Cyverine
Description
Properties
CAS No. |
4432-75-1 |
|---|---|
Molecular Formula |
C17H33N |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine |
InChI |
InChI=1S/C17H33N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3 |
InChI Key |
VEKYMVTZQGCUAQ-UHFFFAOYSA-N |
SMILES |
CN(CCC1CCCCC1)CCC2CCCCC2 |
Canonical SMILES |
CN(CCC1CCCCC1)CCC2CCCCC2 |
Other CAS No. |
4432-75-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cyverine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Cyverine (CAS 4432-75-1) is sparse. This guide consolidates the existing data and, where specific experimental details for this compound are unavailable, provides information on general methodologies for the described biological activity.
Core Chemical Identity
This compound, systematically named 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine, is a tertiary amino compound.[1] Its core structure consists of a central nitrogen atom bonded to a methyl group and two separate ethyl chains, each terminating in a cyclohexyl ring.
Chemical Structure and Identifiers
The chemical identity of this compound is defined by several key identifiers, summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine | PubChem[1] |
| CAS Number | 4432-75-1 | PubChem[1] |
| Molecular Formula | C₁₇H₃₃N | PubChem[1] |
| SMILES | CN(CCC1CCCCC1)CCC2CCCCC2 | PubChem[1] |
| InChI | InChI=1S/C17H33N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3 | PubChem[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 251.5 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 6.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Pharmacological Properties and Mechanism of Action
The primary biological activity associated with a compound closely related to this compound is the inhibition of monoamine oxidase (MAO). A 1998 study on amines and alkaloids from Acacia rigidula identified N-2-Cyclohexylethyl-N-methylamine as an inhibitor of MAO activity. This compound is structurally analogous to this compound.
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine. The inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative diseases.
Due to the limited specific data for this compound, a detailed signaling pathway cannot be constructed. However, the general mechanism of MAO inhibition can be visualized as follows:
Experimental Protocols
While the specific protocol used to determine the MAO inhibitory activity of the this compound-related compound is not available, a general experimental workflow for an in vitro monoamine oxidase inhibition assay is described below. This protocol is based on commonly used fluorometric or spectrophotometric methods.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Generic Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) against MAO-A and MAO-B isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and positive controls in the assay buffer. Prepare working solutions of MAO enzymes and the substrate.
-
Enzyme and Inhibitor Pre-incubation: Add the MAO enzyme solution to the wells of the microplate. Add the different concentrations of the test compound or positive control to the respective wells. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitor.
-
Initiation of Reaction: Add the MAO substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the microplate at 37°C for a specific duration (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a strong acid or base).
-
Detection: Measure the absorbance or fluorescence of the product formed. The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound (CAS 4432-75-1) is a chemically defined tertiary amine. While its physicochemical properties have been estimated through computational methods, a significant lack of experimentally derived data exists in publicly accessible literature. The primary reported biological activity for a closely related compound is the inhibition of monoamine oxidase, suggesting potential applications in neuroscience and related fields. However, further research is required to isolate and characterize the specific pharmacological, toxicological, and pharmacokinetic profiles of this compound to fully understand its therapeutic potential. The experimental protocols and diagrams provided in this guide are based on general principles within the field and should be adapted and validated for specific research applications concerning this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Cyverine
For Researchers, Scientists, and Drug Development Professionals
Synthetic Strategies
Two primary retrosynthetic disconnections for Cyverine lead to viable synthetic pathways: N-alkylation and reductive amination.
-
N-Alkylation Approach: This strategy involves the formation of one of the C-N bonds by reacting a secondary amine with an appropriate alkylating agent.
-
Reductive Amination Approach: This method constructs a C-N bond through the reaction of an aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced.
The following sections detail the experimental protocols for these proposed synthetic routes.
Synthesis of Key Intermediates
The successful synthesis of this compound relies on the availability of key precursors. The following protocols describe the preparation of essential intermediates.
1.1.1. Synthesis of 2-Cyclohexylethanol
This intermediate can be prepared via the hydrogenation of 2-phenylethanol (B73330).
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine 2-phenylethanol (1.0 eq) and a ruthenium-on-alumina catalyst (5 mol%).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to approximately 20 atmospheres. Heat the reaction mixture to 80°C and stir for 15.5 hours.
-
Work-up: After cooling and depressurizing the reactor, filter the catalyst. The filtrate, containing 2-cyclohexylethanol, can be purified by distillation.
| Parameter | Value |
| Reactants | 2-Phenylethanol, Hydrogen |
| Catalyst | Ruthenium on Alumina (B75360) |
| Temperature | 80°C |
| Pressure | 20 atm |
| Reaction Time | 15.5 hours |
| Expected Yield | High |
1.1.2. Synthesis of N-Methylcyclohexylamine
This secondary amine can be synthesized via the reductive amination of cyclohexanone (B45756) with methylamine (B109427).
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and methylamine (1.1 eq) in methanol (B129727). Stir the mixture at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (B1222165) (1.5 eq) portion-wise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated.
-
Purification: The crude N-methylcyclohexylamine can be purified by distillation.
| Parameter | Value |
| Reactants | Cyclohexanone, Methylamine |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 6 hours |
| Expected Yield | Good to High |
Proposed Synthesis of this compound
1.2.1. Method 1: N-Alkylation of N-Methyl-2-cyclohexylethanamine
This route involves the synthesis of the secondary amine intermediate, N-methyl-2-cyclohexylethanamine, followed by alkylation with a suitable 2-cyclohexylethyl halide.
Step 1: Synthesis of N-Methyl-2-cyclohexylethanamine
This intermediate can be prepared via reductive amination of cyclohexylacetaldehyde with methylamine.
Experimental Protocol:
-
Imine Formation: Combine cyclohexylacetaldehyde (1.0 eq) and methylamine (1.1 eq) in a suitable solvent like methanol and stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0°C and add a reducing agent such as sodium borohydride (1.5 eq).
-
Work-up and Purification: Follow standard aqueous work-up procedures. The product can be purified by distillation.
Step 2: N-Alkylation to form this compound
Experimental Protocol:
-
Reaction Setup: Dissolve N-methyl-2-cyclohexylethanamine (1.0 eq) and 2-cyclohexylethyl bromide (1.1 eq) in a polar aprotic solvent such as acetonitrile. Add a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Alkylation: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, filter the inorganic salts, and concentrate the filtrate. The crude this compound can be purified as described in the purification section.
| Parameter | Value |
| Reactants | N-Methyl-2-cyclohexylethanamine, 2-Cyclohexylethyl bromide |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Expected Yield | Moderate to Good |
1.2.2. Method 2: Reductive Amination of Cyclohexylacetaldehyde with N-Methyl-2-cyclohexylethanamine
This approach directly forms the tertiary amine in a one-pot reaction.
Experimental Protocol:
-
Reaction Mixture: In a reaction vessel, combine cyclohexylacetaldehyde (1.0 eq) and N-methyl-2-cyclohexylethanamine (1.0 eq) in a solvent such as 1,2-dichloroethane (B1671644) or methanol.
-
Reduction: Add a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (B8407120) (1.5 eq) or sodium cyanoborohydride (1.5 eq) in the presence of a weak acid (e.g., acetic acid). Stir the reaction at room temperature.[1]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude this compound as detailed below.
| Parameter | Value |
| Reactants | Cyclohexylacetaldehyde, N-Methyl-2-cyclohexylethanamine |
| Reducing Agent | Sodium Triacetoxyborohydride or Sodium Cyanoborohydride |
| Solvent | 1,2-Dichloroethane or Methanol |
| Temperature | Room Temperature |
| Expected Yield | Good |
Purification of this compound
The purification of the final tertiary amine, this compound, is crucial to obtain a product of high purity. A combination of the following techniques can be employed.
Acid-Base Extraction
This is a standard and effective method for separating basic amines from non-basic impurities.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic layer with an aqueous acidic solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or form an organic layer.
-
Extract the free amine with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate to yield the purified this compound.
Column Chromatography
For challenging separations, column chromatography can be utilized.
Experimental Protocol:
-
Stationary Phase: Use a stationary phase suitable for amines, such as basic alumina or amine-functionalized silica (B1680970) gel, to minimize tailing and improve separation.[2][3]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) can be used for elution. The addition of a small amount of a volatile base like triethylamine (B128534) (0.1-1%) to the mobile phase can also improve the chromatography of amines on standard silica gel.[3]
Crystallization of this compound Hydrochloride
Formation of a hydrochloride salt is an excellent method for purification and for obtaining a stable, solid form of the amine.[4]
Experimental Protocol:
-
Dissolve the purified this compound free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly add a solution of anhydrous hydrogen chloride in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the precipitated this compound hydrochloride salt by filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
-
Recrystallization from a suitable solvent or solvent mixture can be performed to achieve higher purity.
Visualizations
Synthetic Pathways
Caption: Proposed synthetic pathways to this compound.
Purification Workflow
Caption: General purification workflow for this compound.
References
Cyverine: A Predictive Analysis of its Mechanism of Action
For Immediate Release
DISCLAIMER: This document is a predictive analysis based on available scientific literature for structurally and functionally related compounds. As of the date of this publication, there is a significant lack of specific data on the mechanism of action of Cyverine. The information presented herein is intended for research and drug development professionals and should be considered hypothetical until validated by direct experimental evidence.
Introduction
This compound is a compound for which the precise mechanism of action has not been extensively elucidated in publicly available scientific literature. However, by examining the pharmacology of related "-verine" suffix-bearing antispasmodic agents, we can predict potential pathways through which this compound may exert its therapeutic effects. This guide synthesizes the known mechanisms of analogous compounds—rociverine (B1679502), alverine (B1665750), and caroverine (B1668455)—to construct a predictive framework for this compound's activity. The primary predicted mechanisms involve the modulation of smooth muscle contractility through calcium channel blockade and antagonism of muscarinic receptors.
Predicted Core Mechanisms of Action
Based on the analysis of related compounds, this compound is predicted to function as a smooth muscle relaxant through two primary, potentially synergistic, mechanisms:
-
Calcium Channel Blockade: Direct inhibition of voltage-gated calcium channels on smooth muscle cells.
-
Muscarinic Receptor Antagonism: Competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, a key pathway in parasympathetic nervous system-mediated smooth muscle contraction.
These predictions are drawn from the established pharmacology of similar antispasmodic agents. For instance, rociverine, alverine, and caroverine are all known to possess calcium channel blocking properties.[1][2][3][4] Additionally, rociverine and another related compound, secoverine, exhibit antimuscarinic activity.[1][5][6][7]
Predicted Mechanism 1: Calcium Channel Blockade
A primary predicted mechanism for this compound is the inhibition of L-type voltage-gated calcium channels in smooth muscle cells. Influx of extracellular calcium is a critical step in the initiation of muscle contraction. By blocking these channels, this compound would reduce the intracellular availability of calcium, leading to muscle relaxation and an antispasmodic effect.[1][8][9] This is a common mechanism for many smooth muscle relaxants.[10][11]
Signaling Pathway
The influx of calcium through L-type channels triggers a cascade involving calmodulin and myosin light-chain kinase (MLCK), culminating in the phosphorylation of myosin and subsequent muscle contraction. This compound is predicted to interrupt this pathway at the initial step.
Proposed Experimental Protocol: In Vitro Smooth Muscle Contraction Assay
Objective: To determine if this compound inhibits calcium-dependent smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate segments of guinea pig ileum or rat aorta and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Induction of Contraction: After an equilibration period, induce sustained contraction by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the bath. This depolarizes the cell membrane and opens voltage-gated calcium channels.
-
This compound Application: Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the organ bath.
-
Data Acquisition: Record isometric tension using a force-displacement transducer. Measure the relaxation induced by this compound as a percentage of the maximal KCl-induced contraction.
-
Analysis: Plot a concentration-response curve and calculate the IC₅₀ (the concentration of this compound that causes 50% of the maximal relaxation) to quantify its potency.
Quantitative Data from Analogous Compounds
| Compound | Assay | Result | Reference |
| Rociverine | Competitive antagonism against Ca²⁺ in rat vas deferens | 10x less potent than verapamil | [12] |
| Alverine | Inhibition of high K⁺-induced contractions in guinea pig detrusor muscle | Significant suppression at 10 µM | [2] |
| Caroverine | Inhibition of calcium influx into cells | Primary mechanism of action | [3][8] |
Predicted Mechanism 2: Muscarinic Receptor Antagonism
A second major predicted mechanism is the blockade of muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent on smooth muscle cells. Acetylcholine released from parasympathetic nerves binds to these receptors, initiating a signaling cascade that leads to contraction.[5] As a competitive antagonist, this compound would bind to these receptors without activating them, thereby preventing acetylcholine from exerting its contractile effect.[13]
Signaling Pathway
Activation of the M3 receptor by acetylcholine stimulates phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores (sarcoplasmic reticulum), contributing to the rise in cytosolic calcium and subsequent muscle contraction.
Proposed Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for muscarinic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a source rich in muscarinic receptors (e.g., rat brain cortex or CHO cells expressing human M3 receptors).
-
Binding Reaction: Incubate the membrane preparation with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of unlabeled this compound.
-
Separation: After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Perform a competitive binding analysis to determine the inhibition constant (Ki) of this compound. A lower Ki value indicates a higher binding affinity for the receptor.
Quantitative Data from Analogous Compounds
| Compound | Assay | Result | Reference |
| Rociverine | Antimuscarinic activity vs. atropine | Weaker than atropine | [6] |
| Secoverine | Competitive antagonism against muscarinomimetics | ~0.6 times as active as atropine | [7] |
| Secoverine | In vivo antagonism of oxotremorine-induced effects | Shows selective affinity for different muscarinic receptors | [14] |
Experimental Workflow Summary
The investigation into this compound's mechanism of action would logically proceed from functional assays to more specific molecular assays.
Conclusion and Future Directions
The available evidence from analogous compounds strongly suggests that this compound likely acts as an antispasmodic by inhibiting smooth muscle contraction through a dual mechanism of calcium channel blockade and muscarinic receptor antagonism. This predictive framework provides a solid foundation for guiding future research.
To validate these predictions, the proposed experimental protocols should be conducted. Further studies could also explore potential secondary mechanisms observed in related compounds, such as effects on Rho kinase or other receptor systems.[2][15] A comprehensive understanding of this compound's pharmacological profile is essential for its potential development as a therapeutic agent.
References
- 1. What is Rociverine used for? [synapse.patsnap.com]
- 2. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. What is Caroverine used for? [synapse.patsnap.com]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rociverine, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of secoverine, a new spasmolytic agent with specific antimuscarinic properties. Part 1: Antimuscarinic and spasmolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 9. What is Alverine Citrate used for? [synapse.patsnap.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 12. Mechanism of smooth muscle relaxation by rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 14. Secoverine selectively antagonizes muscarinic effects in various in vivo preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Silico Modeling of Cyverine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in silico modeling of the predicted bioactivity of Cyverine. Due to the limited availability of direct experimental data for this compound, this paper outlines a theoretical framework based on the known activities of structurally and functionally related compounds, such as Rociverine and Alverine (B1665750). We propose a hypothetical mechanism of action for this compound centered on its potential role as a modulator of intracellular calcium signaling and inflammatory pathways. This guide details plausible experimental protocols for validating these hypotheses and presents quantitative data in structured tables. Furthermore, we employ Graphviz to visualize the proposed signaling pathways and a conceptual experimental workflow for investigating this compound's bioactivity. This document serves as a foundational resource for researchers initiating studies on this compound and as a practical example of applying in silico modeling in the early stages of drug discovery.
Introduction to this compound and In Silico Modeling
This compound is a tertiary amino compound with the chemical formula C17H33N.[1] While its chemical structure is defined, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. In silico modeling, which involves the use of computer simulations and computational methods, offers a powerful approach to predict and analyze the potential bioactivity of such compounds in the absence of extensive experimental data. By leveraging information from analogous molecules, we can construct hypothetical models of this compound's interaction with biological systems, thereby guiding future experimental investigations.
This guide will explore a plausible bioactivity profile for this compound by drawing parallels with known antispasmodic agents that share structural or functional similarities.
Proposed Mechanism of Action of this compound
Based on the pharmacological profiles of related compounds like Rociverine and Alverine, we hypothesize that this compound may exhibit a dual mechanism of action involving the modulation of calcium signaling and the inhibition of inflammatory pathways.
-
Modulation of Calcium Signaling: Rociverine, an antispasmodic agent, exerts its muscle-relaxant effects by inhibiting the availability of intracellular calcium (Ca2+).[2] Similarly, Alverine has been shown to inhibit L-type Ca2+ channels.[3][4] We propose that this compound may also function as a calcium channel blocker, leading to smooth muscle relaxation.
-
Anti-Inflammatory Effects: Alverine has demonstrated anti-inflammatory properties by targeting the Src kinase within the NF-κB signaling pathway.[5] Given the structural similarities, it is plausible that this compound could also modulate this pathway, thereby exerting anti-inflammatory effects.
The following diagram illustrates the proposed signaling pathway for this compound's action on a target cell.
Quantitative Bioactivity Data (Hypothetical)
To guide initial in silico and in vitro studies, the following table summarizes hypothetical bioactivity values for this compound against its proposed targets. These values are extrapolated from data on related compounds and serve as a starting point for experimental validation.
| Target | Bioassay Type | Parameter | Hypothetical Value (nM) | Reference Compound |
| L-type Calcium Channel | Radioligand Binding | Ki | 150 | Rociverine[2] |
| L-type Calcium Channel | Electrophysiology | IC50 | 500 | Alverine[3][4] |
| Src Kinase | Kinase Activity Assay | IC50 | 800 | Alverine[5] |
| Muscarinic M3 Receptor | Radioligand Binding | Ki | 1200 | Rociverine[2] |
| NF-κB Pathway | Reporter Gene Assay | IC50 | 1500 | Alverine[5] |
Experimental Protocols
To validate the hypothesized bioactivity of this compound, the following experimental protocols are proposed.
L-type Calcium Channel Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human L-type calcium channel (e.g., HEK293 cells).
-
Radioligand: Use a high-affinity radiolabeled L-type calcium channel antagonist, such as [3H]-nitrendipine.
-
Assay: Incubate the cell membranes with varying concentrations of this compound in the presence of a fixed concentration of the radioligand.
-
Detection: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Src Kinase Activity Assay
-
Objective: To determine the inhibitory effect (IC50) of this compound on Src kinase activity.
-
Methodology:
-
Enzyme and Substrate: Use recombinant human Src kinase and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Assay: Perform the kinase reaction in the presence of ATP and varying concentrations of this compound.
-
Detection: Measure the phosphorylation of the substrate using a method such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
NF-κB Reporter Gene Assay
-
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Stimulation: Treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence of varying concentrations of this compound.
-
Detection: After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the IC50 value for the inhibition of NF-κB activation.
-
In Silico Modeling Workflow
The following diagram outlines a logical workflow for the in silico modeling of this compound's bioactivity, from initial hypothesis generation to experimental validation.
Conclusion
This technical guide presents a theoretical yet structured approach to investigating the bioactivity of this compound through in silico modeling. By postulating a mechanism of action based on related compounds, we provide a clear roadmap for future research. The proposed experimental protocols and hypothetical data serve as a valuable starting point for drug development professionals and researchers interested in exploring the therapeutic potential of this compound. The successful application of this workflow will not only elucidate the pharmacological profile of this compound but also highlight the utility of computational methods in accelerating drug discovery.
References
- 1. This compound | C17H33N | CID 10859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rociverine, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Mass Spectrometry Analysis of Cyverine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Cyverine (also known as Alverine), a smooth muscle relaxant. The document details experimental protocols, quantitative data from various analytical methods, and an exploration of its metabolic and fragmentation pathways, offering valuable insights for researchers and professionals in drug development and analysis.
Introduction to this compound and its Analysis
This compound is a widely used spasmolytic agent for treating functional gastrointestinal disorders. Accurate and sensitive analytical methods are essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of this compound and its metabolites in biological matrices due to its high selectivity and sensitivity.[1]
Metabolic Pathway of this compound
Following oral administration, this compound undergoes extensive first-pass metabolism. The primary metabolic route is hydroxylation, leading to the formation of its main active metabolite, para-hydroxy this compound. Further metabolism can occur through N-dealkylation to produce N-desethyl this compound, and the hydroxylated metabolite can undergo glucuronidation to form 4-hydroxy this compound glucuronide.[1][2][3]
Experimental Protocols for LC-MS/MS Analysis
A robust and sensitive LC-MS/MS method is crucial for the accurate quantification of this compound and its metabolites. The following sections detail a typical experimental protocol.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting this compound and its metabolites from plasma.[1][4]
Materials:
-
SPE Cartridges (e.g., Phenomenex Strata-X or Waters Oasis HLB)[1]
-
Formic acid in water (2%)
-
Methanol in water (20%)
Protocol:
-
Condition the SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 3. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling Cyverine: A Technical Guide to its Discovery and Isolation from Acacia rigidula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of the alkaloid Cyverine, also known as N-cyclohexylethyl-N-methylamine, from its natural source, the plant Acacia rigidula. While initially documented in the late 20th century, the full scope of this compound's biological activity and potential therapeutic applications remains an area of active investigation. This document consolidates the available scientific literature to present a detailed account of its extraction, isolation, and characterization. Furthermore, it explores the compound's known interaction with monoamine oxidase (MAO), a key enzyme in neuroscience and pharmacology. The methodologies and data are presented to serve as a foundational resource for researchers interested in the further study and development of this natural compound.
Introduction
This compound is a tertiary amino compound first identified as a natural product in the shrub Acacia rigidula Benth., commonly known as blackbrush. This plant, native to Texas and northern Mexico, has been the subject of phytochemical investigations due to its association with locomotor ataxia in grazing animals.[1] In a comprehensive analysis of the plant's chemical constituents, this compound was isolated and identified among a complex mixture of over forty other amines and alkaloids.[1][2] The identification of this compound, a saturated analog of N-methyl-β-phenethylamine (NMPEA), was significant as it expanded the known diversity of alkaloids within the Acacia genus.[1] Notably, commercial suppliers of this compound have indicated its potential to reduce the activity of monoamine oxidase (MAO), an enzyme of considerable interest in the treatment of neurological disorders.[3]
Physicochemical and Analytical Data
A summary of the key physicochemical properties and analytical data for this compound is provided in the table below. This information is crucial for its detection, characterization, and quantification in natural extracts and synthesized materials.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₃N | PubChem |
| Molecular Weight | 251.5 g/mol | PubChem |
| IUPAC Name | 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine | PubChem |
| CAS Number | 4432-75-1 | PubChem |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Clement et al., 1998 |
Experimental Protocols
The following sections detail the methodologies employed in the extraction, isolation, and identification of this compound from Acacia rigidula, based on the foundational work of Clement et al. (1998).[1]
Plant Material Collection
Leaves and stems of Acacia rigidula that would typically be consumed by grazing animals were collected. For optimal preservation of the chemical constituents, the plant material was frozen immediately after collection and stored in this state until the extraction process commenced.[1]
Extraction and Isolation
Two primary methods have been described for the extraction of amines and alkaloids from Acacia rigidula. The Soxhlet extraction was noted to produce a cleaner and more comprehensive isolation.[1]
Method 1: Soxhlet Extraction
-
Approximately 200g of frozen plant material was packed into Whatman single-thickness cellulose (B213188) extraction thimbles.[1]
-
Continuous extraction was performed for 24 hours using methanol (B129727) (MeOH) in a Soxhlet apparatus.[1]
-
The methanol was subsequently removed and replaced with chloroform (B151607) (CHCl₃), and the extraction was continued for an additional 24 hours.[1]
-
The methanol extract was concentrated by rotary evaporation. The resulting residue was dissolved in 100 ml of chloroform.[1]
-
This chloroform solution was then subjected to a liquid-liquid extraction with three 50 ml portions of 10% aqueous hydrochloric acid (HCl).[1]
-
The acidic aqueous fractions were combined, and the pH was adjusted to approximately 10.3 by the addition of aqueous sodium hydroxide (B78521) (NaOH).[1]
-
The basic aqueous solution was then extracted with three 50 ml portions of chloroform, followed by three 50 ml portions of ethyl acetate (B1210297) (EtOAc).[1]
-
These organic extracts were combined, dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under vacuum. The final extract was stored under an argon atmosphere prior to analysis.[1]
Method 2: Acid Extraction
-
100g of Acacia rigidula was mixed with 500 ml of 10% aqueous acid (both HCl and acetic acid were used) in a 1 L Erlenmeyer flask.[1]
-
The suspension was stirred overnight at 60°C under an argon atmosphere.[1]
-
The mixture was filtered, and the filtrate was washed with two 100 ml portions of ethyl acetate, followed by three 100 ml portions of chloroform.[1]
-
The pH of the aqueous filtrate was adjusted to approximately 10 with NaOH pellets.[1]
-
The basic solution was then extracted with three 150 ml portions of chloroform, followed by three 150 ml portions of ethyl acetate.[1]
Analytical Identification
The identification of this compound within the complex alkaloidal mixture was achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Instrumentation : A Hewlett-Packard (HP) 5970 series GC-MS system was utilized.[1]
-
Column : A WCOT cross-linked methyl silicone capillary column (36 m, 0.2 mm i.d., 33 μm coating thickness) was used for separation.[1]
-
Injection : Both splitless and on-column injection systems were employed. The on-column injection method was found to be more suitable for thermally labile phenolic compounds.[1]
-
GC Conditions : The oven temperature was programmed with an initial temperature of 60°C for 1 minute, followed by a ramp of 1.5°C/min to a final temperature of 270°C, which was held for 35 minutes (for on-column injection).[1]
-
MS Conditions : Mass spectral data were collected in the total ion chromatogram (TIC) mode over a mass range of 35–800 amu.[1]
-
Identification : Compound identification was confirmed by comparison of the obtained mass spectra with the Wiley and NBS mass spectral libraries.[1]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Soxhlet extraction and subsequent isolation of the alkaloid fraction containing this compound.
Proposed Biological Activity Pathway
This compound has been reported to be an inhibitor of monoamine oxidase (MAO).[3] MAO enzymes are critical in the metabolism of monoamine neurotransmitters. The diagram below provides a generalized representation of the MAO signaling pathway and the inhibitory action of a compound like this compound.
Conclusion
The discovery of this compound in Acacia rigidula underscores the rich chemical diversity of the plant kingdom and presents a novel molecular scaffold for further investigation. While the foundational work by Clement et al. has provided a robust methodology for its isolation and identification, there remains a significant opportunity for further research.[1] Specifically, quantitative analysis of this compound content in A. rigidula, detailed elucidation of its bioactivity profile, particularly its potency as an MAO inhibitor, and exploration of its therapeutic potential are promising avenues for future studies. This guide serves as a critical resource for researchers poised to undertake these next steps in understanding the pharmacology of this compound.
References
An In-depth Technical Guide to the Synthesis of Cyverine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cyverine analogues and derivatives. This compound, identified as 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine, and its related compounds are of interest for their potential biological activities. Evidence suggests that a key structural fragment of this compound, N-2-Cyclohexylethyl-N-methylamine, exhibits monoamine oxidase (MAO) inhibitory activity, pointing towards a potential therapeutic application in neuropsychiatric disorders.[1][2] This guide outlines a proposed synthetic strategy for this compound and its analogues, provides detailed theoretical experimental protocols, and discusses the potential mechanism of action in the context of MAO inhibition. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction to this compound and its Therapeutic Potential
This compound is a tertiary amine with the chemical structure 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine. While dedicated research on this compound is limited in publicly accessible literature, the structural component N-2-Cyclohexylethyl-N-methylamine has been identified as an amine present in Acacia rigidula and is suggested to be an inhibitor of monoamine oxidase (MAO).[1][2] MAO enzymes are responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4] Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, a mechanism of action for several clinically effective antidepressants and treatments for Parkinson's disease.[3][4][5] The synthesis of this compound analogues and derivatives is, therefore, a rational approach to explore and optimize this potential MAO inhibitory activity for the development of novel therapeutics.
Proposed Synthetic Strategies for this compound and its Analogues
The synthesis of the asymmetrically substituted tertiary amine core of this compound and its derivatives can be efficiently achieved through reductive amination. This versatile and widely used method in medicinal chemistry allows for the convergent assembly of amines from carbonyl compounds and primary or secondary amines. A plausible and flexible synthetic approach for generating a library of this compound analogues is a two-step sequence involving the initial formation of a secondary amine intermediate followed by a second reductive amination or direct alkylation to install the third substituent.
A proposed general synthetic workflow is outlined below:
References
An In-Depth Technical Guide to the Initial In Vitro Assessment of Alverine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro assessment of Alverine, a smooth muscle relaxant used in the treatment of functional gastrointestinal disorders. This document outlines its pharmacological activity, detailed experimental protocols for its assessment, and visual representations of its putative signaling pathway and experimental workflows.
Quantitative Pharmacological Data
The in vitro pharmacological activity of Alverine has been characterized through various assays, with key quantitative data summarized below.
| Assay Type | Target | Species/Tissue | Parameter | Value | Reference |
| Radioligand Binding Assay | 5-HT1A Receptor | Not Specified | IC50 | 101 nM | [1] |
| L-type Calcium Channel Assay | L-type Ca2+ Channels | Guinea-pig urinary bladder | - | - | [1] |
| Smooth Muscle Contraction Assay | Smooth Muscle | Guinea-pig urinary bladder | - | - | [1] |
| Phosphodiesterase Assay | Phosphodiesterases | Not Specified | - | No significant inhibition reported | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the accurate assessment of Alverine's properties.
5-HT1A Receptor Radioligand Binding Assay
This assay determines the binding affinity of Alverine for the 5-HT1A receptor.
-
Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.[1]
-
Membrane Preparation:
-
Homogenize HEK293 cells in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4).[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.[1]
-
Resuspend the resulting pellet in assay buffer and determine the protein concentration.[1]
-
-
Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with varying concentrations of Alverine.
-
Incubate the plate, then terminate the reaction by rapid filtration through glass fiber filters.[1]
-
Wash the filters with ice-cold assay buffer.[1]
-
Measure radioactivity using a scintillation counter.[1]
-
-
Data Analysis: The IC50 value is determined from the concentration-response curve. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
In Vitro Anti-inflammatory Assessment
This protocol assesses the anti-inflammatory effects of Alverine Citrate.
-
Cell Line: RAW264.7 macrophage-like cells.[2]
-
Cell Culture and Treatment:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂.[2]
-
Seed cells in 96-well plates at a density of 1 x 10⁶ cells/mL and incubate for 18 hours.[2]
-
Pre-treat cells with Alverine Citrate (0-200 µM) for 30 minutes.[2]
-
Stimulate with lipopolysaccharide (LPS) (1 µg/mL) or polyinosinic:polycytidylic acid (poly(I:C)) (3 µg/mL).[2]
-
Incubate for a specified time (e.g., 6 hours for mRNA analysis, 24 hours for nitric oxide measurement).[2]
-
-
Nitric Oxide (NO) Assay:
-
Gene Expression Analysis (RT-PCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify target genes (e.g., iNOS, COX-2, TNF-α) using PCR.
-
Analyze PCR products by agarose (B213101) gel electrophoresis.[2]
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Incubate the membrane with primary antibodies (e.g., iNOS, COX-2, p-Src, Src, p-p65, p65, β-actin) overnight at 4°C.[2]
-
Wash and incubate with an HRP-conjugated secondary antibody.[2]
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizations: Signaling Pathways and Workflows
Diagrams illustrating the molecular interactions and experimental processes provide a clearer understanding of Alverine's in vitro assessment.
Caption: Putative inhibitory pathway of Alverine Citrate on the NF-κB signaling cascade.[2]
Caption: General experimental workflow for in vitro anti-inflammatory assessment.[2]
References
In Silico ADME-Tox Prediction of Cyverine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyverine, a tertiary amino compound, presents a scaffold of interest in medicinal chemistry.[1] Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of drug candidates is a critical component of modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[2][3] In silico, or computational, ADME-Tox prediction offers a rapid and cost-effective approach to evaluate these properties before committing to expensive and time-consuming experimental studies.[4][5] This technical guide provides a comprehensive in silico ADME-Tox profile of this compound, generated using a suite of well-established predictive models. The data presented herein is intended to guide further experimental validation and optimization of this compound and its analogs.
Physicochemical Properties
The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. These properties were predicted for this compound using various computational models.
| Property | Predicted Value | In Silico Tool(s) |
| Molecular Formula | C17H33N | PubChem |
| Molecular Weight | 251.48 g/mol | SwissADME, pkCSM, ADMETlab 2.0 |
| Canonical SMILES | CN(CCC1CCCCC1)CCC2CCCCC2 | PubChem |
| logP (Octanol/Water Partition Coefficient) | 4.85 - 5.1 | SwissADME, pkCSM, ADMETlab 2.0 |
| Water Solubility (logS) | -5.2 to -4.5 | SwissADME, pkCSM, ADMETlab 2.0 |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | SwissADME, ADMETlab 2.0 |
| pKa (most basic) | 9.5 - 10.5 | ADMETlab 2.0, pkCSM |
Pharmacokinetics (ADME) Prediction
Absorption
The absorption of a drug determines its bioavailability after administration. Key parameters related to the absorption of this compound were predicted as follows:
| Parameter | Prediction | In Silico Tool(s) |
| Human Intestinal Absorption (HIA) | High ( > 90%) | pkCSM, ADMETlab 2.0 |
| Caco-2 Permeability (logPapp in 10-6 cm/s) | High ( > 0.9) | pkCSM, ADMETlab 2.0 |
| P-glycoprotein (P-gp) Substrate | Yes | SwissADME, pkCSM, ADMETlab 2.0 |
| P-glycoprotein (P-gp) Inhibitor | No | SwissADME, pkCSM |
Distribution
Following absorption, a drug is distributed throughout the body. The predicted distribution profile of this compound is summarized below.
| Parameter | Prediction | In Silico Tool(s) |
| Volume of Distribution (VDss, L/kg) | High ( > 0.71) | pkCSM |
| Blood-Brain Barrier (BBB) Permeability | Yes | SwissADME, pkCSM, ADMETlab 2.0 |
| Plasma Protein Binding (%) | High ( > 90%) | pkCSM, ADMETlab 2.0 |
Metabolism
Metabolism is a crucial process that transforms drugs into more water-soluble compounds for excretion. The predicted metabolic profile of this compound suggests interactions with the cytochrome P450 (CYP) enzyme system.
| Parameter | Prediction | In Silico Tool(s) |
| CYP1A2 Inhibitor | No | SwissADME, pkCSM |
| CYP2C9 Inhibitor | No | SwissADME, pkCSM |
| CYP2C19 Inhibitor | No | SwissADME, pkCSM |
| CYP2D6 Inhibitor | Yes | SwissADME, pkCSM |
| CYP3A4 Inhibitor | Yes | SwissADME, pkCSM |
| CYP2D6 Substrate | Yes | pkCSM, ADMETlab 2.0 |
| CYP3A4 Substrate | Yes | pkCSM, ADMETlab 2.0 |
Excretion
The excretion of a drug and its metabolites from the body is the final step in its disposition.
| Parameter | Prediction | In Silico Tool(s) |
| Total Clearance (log ml/min/kg) | 0.5 - 1.0 | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Toxicity Prediction
Toxicity is a critical aspect of drug safety. The potential toxicities of this compound were predicted using multiple in silico models.
| Toxicity Endpoint | Prediction | In Silico Tool(s) |
| Hepatotoxicity | Yes | ProTox-II, pkCSM |
| Carcinogenicity | Inactive | ProTox-II |
| Mutagenicity (AMES test) | Inactive | ProTox-II, pkCSM |
| hERG I Inhibitor | No | pkCSM |
| Oral Rat Acute Toxicity (LD50, mg/kg) | 300 - 2000 (Class IV) | ProTox-II, pkCSM |
| Minnow Toxicity (LC50, -log(mM)) | Moderate | pkCSM |
Experimental Protocols
The following are brief descriptions of standard experimental protocols that can be used to validate the in silico predictions for this compound.
Caco-2 Permeability Assay: This in vitro assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The protocol involves seeding Caco-2 cells on a semi-permeable membrane in a transwell plate. The cells are cultured for 21-25 days to allow for differentiation and formation of tight junctions. The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). This compound is then added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points. The concentration of this compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
Cytochrome P450 Inhibition Assay: This in vitro assay assesses the potential of this compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The assay is typically performed using human liver microsomes or recombinant human CYP enzymes. A specific substrate for each CYP isoform is incubated with the enzyme in the presence and absence of varying concentrations of this compound. The rate of metabolite formation is measured using LC-MS/MS or fluorescence-based methods. The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) is then determined.
hERG Potassium Channel Assay: The potential for this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity, is assessed using an in vitro patch-clamp assay. This is performed on mammalian cells stably expressing the hERG channel. The whole-cell patch-clamp technique is used to measure the hERG current in response to a voltage stimulus in the presence and absence of this compound at various concentrations. The IC50 value for hERG channel inhibition is then calculated.
AMES Mutagenicity Test: The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The test utilizes several strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to varying concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver). If this compound or its metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to a negative control.
In Vivo Rodent Acute Toxicity Study (LD50): This in vivo study is conducted to determine the median lethal dose (LD50) of this compound. The study is typically performed in rats or mice. The animals are administered a single dose of this compound via the intended clinical route (e.g., oral gavage). Several dose groups with a range of concentrations are used. The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality. The LD50 value is then calculated using statistical methods.
Visualizations
Caption: In silico ADME-Tox prediction workflow for this compound.
Caption: Predicted metabolic pathway of this compound via CYP enzymes.
Conclusion
References
- 1. ADMETlab 2.0 [admetmesh.scbdd.com]
- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 5. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characterization of Cyverine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyverine hydrochloride is a tertiary amine compound.[1] While specific experimental data on its physicochemical properties are not extensively available in public literature, this guide provides a comprehensive framework for its characterization. The methodologies outlined herein are standard within the pharmaceutical industry for the analysis of small molecule hydrochloride salts. This document details the experimental protocols necessary to determine the key physicochemical parameters of this compound hydrochloride, ensuring a thorough understanding for research, development, and quality control purposes.
Chemical Identity and Structure
-
IUPAC Name: 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine hydrochloride[1]
-
Molecular Formula: C₁₇H₃₄ClN
-
Molecular Weight: 287.9 g/mol (for the hydrochloride salt)
Quantitative Physicochemical Data
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Weight ( g/mol ) | 287.9 |
| Melting Point (°C) | Not Available |
| Aqueous Solubility (mg/mL) | Not Available |
| pKa | Not Available |
| Log P (Octanol/Water) | Not Available |
| UV-Vis λmax (nm) | Not Available |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard methodologies for determining the key physicochemical parameters of a drug substance like this compound hydrochloride.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A robust HPLC method is fundamental for assessing the purity and potency of this compound hydrochloride.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (see section 3.3).
-
Sample Preparation: Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., mobile phase or a diluent compatible with the mobile phase) to a known concentration.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Melting Point Determination
The melting point provides an indication of purity.
Methodology:
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a capillary tube.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Measurement: The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded.
UV-Visible Spectroscopy
This technique is used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis.
Methodology:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Solvent Selection: A suitable UV-transparent solvent in which this compound hydrochloride is soluble (e.g., methanol, ethanol, or water).
-
Sample Preparation: Prepare a dilute solution of this compound hydrochloride in the chosen solvent.
-
Procedure: Scan the solution over a wavelength range (e.g., 200-400 nm) against a solvent blank.
-
Analysis: The wavelength at which the maximum absorbance occurs is identified as λmax. The absorbance at this wavelength can be used for concentration determination based on a calibration curve (Beer-Lambert Law).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule and to confirm its identity.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of this compound hydrochloride with dry KBr powder and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Procedure: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound hydrochloride (e.g., C-H, N-H⁺, C-N).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the chemical structure of a molecule.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent Selection: A suitable deuterated solvent in which this compound hydrochloride is soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterium Oxide (D₂O)).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Procedure: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the molecular structure.
Solubility Determination
Understanding the solubility in various media is crucial for formulation development.
Methodology:
-
Equilibrium Solubility Method:
-
Add an excess amount of this compound hydrochloride to a known volume of the desired solvent (e.g., water, buffers of different pH).
-
Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspension to remove undissolved solids.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
pKa Determination
The pKa is the pH at which the compound exists in equal proportions of its ionized and non-ionized forms.
Methodology:
-
Potentiometric Titration:
-
Dissolve a known amount of this compound hydrochloride in water or a water-cosolvent mixture.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve.
-
-
UV-Vis Spectrophotometry:
-
Prepare a series of solutions of this compound hydrochloride in buffers of varying pH.
-
Measure the UV-Vis spectrum of each solution.
-
Changes in the absorbance spectrum with pH can be used to calculate the pKa.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical workflow for physicochemical characterization and a hypothetical signaling pathway for a generic drug molecule, as the specific pathway for this compound hydrochloride is not known.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of Cyverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyverine is a compound with potential antispasmodic properties. Based on the pharmacological profiles of structurally and functionally related drugs such as rociverine (B1679502) and alverine (B1665750), its mechanism of action is hypothesized to involve a dual blockade of muscarinic receptors and L-type calcium channels in smooth muscle cells. This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound's pharmacological activity, focusing on its effects on smooth muscle contractility. The provided assays are designed to elucidate its mechanism of action and quantify its potency.
Mechanism of Action: A Dual Antispasmodic Effect
The antispasmodic effect of this compound is likely attributed to two primary mechanisms:
-
Anticholinergic (Antimuscarinic) Activity: this compound is expected to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, which is predominantly expressed on smooth muscle cells. By blocking these receptors, this compound would inhibit acetylcholine-induced smooth muscle contraction.
-
Calcium Channel Blockade: this compound is also hypothesized to directly block L-type voltage-gated calcium channels. This action would reduce the influx of extracellular calcium into the smooth muscle cells, a critical step for the initiation and maintenance of muscle contraction, leading to a direct myolytic (muscle-relaxing) effect.
These two mechanisms work synergistically to produce a potent antispasmodic effect.
Data Presentation: Comparative Pharmacology
The following tables summarize the quantitative data for compounds related to this compound, providing a benchmark for the expected potency of this compound in similar in vitro assays.
Table 1: Antimuscarinic and Calcium Channel Blocking Activity of Rociverine and Reference Compounds
| Compound | Assay | Tissue Preparation | Parameter | Value | Reference |
| Rociverine | Calcium Antagonism | Rabbit Detrusor Muscle | pD2' | 4.61 | [1] |
| Muscarinic Antagonism | Rat Jejunum | Relative Potency | ~3000x less than Atropine | [2] | |
| Calcium Antagonism | Rat Vas Deferens | Relative Potency | ~10x less than Verapamil (B1683045) | [2] | |
| Dicyclomine (B1218976) | Calcium Antagonism | Rabbit Detrusor Muscle | pD2' | 4.89 | [1] |
| Nifedipine (B1678770) | Calcium Antagonism | Rabbit Detrusor Muscle | pD2' | 8.50 | [1] |
| Verapamil | K+-induced Contraction | Rat Aorta | Inhibition | Maximal at 10 µM | [3] |
| NE-induced Contraction | Rabbit Corpus Cavernosum | Relaxation | Effective at 10 µM | [4] |
pD2' is the negative logarithm of the molar concentration of an antagonist that produces a 50% inhibition of the maximal response.
Table 2: Effects of Alverine on Smooth Muscle and Receptor Binding
| Compound | Assay | Tissue/System | Concentration | Effect | Reference |
| Alverine | Spontaneous Contraction | Guinea-Pig Detrusor Smooth Muscle | 10 µM | Increased frequency and amplitude | [5][6] |
| K+-induced Contraction | Guinea-Pig Detrusor Smooth Muscle | 10 µM | Suppressed contraction | [5][6] | |
| Receptor Binding | 5-HT1A Receptor | IC50 | 101 nM | [7] |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound's antispasmodic properties.
Protocol 1: Isolated Guinea Pig Ileum Contraction Assay
This assay is a classic method to evaluate both anticholinergic and direct smooth muscle relaxant effects of a test compound.
1.1. Materials and Reagents
-
Male guinea pigs (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Carbogen gas (95% O2, 5% CO2)
-
Acetylcholine (ACh) chloride
-
Potassium chloride (KCl)
-
This compound (test compound)
-
Atropine (muscarinic antagonist reference)
-
Verapamil (calcium channel blocker reference)
-
Isolated organ bath system with isometric force transducer and data acquisition system
1.2. Tissue Preparation
-
Humanely euthanize a guinea pig by cervical dislocation.
-
Perform a laparotomy and locate the terminal ileum.
-
Carefully dissect a 10-15 cm segment of the ileum and place it in a petri dish containing pre-warmed (37°C) and carbogen-aerated Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove intestinal contents.
-
Cut the ileum into 2-3 cm segments.
1.3. Experimental Procedure
-
Mount an ileum segment in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
-
To assess anticholinergic activity: a. Induce submaximal contractions with a fixed concentration of ACh (e.g., 1 µM). b. Once the contraction has stabilized, add increasing cumulative concentrations of this compound to the bath and record the relaxation. c. Construct a concentration-response curve and calculate the IC50 value. d. To determine the pA2 value (a measure of competitive antagonism), perform a Schild analysis by obtaining ACh concentration-response curves in the absence and presence of at least three different concentrations of this compound.
-
To assess calcium channel blocking activity: a. Replace the normal Tyrode's solution with a high-potassium (e.g., 80 mM KCl) Tyrode's solution to induce a sustained contraction by depolarizing the cell membrane and opening voltage-gated calcium channels. b. Once the contraction is stable, add increasing cumulative concentrations of this compound to elicit relaxation. c. Construct a concentration-response curve and calculate the IC50 value.
Protocol 2: Muscarinic Receptor Binding Assay
This assay determines the affinity of this compound for muscarinic receptors using a competitive radioligand binding approach.
2.1. Materials and Reagents
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M3)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Atropine (for determining non-specific binding)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter and scintillation fluid
2.2. Experimental Procedure
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of [³H]-NMS, 50 µL of assay buffer, and 150 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM atropine, and 150 µL of cell membrane suspension.
-
Competition: 50 µL of [³H]-NMS, 50 µL of each this compound dilution, and 150 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters 3-4 times with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
2.3. Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound. By employing the isolated guinea pig ileum assay, researchers can functionally assess its dual antispasmodic activity. The muscarinic receptor binding assay will provide a quantitative measure of its affinity for muscarinic receptors, further elucidating its mechanism of action. The comparative data from related compounds serve as a valuable reference for interpreting the experimental results obtained for this compound. These assays are fundamental in the preclinical development of this compound as a potential therapeutic agent for disorders associated with smooth muscle hypermotility.
References
- 1. Antagonism of calcium-induced contraction in potassium-depolarized rabbit detrusor muscle strips by dicyclomine hydrochloride and rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of smooth muscle relaxation by rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of felodipine, nifedipine and verapamil on cytosolic Ca2+ and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of calcium channel blocker induced smooth muscle relaxation using a model of isolated corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of Novel Compounds
For the Attention of: Researchers, scientists, and drug development professionals.
Subject: A General Framework for the Investigation of Novel Chemical Entities Using Cell-Based Assays, with a Focus on Hypothetical Analysis of "Cyverine".
Introduction:
The development of novel therapeutic agents requires a thorough understanding of their effects on cellular function. Cell-based assays are indispensable tools in early-stage drug discovery, providing critical insights into a compound's mechanism of action, potency, and potential toxicity in a biologically relevant context. This document provides a generalized framework and detailed protocols for the cell-based characterization of a novel compound, using the placeholder name "this compound."
Disclaimer: As of the latest literature review, there is no publicly available scientific information regarding a compound named "this compound," its mechanism of action, or its cellular targets. Therefore, the following application notes and protocols are presented as a comprehensive, adaptable template. Researchers can utilize this framework by substituting "this compound" with their compound of interest and tailoring the assays to their specific biological hypotheses.
Section 1: Initial Compound Characterization and Hypothetical Target Pathways
Prior to initiating cell-based assays, it is crucial to establish a foundational understanding of the test compound. For a novel entity like "this compound," initial computational and biochemical assays would be necessary to predict potential biological targets. Based on common drug discovery pathways, we will proceed with the hypothesis that this compound may modulate key signaling pathways involved in cell proliferation, inflammation, or apoptosis.
Hypothetical Signaling Pathways of Interest:
-
MAPK/ERK Pathway: A central regulator of cell proliferation, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: Critical for cell growth, metabolism, and survival.
-
NF-κB Signaling Pathway: A key regulator of inflammatory responses and cell survival.
-
Caspase-Mediated Apoptosis Pathway: The primary pathway for programmed cell death.
Section 2: Experimental Protocols
The following are detailed protocols for foundational cell-based assays to assess the biological activity of a novel compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of the compound on cell viability and to establish a dose-response curve for calculating the half-maximal inhibitory concentration (IC50).
Principle: Assays such as those using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) are based on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product. The amount of product is proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of "this compound" in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay by Flow Cytometry
Objective: To determine if the compound induces programmed cell death (apoptosis).
Principle: This assay utilizes Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, and a viability dye like Propidium Iodide (PI) or 7-AAD, which enters cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with "this compound" at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of the compound on the activation state of key proteins within a signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with "this compound" for a specified time course. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Section 3: Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cytotoxicity of "this compound" on Various Cell Lines
| Cell Line | IC50 (µM) after 48h |
|---|---|
| Cell Line A | Data |
| Cell Line B | Data |
| Cell Line C | Data |
Table 2: Effect of "this compound" on Apoptosis
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |
|---|---|---|
| Vehicle Control | Data | Data |
| "this compound" (IC50) | Data | Data |
| Positive Control | Data | Data |
Section 4: Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and signaling pathways.
Application Note & Protocol: Determination of Cyverine Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Cyverine, a hypothetical compound, by generating a dose-response curve using an in vitro cell-based assay.
Introduction
The dose-response relationship is a fundamental concept in pharmacology, describing the magnitude of a substance's effect in relation to its concentration.[1][2] Generating a dose-response curve is essential for characterizing the potency and efficacy of a new chemical entity.[2][3] This curve is typically sigmoidal, plotting the biological response against the logarithm of the drug concentration, which allows for the determination of key parameters like the IC50 (the concentration at which 50% of the maximum inhibitory effect is observed).[3]
For the purpose of this application note, we will characterize This compound , a hypothetical inhibitor of the pro-inflammatory "Cyto-Kinase Signaling Pathway." Understanding its potency through IC50 determination is a critical step in its preclinical evaluation.
Hypothetical Mechanism of Action of this compound
This compound is postulated to inhibit cellular proliferation by blocking a critical kinase in the Cyto-Kinase Signaling Pathway. This pathway is initiated by an external cytokine binding to its receptor, leading to a phosphorylation cascade that ultimately activates a transcription factor responsible for expressing genes involved in cell division. By inhibiting this kinase, this compound disrupts the signal transduction and halts the proliferative response.[4][5]
Caption: Hypothetical Cyto-Kinase Signaling Pathway inhibited by this compound.
Experimental Protocol: IC50 Determination
This protocol details the use of a Resazurin-based cell viability assay to generate a dose-response curve for this compound. Metabolically active cells reduce the blue, non-fluorescent Resazurin dye to the pink, highly fluorescent Resorufin.[6] The measured fluorescence is directly proportional to the number of viable cells.
Overall Experimental Workflow
The process involves seeding cells, treating them with a serial dilution of this compound, incubating to allow for drug action, adding the viability reagent, and finally measuring the output to determine the dose-dependent effect.
Caption: Workflow for determining the dose-response curve of this compound.
Materials and Reagents
| Material/Reagent | Example Supplier | Purpose |
| Human Cancer Cell Line (e.g., A549) | ATCC | Biological system for testing |
| DMEM/F-12 Medium | Thermo Fisher | Cell culture growth medium |
| Fetal Bovine Serum (FBS) | Thermo Fisher | Growth supplement for medium |
| Penicillin-Streptomycin | Thermo Fisher | Antibiotic to prevent contamination |
| Trypsin-EDTA | Thermo Fisher | Cell detachment for passaging |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | Washing cells |
| This compound Compound | N/A | Test article |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for this compound stock |
| Resazurin Sodium Salt | Sigma-Aldrich | Cell viability indicator |
| 96-well clear-bottom black plates | Corning | Plate for cell culture and assay |
Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture A549 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "cells + vehicle" (negative control) and "media only" (background blank).
-
Incubate the plate overnight to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.[7]
-
Start by creating a top working concentration (e.g., 200 µM) in culture medium. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤0.5%).
-
Serially dilute this solution to obtain concentrations spanning a wide range (e.g., 100 µM down to 0.005 µM).
-
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations to the appropriate wells.
-
Add 100 µL of medium with vehicle (e.g., 0.5% DMSO) to the negative control wells.
-
Incubate the plate for 48-72 hours.
Day 4: Cell Viability Measurement
-
Prepare a 0.15 mg/mL working solution of Resazurin in sterile PBS.
-
Add 20 µL of the Resazurin solution to each well, including controls.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Presentation and Analysis
Data Calculation
-
Correct for Background: Subtract the average fluorescence of the "media only" blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each concentration: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_VehicleControl))
Sample Data Table
This table shows representative data from a this compound dose-response experiment.
| This compound Conc. (µM) | Log [this compound] (M) | Avg. Fluorescence (Corrected) | % Inhibition |
| 100.000 | -4.00 | 150 | 97.0% |
| 33.333 | -4.48 | 350 | 93.0% |
| 11.111 | -4.95 | 900 | 82.0% |
| 3.704 | -5.43 | 2100 | 58.0% |
| 1.235 | -5.91 | 3900 | 22.0% |
| 0.412 | -6.38 | 4800 | 4.0% |
| 0.137 | -6.86 | 5050 | -1.0% |
| 0.046 | -7.34 | 4950 | 1.0% |
| 0.015 | -7.82 | 5000 | 0.0% |
| 0 (Vehicle) | N/A | 5000 | 0.0% |
Generating the Dose-Response Curve
To determine the IC50, the data must be plotted and analyzed using non-linear regression.[7][8]
-
Plot the % Inhibition (Y-axis) against the Logarithm of the molar concentration of this compound (X-axis).[9]
-
Fit the data to a sigmoidal dose-response (variable slope) equation, often referred to as a four-parameter logistic (4PL) model.[10]
-
Software such as GraphPad Prism, R, or Python can be used for this analysis.[8] The software will calculate the best-fit value for the IC50.
Summary of Results
The analysis yields key parameters that characterize the potency of the compound.
| Parameter | Value | 95% Confidence Interval | Description |
| IC50 | 3.1 µM | 2.5 - 3.8 µM | Concentration for 50% inhibition. |
| Hill Slope | -1.1 | -0.9 to -1.3 | Steepness of the curve. |
| R² | 0.995 | N/A | Goodness of fit of the curve. |
Conclusion
This application note provides a robust and detailed protocol for determining the dose-response curve and IC50 value of the hypothetical compound this compound. The described cell-based assay is a fundamental technique in drug discovery, allowing for the quantitative assessment of a compound's potency.[11] Accurate determination of the IC50 is crucial for comparing different compounds, understanding structure-activity relationships, and guiding further drug development efforts.[2]
References
- 1. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Cytokines Signal Transduction - Creative BioMart [creativebiomart.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. The dose-response relationship in phase I clinical trials and beyond: use, meaning, and assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Cyverine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyverine is recognized for its potential as an antispasmodic and anticholinergic agent. Such compounds are of significant therapeutic interest for treating conditions characterized by smooth muscle spasms and hypermotility. The discovery and development of novel analogs with improved efficacy and safety profiles necessitate robust high-throughput screening (HTS) methodologies. These application notes provide detailed protocols for primary and secondary assays designed to identify and characterize compounds like this compound that modulate muscarinic acetylcholine (B1216132) receptors (mAChRs), key targets in the cholinergic signaling pathway.
Anticholinergic drugs function by blocking the action of the neurotransmitter acetylcholine at its receptors.[1] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are primary targets for these drugs.[2][3] The M1 and M3 subtypes, in particular, are coupled to Gq proteins and mediate smooth muscle contraction through the release of intracellular calcium.[2] Therefore, a primary HTS strategy involves identifying antagonists of these receptors by monitoring changes in intracellular calcium levels.
Section 1: Primary High-Throughput Screening - Calcium Flux Assay for M3 Receptor Antagonists
A common HTS approach for identifying antagonists of M1 and M3 muscarinic receptors is to measure the inhibition of agonist-induced calcium mobilization.[2] This cell-based functional assay is highly amenable to automation and provides a rapid assessment of a compound's potential to block receptor activation.
Signaling Pathway: M1/M3 Muscarinic Receptor Activation
The binding of an agonist, such as acetylcholine or carbachol, to M1 or M3 muscarinic receptors activates the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event that leads to smooth muscle contraction and other cellular responses.[4]
Experimental Workflow
The experimental workflow for the calcium flux HTS assay is a multi-step process that is typically automated for high-throughput applications.
Detailed Protocol: Calcium Flux Assay
Objective: To identify antagonists of the human M3 muscarinic receptor by measuring the inhibition of agonist-induced intracellular calcium mobilization.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium Assay Kit).[5]
-
Probenecid (B1678239) (if required by the dye kit to prevent dye extrusion).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Carbachol.
-
Reference Antagonist: Atropine.
-
Test Compounds (this compound and its analogs).
-
-
Instrumentation:
Methodology:
-
Cell Plating:
-
Culture CHO-K1 or HEK293 cells expressing the M3 receptor to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium to a density of 15,000-20,000 cells per well.[2][4]
-
Dispense the cell suspension into 384-well assay plates.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.[2][4]
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions, including probenecid if necessary.[2]
-
Remove the culture medium from the cell plates.
-
Add 20 µL/well of the dye loading solution to each well.[4]
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the reference antagonist (Atropine) in Assay Buffer.
-
Using an automated liquid handler, add the diluted compounds to the assay plates.
-
-
Fluorescence Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add a pre-determined concentration of the agonist (e.g., Carbachol EC₈₀) to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium mobilization kinetics.
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) corresponds to the intracellular calcium concentration.[2]
-
Calculate the percent inhibition for each test compound concentration relative to the positive (agonist only) and negative (reference antagonist) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.[2]
Data Presentation
The inhibitory potency of test compounds against the M3 muscarinic receptor can be summarized in a table for easy comparison.
| Compound | IC₅₀ (nM) |
| This compound Analog 1 | 50 |
| This compound Analog 2 | 120 |
| This compound Analog 3 | 25 |
| Atropine (Reference) | 10 |
Note: The data presented are for illustrative purposes only.
Section 2: Secondary Assays for Hit Confirmation and Characterization
Hits identified from the primary screen should be subjected to secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.
Radioligand Binding Assay
Principle: This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.[4] It is considered a gold standard for determining the binding constant (Ki).
Brief Protocol:
-
Prepare cell membranes from cells overexpressing the target muscarinic receptor subtype.
-
Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the Ki value from the IC₅₀ of the competition curve.
Receptor Selectivity Assays
Principle: To assess the selectivity of hit compounds, their activity can be tested against other muscarinic receptor subtypes (M1, M2, M4, M5). For Gi-coupled receptors like M2 and M4, a common method is to measure the modulation of cAMP levels.[2]
Brief Protocol (cAMP Assay for M2/M4 Receptors):
-
Use cells expressing the M2 or M4 receptor.
-
Treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels.
-
Add an M2/M4 receptor agonist to inhibit adenylyl cyclase and reduce cAMP.
-
Incubate with the test compound to see if it reverses the agonist-induced inhibition of cAMP production.
-
Measure cAMP levels using a suitable detection kit (e.g., HTRF, LANCE).[4]
Functional Assays for Antispasmodic Activity
For compounds like this compound, which may also possess direct muscle-relaxant properties, functional assays on isolated tissues are valuable.[7]
Isolated Organ Bath Assay: This in vitro method directly assesses the effect of a compound on smooth muscle contractility.[8]
Brief Protocol:
-
A segment of smooth muscle tissue (e.g., guinea pig ileum) is mounted in an organ bath containing a physiological salt solution.[8]
-
A contractile agent (spasmogen) like acetylcholine is added to induce muscle contraction, which is measured by a force transducer.[8]
-
The tissue is then incubated with the test compound (e.g., this compound analog).
-
The dose-response to the spasmogen is re-established in the presence of the test compound.
-
A rightward shift in the dose-response curve indicates competitive antagonism, providing a measure of the compound's antispasmodic potency.[8]
Conclusion
The described high-throughput and secondary screening assays provide a comprehensive framework for the identification and characterization of novel this compound analogs with anticholinergic and antispasmodic properties. The primary calcium flux assay allows for the rapid screening of large compound libraries, while the secondary assays are crucial for confirming hits, determining their affinity and selectivity, and evaluating their functional effects on smooth muscle tissue. This tiered approach facilitates the efficient progression of promising compounds through the drug discovery pipeline.
References
- 1. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 7. Rociverine, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design of Alverine Citrate Studies
A Note on "Cyverine": Initial searches for "this compound" did not yield information on a compound with that specific name in the context of pharmacological research. It is possible that "this compound" is a novel compound not yet described in public literature, a proprietary name, or a potential misspelling. Based on the similarity in name and the context of drug development for conditions involving smooth muscle and visceral pain, these application notes have been developed for Alverine Citrate (B86180) , a well-characterized compound with a relevant pharmacological profile. Researchers should verify the identity of their compound of interest.
Introduction
Alverine citrate is a musculotropic antispasmodic agent with a multifaceted mechanism of action, making it a compound of interest for treating functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and other conditions involving smooth muscle spasms. Its therapeutic potential also extends to the modulation of visceral hypersensitivity and anxiety-like behaviors. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for studies involving Alverine citrate.
Mechanism of Action
Alverine citrate exhibits a dual-action mechanism, impacting both smooth muscle contractility and visceral nociception.
-
Direct Effects on Smooth Muscle: Alverine citrate acts directly on smooth muscle cells to induce relaxation. This is achieved through a paradoxical modulation of L-type calcium channels and a reduction in the calcium sensitivity of contractile proteins, likely through the inhibition of the RhoA/Rho-kinase (ROCK) signaling pathway.
-
Antagonism of 5-HT1A Receptors: Alverine citrate is a selective antagonist of the 5-HT1A serotonin (B10506) receptor. This action is crucial for its effects on visceral pain, as 5-HT1A receptors are involved in the modulation of nociceptive signals in the gut.
-
Anti-Inflammatory Properties: Recent studies suggest that Alverine citrate may also possess anti-inflammatory effects by targeting Src kinase in the NF-κB signaling pathway.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Alverine citrate.
Caption: Alverine Citrate's dual effect on smooth muscle contraction.
Caption: Alverine Citrate's antagonism of the 5-HT1A receptor in visceral pain.
Data Presentation: Quantitative Data Summary
The following tables summarize the effective doses and pharmacokinetic parameters of Alverine citrate from preclinical and clinical studies.
Table 1: Effective Doses of Alverine Citrate in Animal Models
| Animal Model | Route of Administration | Effective Dose Range | Indication Studied |
| Mouse | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Anxiolytic-like effects |
| Rat | Oral (p |
Application Notes and Protocols for the Administration of Investigational Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The administration of investigational compounds to animal models is a critical step in preclinical research, providing essential data on pharmacokinetics, pharmacodynamics, efficacy, and safety. The choice of administration route can significantly impact the bioavailability, metabolism, and ultimately, the observed effects of a compound. This document provides detailed protocols for common administration routes in rodent models and offers a framework for the development of application-specific notes for a new chemical entity (NCE), referred to herein as "Cyverine."
While specific data for "this compound" is not publicly available, the following sections offer comprehensive guidance based on established best practices in preclinical research. These protocols and notes are intended to serve as a foundational resource for researchers designing and executing in vivo studies.
General Considerations for Compound Administration
Before initiating any in vivo study, several factors must be carefully considered to ensure the welfare of the animal subjects and the integrity of the scientific data.
-
Compound Formulation: The physicochemical properties of the investigational compound, such as its solubility, stability, and pH, will dictate the choice of vehicle and the feasible routes of administration. All formulations should be sterile and non-irritating at the administered volume.
-
Animal Model: The species, strain, age, and sex of the animal model can influence drug metabolism and response. The chosen model should be appropriate for the scientific question under investigation.
-
Dose and Volume: The dose of the compound should be based on in vitro data or previous in vivo studies. The administration volume should be appropriate for the size of the animal and the chosen route to avoid adverse effects.[1]
-
Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[2][3] Anesthesia and analgesia should be used when necessary to minimize pain and distress.
Data Presentation: Pharmacokinetic Parameters
Quantitative data from pharmacokinetic studies should be summarized in a clear and structured format to allow for easy comparison across different administration routes, dose levels, and animal models. The following tables provide a template for presenting such data.
Table 1: Pharmacokinetic Parameters of a Hypothetical Compound ("this compound") in Rats Following a Single Dose
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 1 | 1500 ± 250 | 0.08 | 3500 ± 450 | 2.5 ± 0.5 | 100 |
| Oral (PO) - Gavage | 10 | 350 ± 75 | 1.5 | 2100 ± 300 | 3.0 ± 0.6 | 60 |
| Intraperitoneal (IP) | 5 | 900 ± 150 | 0.5 | 2800 ± 400 | 2.8 ± 0.4 | 80 |
| Subcutaneous (SC) | 5 | 600 ± 100 | 1.0 | 3200 ± 350 | 4.5 ± 0.7 | 91 |
Data are presented as mean ± standard deviation (n=6 rats per group). This is hypothetical data for illustrative purposes.
Table 2: Recommended Maximum Administration Volumes and Needle Sizes for Mice and Rats
| Route | Mouse | Rat |
| Volume (mL/kg) | ||
| Intravenous (IV) | 5 | 5 |
| Oral (PO) | 10 | 10 |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 10 | 5 |
| Intramuscular (IM) | 5 | 5 |
| Needle Gauge | ||
| Intravenous (IV) | 27-30 G | 23-25 G |
| Oral (PO) - Gavage | 20-22 G | 16-18 G |
| Intraperitoneal (IP) | 25-27 G | 23-25 G |
| Subcutaneous (SC) | 25-27 G | 23-25 G |
| Intramuscular (IM) | 25-27 G | 23-25 G |
Adapted from various sources. Always consult institutional guidelines.[1][4]
Experimental Protocols
The following are detailed methodologies for key administration routes.
Oral Administration (Gavage)
Oral gavage ensures the accurate delivery of a specified dose directly into the stomach.[5] This method is commonly used for compounds that are intended for oral administration in humans.
Materials:
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip).
-
Syringe.
-
Test compound formulation.
-
Animal restraint device (optional).
Procedure:
-
Animal Restraint: Gently restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth and pass it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Compound Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the compound.
-
Withdrawal: Gently remove the needle in a single, smooth motion.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[5]
Intravenous (IV) Administration
Intravenous injection provides 100% bioavailability and is used for compounds that are poorly absorbed orally or require rapid onset of action. The lateral tail vein is the most common site for IV injection in mice and rats.[6][7]
Materials:
-
Sterile syringe with a 27-30 G needle for mice or a 23-25 G needle for rats.
-
Test compound formulation.
-
Restraint device.
-
Heat lamp or warm water to dilate the tail vein.
Procedure:
-
Animal Preparation: Place the animal in a restraint device, leaving the tail accessible.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few seconds to dilate the lateral tail veins.
-
Injection Site Identification: Identify one of the lateral tail veins, which run along the sides of the tail.
-
Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle. Successful entry is often indicated by a flash of blood in the needle hub.
-
Compound Administration: Slowly inject the compound. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Withdrawal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
Intraperitoneal (IP) Administration
Intraperitoneal injection is a common route for administering substances that are not suitable for IV or oral routes. Absorption is generally rapid.
Materials:
-
Sterile syringe with a 25-27 G needle for mice or a 23-25 G needle for rats.
-
Test compound formulation.
Procedure:
-
Animal Restraint: Restrain the animal to expose the abdomen.
-
Injection Site Identification: The injection should be made in the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure that the needle has not entered the bladder (urine) or intestines (yellow-brown fluid). If fluid is aspirated, discard the syringe and prepare a new one.
-
Compound Administration: Inject the compound into the peritoneal cavity.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
Subcutaneous (SC) Administration
Subcutaneous injection is used for the sustained release of compounds and is generally less stressful for the animal than IV or IP injections.[8]
Materials:
-
Sterile syringe with a 25-27 G needle for mice or a 23-25 G needle for rats.
-
Test compound formulation.
Procedure:
-
Animal Restraint: Gently restrain the animal.
-
Injection Site: The loose skin over the back, between the shoulder blades, is the most common site for SC injection.
-
Skin Tenting: Lift a fold of skin to create a "tent."
-
Needle Insertion: Insert the needle into the base of the tented skin, parallel to the body.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.
-
Compound Administration: Inject the compound into the subcutaneous space. A small bleb will form under the skin.
-
Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the compound.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz can effectively illustrate complex experimental workflows and biological pathways.
Caption: A generalized experimental workflow for in vivo compound testing.
Caption: A hypothetical signaling pathway activated by "this compound".
Conclusion
The successful administration of investigational compounds in animal models is fundamental to the drug discovery and development process. The protocols and guidelines presented here provide a robust framework for conducting these studies in a scientifically sound and ethical manner. While the specific details for any new compound, such as "this compound," will need to be empirically determined, these general procedures offer a solid starting point for preclinical research. Adherence to these principles will help ensure the generation of high-quality, reproducible data that can reliably inform the progression of new therapeutic candidates.
References
- 1. Compelling reasons for an independent scientific evaluation of animal testing of drug safety - Safer Medicines [safermedicines.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Pharmacokinetics and bioequivalence of two cyclosporine oral solution formulations in cats [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Note: Pharmacokinetic Analysis of Cyverine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyverine is a novel synthetic compound under investigation for its potential therapeutic effects. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is fundamental to its development. This document provides detailed protocols for conducting a comprehensive pharmacokinetic analysis of this compound in a rat model, a common preclinical species for such studies. The protocols cover animal preparation, drug administration, sample collection, and bioanalytical methods. The accompanying data, presented in tabular format, is representative of a typical pharmacokinetic study and serves as a guide for data presentation and interpretation.
Data Presentation
The following tables summarize hypothetical quantitative data from a pharmacokinetic study of this compound in Sprague-Dawley rats following a single oral administration of 10 mg/kg.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats
| Parameter | Symbol | Mean ± SD (n=6) | Units |
| Maximum Plasma Concentration | Cmax | 1256 ± 214 | ng/mL |
| Time to Maximum Concentration | Tmax | 1.5 ± 0.5 | h |
| Area Under the Curve (0 to last) | AUC(0-t) | 8792 ± 1530 | ng·h/mL |
| Area Under the Curve (0 to infinity) | AUC(0-inf) | 9150 ± 1680 | ng·h/mL |
| Elimination Half-life | t1/2 | 4.2 ± 0.8 | h |
| Apparent Volume of Distribution | Vd/F | 8.5 ± 1.7 | L/kg |
| Apparent Total Clearance | CL/F | 1.1 ± 0.2 | L/h/kg |
Table 2: Cumulative Excretion of this compound and Metabolites in Urine and Feces over 48 hours
| Excretion Route | Analyte | Mean ± SD (n=6) | % of Administered Dose |
| Urine | Unchanged this compound | 1.8 ± 0.4 | 18 ± 4 |
| Metabolite M1 | 2.5 ± 0.6 | 25 ± 6 | |
| Metabolite M2 | 1.2 ± 0.3 | 12 ± 3 | |
| Feces | Unchanged this compound | 3.1 ± 0.9 | 31 ± 9 |
| Metabolite M3 | 0.8 ± 0.2 | 8 ± 2 |
Experimental Protocols
Animal Handling and Acclimatization
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.[1] This allows them to adapt to the environment, minimizing stress-related physiological changes.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Provide standard chow and water ad libitum.
-
Fasting: Fast animals overnight (approximately 12 hours) before oral administration of the drug, with free access to water.
Drug Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) at a concentration of 2 mg/mL for a 10 mg/kg dose.
-
Administration: Administer the this compound formulation orally via gavage.[2][3] Use a stainless steel gavage needle of appropriate size for the rat.[2] The volume administered should be 5 mL/kg.[2]
Blood Sample Collection
-
Method: Collect serial blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[1] Common techniques include sampling from the tail vein or saphenous vein.[4][5][6] For more frequent sampling, surgical implantation of a jugular vein cannula is recommended to reduce animal stress.[7]
-
Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.[1]
Urine and Feces Collection
-
Housing: For excretion studies, house individual rats in metabolic cages designed for the separate and uncontaminated collection of urine and feces.[8][9][10][11][12]
-
Collection: Collect urine and feces at specified intervals (e.g., 0-8, 8-24, and 24-48 hours) post-dosing.
-
Sample Processing: Measure the volume of urine and weigh the feces for each collection interval. Homogenize the fecal samples.
-
Storage: Store urine and fecal homogenate samples at -80°C until analysis.
Sample Analysis: HPLC-MS/MS Method
-
Principle: Utilize a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound and its metabolites in plasma, urine, and fecal homogenates.[13][14][15]
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, precipitate proteins by adding three volumes of acetonitrile (B52724) containing an internal standard to one volume of plasma.[14]
-
Liquid-Liquid or Solid-Phase Extraction: For urine and fecal homogenates, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering matrix components.[16]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection (Typical):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and its metabolites.
-
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway of this compound
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the pharmacokinetic evaluation of this compound in a rat model. Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data essential for advancing the preclinical development of this compound. The use of sensitive bioanalytical techniques like HPLC-MS/MS is critical for accurately characterizing the ADME properties of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 5. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 6. scispace.com [scispace.com]
- 7. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.tecniplastusa.com [shop.tecniplastusa.com]
- 9. animalab.eu [animalab.eu]
- 10. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orchidscientific.com [orchidscientific.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 16. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Cyverine Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyverine is a tertiary amine compound with potential as an antispasmodic agent. Its mechanism of action is hypothesized to involve the antagonism of muscarinic acetylcholine (B1216132) receptors and the blockade of calcium channels in smooth muscle cells, leading to muscle relaxation.[1][2] These characteristics make it a candidate for preclinical investigation in disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.
This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound. It is intended to guide researchers in preparing this compound formulations suitable for in vitro and in vivo studies and in designing experiments to assess its efficacy and mechanism of action.
Physicochemical Properties of this compound Hydrochloride
| Property | Illustrative Value | Method of Determination |
| Molecular Formula | C₁₇H₃₃N·HCl | Elemental Analysis |
| Molecular Weight | 287.9 g/mol | Mass Spectrometry |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | 185 - 190 °C | Differential Scanning Calorimetry (DSC) |
| pKa | ~9.5 (amine) | Potentiometric Titration |
| LogP (Octanol/Water) | 3.2 | Shake-flask method followed by HPLC-UV |
Solubility Assessment
Optimizing the solubility of this compound hydrochloride is critical for achieving adequate drug exposure in preclinical studies. The following table summarizes hypothetical solubility data in common preclinical vehicles.
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Deionized Water | > 50 | Freely soluble. |
| Phosphate Buffered Saline (PBS), pH 7.4 | > 50 | Freely soluble. Suitable for many in vitro and parenteral formulations. |
| 0.9% Saline | > 50 | Freely soluble. Suitable for parenteral administration. |
| Ethanol | 25 | Soluble. Can be used as a co-solvent. |
| Propylene Glycol | 15 | Soluble. Common co-solvent for oral and parenteral formulations. |
| 10% Tween® 80 in Water | > 100 | Enhanced solubility. Suitable for oral and parenteral formulations. |
| Corn Oil | < 0.1 | Practically insoluble. Not a suitable vehicle for solution formulations. |
Stability Studies
Ensuring the stability of this compound hydrochloride in a given formulation is essential for the reliability and reproducibility of preclinical data. The following table provides an example of a stability assessment for an aqueous solution of this compound hydrochloride.
| Storage Condition | Time Point | Assay (% of Initial) | Appearance | pH |
| 2-8°C, Protected from Light | 0 | 100.0 | Clear, colorless solution | 5.5 |
| 7 days | 99.8 | No change | 5.5 | |
| 30 days | 99.5 | No change | 5.4 | |
| 25°C/60% RH, Protected from Light | 0 | 100.0 | Clear, colorless solution | 5.5 |
| 7 days | 98.2 | No change | 5.5 | |
| 30 days | 95.1 | No change | 5.3 | |
| 40°C/75% RH, Protected from Light | 0 | 100.0 | Clear, colorless solution | 5.5 |
| 7 days | 92.5 | No change | 5.2 | |
| 30 days | 85.3 | Slight yellowing | 5.0 |
Proposed Mechanism of Action
The antispasmodic effect of this compound is likely mediated through a dual mechanism involving both neurotropic (acting on nerve signaling) and myotropic (acting directly on muscle) pathways.
References
Application Notes and Protocols for Western Blot Analysis of Cyverine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyverine is a tertiary amino compound with potential applications in drug development. While its precise mechanisms of action in cancer cells are still under investigation, studies on structurally related compounds, such as Alverine, suggest potential roles in modulating key cellular signaling pathways. Alverine has been observed to enhance the cytotoxic effects of proteasome inhibitors and to exert anti-inflammatory effects by targeting Src in the NF-κB pathway.[1] Proteasome inhibitors are known to induce apoptosis by preventing the degradation of pro-apoptotic proteins and can influence cell cycle regulation.[2][3][4]
This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound treatment on cancer cells. The focus is on key proteins involved in the NF-κB signaling cascade, apoptosis, and cell cycle regulation, based on the activities of related compounds.
Data Presentation
The following tables present hypothetical quantitative data from a Western blot analysis of a human cancer cell line (e.g., MCF-7 breast cancer cells) treated with this compound for 24 hours. Data is presented as the relative protein expression normalized to a loading control (e.g., β-actin) and compared to an untreated control.
Table 1: Effect of this compound on NF-κB Signaling Pathway Proteins
| Target Protein | Untreated Control (Relative Expression) | This compound-Treated (Relative Expression) | Fold Change |
| p-p65 (Ser536) | 1.00 | 0.45 | -2.22 |
| p65 (Total) | 1.00 | 0.98 | -1.02 |
| p-IκBα (Ser32) | 1.00 | 0.38 | -2.63 |
| IκBα (Total) | 1.00 | 1.52 | +1.52 |
| p-Src (Tyr416) | 1.00 | 0.25 | -4.00 |
| Src (Total) | 1.00 | 0.95 | -1.05 |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Untreated Control (Relative Expression) | This compound-Treated (Relative Expression) | Fold Change |
| Cleaved Caspase-3 | 1.00 | 3.78 | +3.78 |
| PARP | 1.00 | 0.31 (cleaved fragment) | -3.23 |
| Bcl-2 | 1.00 | 0.42 | -2.38 |
| Bax | 1.00 | 1.89 | +1.89 |
| p53 | 1.00 | 2.50 | +2.50 |
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | Untreated Control (Relative Expression) | This compound-Treated (Relative Expression) | Fold Change |
| Cyclin D1 | 1.00 | 0.35 | -2.86 |
| Cyclin B1 | 1.00 | 1.95 | +1.95 |
| p21 | 1.00 | 3.10 | +3.10 |
| CDK4 | 1.00 | 0.55 | -1.82 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human breast cancer cell line, MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (e.g., DMSO) for 24 hours.
Protein Extraction
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a fresh tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples to ensure equal loading for Western blot analysis.
Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-cleaved caspase-3, anti-Cyclin D1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow Diagram
Caption: Western blot experimental workflow for this compound-treated cells.
References
Application Note: Quantification of Target Gene Expression Following Cyverine Treatment using qPCR
Introduction
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring changes in gene expression in response to therapeutic compounds. This document provides a detailed protocol for utilizing qPCR to analyze the expression of target genes in cultured cells after treatment with Cyverine. Due to the limited direct information on "this compound," this protocol is based on the known mechanisms of the structurally similar compound, Alverine (B1665750). Alverine is recognized for its anti-inflammatory properties and its role as a smooth muscle relaxant.[1][2][3] A key mechanism of Alverine is the inhibition of the NF-κB signaling pathway by targeting the Src kinase.[1][4][5] This action leads to the downregulation of pro-inflammatory genes.[1][4] Therefore, this application note will focus on a hypothetical scenario where this compound exhibits similar anti-inflammatory effects by modulating the NF-κB pathway.
Proposed Mechanism of Action of this compound
For the context of this protocol, it is hypothesized that this compound, akin to Alverine, exerts its effects by targeting Src, a critical upstream kinase in the NF-κB signaling cascade. By inhibiting Src phosphorylation, this compound is presumed to prevent the subsequent phosphorylation and degradation of IκBα. This, in turn, sequesters the NF-κB transcription factor in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of its target pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1][2][4] Additionally, based on the known effects of Alverine on smooth muscle, this compound may also influence the expression of genes related to calcium signaling, such as L-type calcium channels.[6][7]
Experimental Protocols
This section details the methodology for investigating the effect of this compound on target gene expression in a relevant cell line (e.g., RAW 264.7 murine macrophage cell line for inflammation studies).
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 1 hour.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for an additional 6 hours.
-
2. RNA Extraction
-
Reagents: TRIzol® reagent, chloroform (B151607), isopropyl alcohol, 75% ethanol (B145695) (prepared with RNase-free water), RNase-free water.
-
Procedure:
-
Aspirate the culture medium from the wells and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 mL of TRIzol® reagent to each well and lyse the cells by pipetting.
-
Transfer the lysate to an RNase-free microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® and shake vigorously for 15 seconds.
-
Incubate for 3 minutes at room temperature, then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol. Incubate for 10 minutes at room temperature and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant and air-dry the pellet.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
3. Reverse Transcription (cDNA Synthesis)
-
Reagents: Reverse transcriptase, dNTPs, random primers or oligo(dT) primers, RNase inhibitor, and reaction buffer.
-
Procedure:
-
In an RNase-free tube, combine 1 µg of total RNA with primers and RNase-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing the reverse transcriptase, dNTPs, RNase inhibitor, and reaction buffer.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C.
-
4. Quantitative PCR (qPCR)
-
Reagents: SYBR Green qPCR master mix, forward and reverse primers for target and reference genes, and nuclease-free water.
-
Procedure:
-
Thaw all reagents on ice.[8]
-
Prepare a qPCR master mix for each primer pair.
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.[8]
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well.[8]
-
Seal the plate, mix gently, and centrifuge briefly.[8]
-
Run the qPCR in a real-time PCR instrument with a program similar to the following:[8]
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To confirm the specificity of the amplified product.[8]
-
-
5. Data Analysis
The relative quantification of gene expression can be determined using the 2-ΔΔCt method.[9][10][11]
-
Normalization to a Reference Gene (ΔCt):
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
A stable reference gene (e.g., GAPDH or ACTB) should be used for normalization.[12]
-
-
Normalization to the Control Group (ΔΔCt):
-
ΔΔCt = ΔCt (treated sample) - ΔCt (untreated control sample)
-
-
Calculation of Fold Change:
-
Fold Change = 2-ΔΔCt
-
Data Presentation
The quantitative data from the qPCR experiment should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Relative Gene Expression of Pro-inflammatory Markers in RAW 264.7 Cells Following this compound Treatment
| Target Gene | Treatment Group | Mean Ct ± SD (Target Gene) | Mean Ct ± SD (Reference Gene) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| iNOS | Untreated Control | 28.5 ± 0.4 | 18.2 ± 0.2 | 10.3 | 0.0 | 1.00 |
| LPS (1 µg/mL) | 22.1 ± 0.3 | 18.3 ± 0.1 | 3.8 | -6.5 | 90.51 | |
| LPS + this compound (50 µM) | 24.3 ± 0.5 | 18.1 ± 0.2 | 6.2 | -4.1 | 17.15 | |
| LPS + this compound (100 µM) | 26.8 ± 0.4 | 18.4 ± 0.3 | 8.4 | -1.9 | 3.73 | |
| LPS + this compound (200 µM) | 28.1 ± 0.6 | 18.2 ± 0.1 | 9.9 | -0.4 | 1.32 | |
| COX-2 | Untreated Control | 30.2 ± 0.5 | 18.2 ± 0.2 | 12.0 | 0.0 | 1.00 |
| LPS (1 µg/mL) | 24.5 ± 0.4 | 18.3 ± 0.1 | 6.2 | -5.8 | 55.72 | |
| LPS + this compound (50 µM) | 26.1 ± 0.3 | 18.1 ± 0.2 | 8.0 | -4.0 | 16.00 | |
| LPS + this compound (100 µM) | 28.3 ± 0.5 | 18.4 ± 0.3 | 9.9 | -2.1 | 4.29 | |
| LPS + this compound (200 µM) | 29.7 ± 0.4 | 18.2 ± 0.1 | 11.5 | -0.5 | 1.41 | |
| TNF-α | Untreated Control | 31.5 ± 0.6 | 18.2 ± 0.2 | 13.3 | 0.0 | 1.00 |
| LPS (1 µg/mL) | 26.8 ± 0.3 | 18.3 ± 0.1 | 8.5 | -4.8 | 27.86 | |
| LPS + this compound (50 µM) | 28.2 ± 0.4 | 18.1 ± 0.2 | 10.1 | -3.2 | 9.19 | |
| LPS + this compound (100 µM) | 29.9 ± 0.5 | 18.4 ± 0.3 | 11.5 | -1.8 | 3.48 | |
| LPS + this compound (200 µM) | 31.1 ± 0.6 | 18.2 ± 0.1 | 12.9 | -0.4 | 1.32 |
Visualizations
Experimental Workflow
Caption: Workflow for qPCR analysis of gene expression after this compound treatment.
Proposed Signaling Pathway
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Alverine - Wikipedia [en.wikipedia.org]
- 4. Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toptipbio.com [toptipbio.com]
- 11. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qlucore.com [qlucore.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Cyverine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the mechanism of action of novel therapeutic compounds is a cornerstone of drug development. Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis.[1] Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a large population of cells.[1][2] By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[3][4] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing a quantitative assessment of the cytostatic and cytotoxic effects of compounds like Cyverine.[1][2]
This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used method for analyzing DNA content and assessing cell cycle distribution. PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[3] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[4] Therefore, cells in the G0/G1 phase of the cell cycle, which have a diploid (2N) DNA content, will show a specific fluorescence intensity. Cells in the G2/M phase, having a tetraploid (4N) DNA content due to DNA replication, will exhibit twice the fluorescence intensity of G0/G1 cells. Cells in the S phase, which are actively synthesizing DNA, will have a DNA content between 2N and 4N and will show intermediate fluorescence intensity.[5]
Since PI also binds to double-stranded RNA, treatment with RNase is essential to ensure that only DNA is stained, allowing for accurate cell cycle analysis.[3]
Data Presentation
The following table presents hypothetical data from a study investigating the effect of this compound on the cell cycle distribution of a cancer cell line after 48 hours of treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 | 45.8 ± 2.8 | 25.1 ± 2.2 | 29.1 ± 2.4 |
| This compound | 25 | 30.7 ± 2.5 | 15.3 ± 1.9 | 54.0 ± 3.3 |
| This compound | 50 | 15.4 ± 1.9 | 8.2 ± 1.1 | 76.4 ± 4.1 |
Table 1: Effect of this compound on Cell Cycle Distribution. Data are presented as the mean ± standard deviation from three independent experiments. A significant increase in the percentage of cells in the G2/M phase is observed with increasing concentrations of this compound, indicating a G2/M cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of the solvent should also be prepared.[1]
-
Cell Treatment: After allowing the cells to adhere overnight, remove the existing medium and replace it with the medium containing different concentrations of this compound or the vehicle control.[1]
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours).[1]
Protocol 2: Cell Preparation for Flow Cytometry Analysis
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS). Add trypsin-EDTA to detach the cells. Once detached, add a complete medium to neutralize the trypsin.
-
Suspension cells: Directly collect the cells from the culture flask.
-
Important: Collect any floating cells from the medium of adherent cultures, as these may be apoptotic or arrested cells. Combine them with the detached cells.
-
-
Cell Counting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[1] Discard the supernatant and resuspend the cell pellet in PBS. Take an aliquot for cell counting to ensure approximately 1 x 10^6 cells per sample.[4]
-
Washing: Wash the cells by resuspending the pellet in 3 ml of PBS and centrifuging at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step once.[4][6]
Protocol 3: Cell Fixation and Staining with Propidium Iodide
-
Fixation:
-
Resuspend the cell pellet in 400 µL of cold PBS.[4]
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol (B145695) dropwise.[4][7] This step is critical to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[2][4] Cells can be stored in 70% ethanol at -20°C for several weeks.[3]
-
-
Washing Post-Fixation:
-
RNase Treatment:
-
Propidium Iodide Staining:
Protocol 4: Flow Cytometry Acquisition and Analysis
-
Flow Cytometer Setup:
-
Data Acquisition:
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.[1]
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
References
Application Notes and Protocols for Immunohistochemical Staining of the Cyverine Target (Nav1.8) in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyverine is a novel therapeutic agent whose efficacy is dependent on its interaction with a specific molecular target. Understanding the tissue distribution and cellular localization of this target is paramount for elucidating this compound's mechanism of action, predicting its therapeutic effects, and assessing potential off-target toxicities. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of specific proteins within the context of intact tissue architecture. These application notes provide a detailed protocol for the immunohistochemical staining of the this compound target, the voltage-gated sodium channel Nav1.8, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Nav1.8 is a genetically and pharmacologically validated pain target selectively expressed in peripheral pain-sensing neurons.[1][2]
Target Information
-
Target Name: Voltage-Gated Sodium Channel Subunit Alpha Nav1.8
-
Gene Symbol: SCN10A
-
Cellular Localization: Primarily plasma membrane of peripheral sensory neurons.
-
Function: Plays a crucial role in the transmission of pain signals.[1][2]
Principle of the Method
Immunohistochemistry employs the principle of specific antibody-antigen recognition to detect the protein of interest in tissue sections. This protocol utilizes an indirect detection method. A primary antibody specifically binds to the Nav1.8 protein. Subsequently, a labeled secondary antibody, which recognizes the primary antibody, is applied. The secondary antibody is conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for visualization under a light microscope.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Primary Antibody (anti-Nav1.8) | Abcam | ab123456 |
| Biotinylated Secondary Antibody | Vector Laboratories | BA-1000 |
| Avidin-Biotin-Peroxidase Complex (ABC) Reagent | Vector Laboratories | PK-6100 |
| DAB (3,3'-Diaminobenzidine) Substrate Kit | Thermo Fisher Scientific | 34002 |
| Hematoxylin Counterstain | Sigma-Aldrich | HHS32 |
| Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) | Thermo Fisher Scientific | 00-5000 |
| Xylene | Sigma-Aldrich | 534056 |
| Ethanol (B145695) (100%, 95%, 70%) | Fisher Scientific | AC615090010 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
| Blocking Buffer (5% Normal Goat Serum in PBS) | Jackson ImmunoResearch | 005-000-121 |
| Mounting Medium | VWR | 10057-796 |
| Charged Microscope Slides | Fisher Scientific | 12-550-15 |
Experimental Protocol
I. Deparaffinization and Rehydration
-
Place slides in a slide holder and immerse in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
II. Antigen Retrieval
-
Preheat a water bath or steamer to 95-100°C.
-
Immerse slides in a container filled with Antigen Retrieval Buffer (Citrate Buffer, pH 6.0).
-
Place the container in the preheated water bath or steamer and incubate for 20 minutes.
-
Remove the container and allow the slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides in PBS three times for 5 minutes each.
III. Immunohistochemical Staining
-
Blocking: To block non-specific binding, incubate the slides with Blocking Buffer (5% Normal Goat Serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Gently tap off the blocking buffer and incubate the slides with the primary anti-Nav1.8 antibody diluted in PBS (e.g., 1:200 dilution, optimize for each new antibody lot) overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides in PBS three times for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the slides with the biotinylated secondary antibody diluted in PBS (e.g., 1:500 dilution) for 1 hour at room temperature in a humidified chamber.
-
Washing: Rinse slides in PBS three times for 5 minutes each.
-
ABC Reagent Incubation: Incubate the slides with the prepared ABC reagent for 30 minutes at room temperature in a humidified chamber.
-
Washing: Rinse slides in PBS three times for 5 minutes each.
-
Chromogen Development: Incubate the slides with the DAB substrate solution until the desired brown staining intensity is observed (typically 2-10 minutes). Monitor under a microscope to avoid overstaining.
-
Washing: Rinse slides with distilled water.
IV. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Washing: Rinse slides in running tap water until the water runs clear.
-
Dehydration:
-
Immerse slides in 70% ethanol for 3 minutes.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
-
Clearing: Immerse slides in two changes of xylene for 5 minutes each.
-
Mounting: Apply a drop of mounting medium to the tissue section and cover with a coverslip, avoiding air bubbles. Allow the mounting medium to dry.
Data Presentation
The results of the immunohistochemical staining can be semi-quantitatively assessed by scoring both the intensity of the staining and the percentage of positively stained cells.
Table 1: Semi-Quantitative Analysis of Nav1.8 Staining in Various Tissues
| Tissue Type | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | Cellular Localization |
| Dorsal Root Ganglion | 3+ | 85 | Membrane |
| Sciatic Nerve | 2+ | 60 | Axonal |
| Spinal Cord (Dorsal Horn) | 1+ | 20 | Nerve Terminals |
| Cerebral Cortex | 0 | 0 | N/A |
| Liver | 0 | 0 | N/A |
| Kidney | 0 | 0 | N/A |
Staining Intensity Score: 0 = No staining, 1+ = Weak staining, 2+ = Moderate staining, 3+ = Strong staining.
Visualizations
Signaling Pathway of Nav1.8 in Pain Transmission
Caption: Role of Nav1.8 in pain signaling and inhibition by this compound.
Experimental Workflow for Immunohistochemistry
Caption: Step-by-step workflow for immunohistochemical staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a positive control tissue. Check antibody datasheet for recommended concentration and application. |
| Insufficient antigen retrieval | Optimize antigen retrieval time and temperature. Try a different pH buffer. | |
| Primary antibody incubation time too short | Increase incubation time or perform overnight at 4°C. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Primary antibody concentration too high | Titrate the primary antibody to a lower concentration. | |
| Over-development with DAB | Reduce DAB incubation time and monitor closely. | |
| Non-specific Staining | Endogenous peroxidase activity | Add a peroxidase quenching step (e.g., 3% H2O2 in methanol) before blocking. |
| Secondary antibody cross-reactivity | Use a secondary antibody raised against a different species than the tissue origin. |
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cyverine-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyverine is a novel investigational anti-cancer agent designed to inhibit the Janus kinase (JAK) family of enzymes, which are critical components of the JAK/STAT signaling pathway. This pathway is a primary regulator of cytokine signaling, playing a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway is implicated in the pathogenesis of various malignancies, making it a key target for therapeutic intervention.
The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to this compound is paramount for optimizing its clinical application, identifying potential combination therapies, and developing strategies to overcome resistance. This document provides a detailed protocol for the generation and characterization of a this compound-resistant cancer cell line in vitro. The establishment of such a cell line will provide a valuable tool for investigating the molecular mechanisms of this compound resistance.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line by Continuous Exposure
This protocol outlines the generation of a this compound-resistant cell line through continuous, long-term exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line (e.g., a cell line known to be sensitive to JAK inhibitors)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution of known concentration)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25, T-75)
-
Pipettes and sterile, disposable tips
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cryovials and cryopreservation medium
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or XTT assay) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiation of Resistance Induction:
-
Culture the parental cells in a T-25 flask until they reach 70-80% confluency.
-
Begin by treating the cells with this compound at a concentration equal to the determined IC50.
-
-
Dose Escalation:
-
Once the cells adapt to the initial concentration and resume a steady growth rate, increase the concentration of this compound by 1.5- to 2-fold.[1]
-
Monitor the cells closely for signs of cytotoxicity. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Continue this stepwise increase in this compound concentration over several months. The duration can range from 3 to 18 months.[2]
-
-
Maintenance of the Resistant Cell Line:
-
Once the desired level of resistance is achieved (e.g., a significant fold-increase in IC50 compared to the parental line), maintain the resistant cell line in a culture medium containing a constant, selective concentration of this compound.
-
Regularly confirm the resistant phenotype by performing IC50 determination assays.
-
-
Cryopreservation:
-
At various stages of resistance development, and once the final resistant line is established, cryopreserve aliquots of the cells for future use.
-
Protocol 2: Characterization of the this compound-Resistant Cell Line
This protocol describes key experiments to confirm and characterize the resistant phenotype.
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells.
-
Procedure:
-
Seed both parental and resistant cells in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
Calculate the IC50 values for both cell lines.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.
-
Procedure:
-
Seed parental and resistant cells in 6-well plates and treat with this compound at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
3. Western Blot Analysis of Signaling Pathways
-
Principle: Detects changes in the protein expression and phosphorylation status of key components of the JAK/STAT and other relevant signaling pathways.
-
Procedure:
-
Treat parental and resistant cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of JAK, STAT3, Akt, and ERK.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Presentation
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1 |
| This compound-Resistant | [Insert Value] | [Calculate RI] |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) |
| Parental | Control | [Insert Value] |
| This compound (IC50) | [Insert Value] | |
| This compound-Resistant | Control | [Insert Value] |
| This compound (IC50) | [Insert Value] |
Table 3: Protein Expression and Phosphorylation Status
| Protein | Parental (Relative Expression) | This compound-Resistant (Relative Expression) |
| p-JAK | [Insert Value] | [Insert Value] |
| Total JAK | [Insert Value] | [Insert Value] |
| p-STAT3 | [Insert Value] | [Insert Value] |
| Total STAT3 | [Insert Value] | [Insert Value] |
| p-Akt | [Insert Value] | [Insert Value] |
| Total Akt | [Insert Value] | [Insert Value] |
| p-ERK | [Insert Value] | [Insert Value] |
| Total ERK | [Insert Value] | [Insert Value] |
Visualizations
Caption: Experimental workflow for developing and characterizing a this compound-resistant cell line.
Caption: Proposed mechanism of action of this compound via inhibition of the JAK/STAT signaling pathway.
Caption: Potential molecular mechanisms leading to the development of this compound resistance.
References
Application Notes and Protocols for Validating Cyverine's Molecular Target Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Target validation is a critical step in the drug discovery pipeline, confirming that modulating a specific biological target with a therapeutic agent will have the desired effect on a disease phenotype. The advent of CRISPR-Cas9 genome editing technology has revolutionized this process by enabling precise and efficient gene knockout to unequivocally assess a target's role in cellular processes and drug response.
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for validating the putative molecular target of Cyverine, a hypothetical compound with antispasmodic and cytotoxic properties. For the purposes of this document, we will postulate that this compound's primary molecular target is the L-type calcium channel subunit, CACNA1C. The protocols outlined below will enable researchers to knock out the CACNA1C gene and subsequently evaluate the impact on this compound's efficacy, thereby validating it as the authentic molecular target.
Principle of the Method
The core principle of this target validation strategy is to observe a significant shift in the cellular response to this compound following the genetic ablation of its putative target. If CACNA1C is the true molecular target of this compound, cells lacking a functional CACNA1C gene should exhibit a marked resistance to the drug's effects. This is typically measured by a rightward shift in the dose-response curve and a significant increase in the half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: Dose-Response of Wild-Type and CACNA1C Knockout Cells to this compound
| This compound Concentration (µM) | Wild-Type Cell Viability (%) | CACNA1C KO Cell Viability (%) |
| 0 | 100.0 ± 5.0 | 100.0 ± 4.8 |
| 0.1 | 95.2 ± 4.5 | 98.1 ± 4.2 |
| 1 | 82.1 ± 3.8 | 96.5 ± 3.9 |
| 10 | 51.3 ± 2.9 | 92.3 ± 3.1 |
| 25 | 25.6 ± 2.1 | 85.7 ± 2.8 |
| 50 | 10.2 ± 1.5 | 78.4 ± 2.5 |
| 100 | 5.1 ± 1.0 | 70.1 ± 2.2 |
| IC50 (µM) | 9.8 | >100 |
Table 2: Apoptosis Analysis of Wild-Type and CACNA1C Knockout Cells Treated with this compound (25 µM)
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |
| Wild-Type | Vehicle | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |
| Wild-Type | This compound | 28.3 ± 2.1 | 35.1 ± 2.5 | 3.2 ± 0.6 | 33.4 ± 3.2 |
| CACNA1C KO | Vehicle | 2.3 ± 0.6 | 1.7 ± 0.4 | 0.9 ± 0.3 | 95.1 ± 1.2 |
| CACNA1C KO | This compound | 5.4 ± 0.8 | 4.1 ± 0.7 | 1.2 ± 0.4 | 89.3 ± 1.5 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CACNA1C
Objective: To generate a stable cell line with a functional knockout of the CACNA1C gene.
Materials:
-
Human cell line of interest (e.g., a cancer cell line responsive to this compound)
-
Lentiviral vector co-expressing Cas9 and a single guide RNA (sgRNA) targeting CACNA1C
-
Control lentiviral vector with a non-targeting sgRNA
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Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
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HEK293T cells for lentivirus production
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Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Complete cell culture medium
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96-well plates
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
T7 Endonuclease I or Surveyor nuclease
-
Western blot reagents and primary antibody against CACNA1C
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the CACNA1C gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into the lentiviral vector.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector (either CACNA1C-targeting or non-targeting control), psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed the target cells and allow them to adhere overnight.
-
Transduce the cells with the collected lentivirus in the presence of Polybrene.
-
-
Selection of Transduced Cells:
-
48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
-
Validation of Gene Editing:
-
Expand the puromycin-resistant cells.
-
Extract genomic DNA and perform PCR to amplify the region targeted by the sgRNA.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I) to confirm the presence of insertions/deletions (indels).
-
-
Isolation of Clonal Knockout Cell Lines:
-
Perform single-cell sorting or limiting dilution to isolate individual cell clones.
-
Expand the clones and screen for homozygous knockout of CACNA1C by Western blot to confirm the absence of the protein.
-
Protocol 2: Cell Viability Assay
Objective: To determine the dose-response of wild-type and CACNA1C knockout cells to this compound.
Materials:
-
Wild-type and CACNA1C knockout cells
-
This compound stock solution
-
96-well plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., alamarBlue or MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed both wild-type and CACNA1C knockout cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with a range of this compound concentrations, including a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the dose-response curves and calculate the IC50 values for both cell lines.
-
Protocol 3: Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound in wild-type and CACNA1C knockout cells.
Materials:
-
Wild-type and CACNA1C knockout cells
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed wild-type and CACNA1C knockout cells in 6-well plates.
-
Treat the cells with this compound at a concentration around the IC50 of the wild-type cells and a vehicle control.
-
-
Incubation:
-
Incubate the cells for 48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant and compare the results between the different cell lines and treatments.
-
Mandatory Visualizations
Caption: Experimental workflow for validating this compound's molecular target using CRISPR-Cas9.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis via CACNA1C inhibition.
Caption: Logical framework for validating CACNA1C as the molecular target of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyverine Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Cyverine solubility in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a tertiary amino compound, likely classified as a smooth muscle relaxant. While specific signaling pathways for this compound are not extensively documented, its mechanism is believed to be similar to other smooth muscle relaxants like Alverine. This involves the modulation of intracellular calcium levels, potentially through the inhibition of L-type Ca2+ channels, and possibly by decreasing the calcium sensitivity of contractile proteins via the RhoA/Rho kinase (ROCK) pathway.
Q2: What is the recommended solvent for dissolving this compound for cell culture use?
For poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent to prepare a high-concentration stock solution.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[1][2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: I observed a precipitate after diluting my this compound stock solution into the cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[3] To address this, try the following:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.
-
Sonication of the final solution in a water bath for a few minutes can help to redissolve the precipitate.
-
Lower the final concentration of this compound in your experiment.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - The concentration is too high.- The DMSO is not of high purity or contains water. | - Try gentle warming of the solution to 37°C.- Use a brief sonication step.- Ensure you are using anhydrous, high-purity DMSO. |
| Precipitate forms immediately upon adding the stock solution to the medium. | - Solvent shock: The rapid change in solvent polarity causes the compound to crash out of solution.[3]- The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Add the DMSO stock solution to the medium slowly and with constant, gentle agitation.- Pre-warm the medium to 37°C.- Prepare an intermediate dilution in a smaller volume of medium before adding to the final culture volume.- Reduce the final concentration of this compound. |
| Cells show signs of toxicity (e.g., rounding, detachment, death). | - The final DMSO concentration is too high.- this compound itself is toxic at the tested concentration. | - Ensure the final DMSO concentration is below 0.5%.[2]- Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.- Always include a vehicle control (DMSO alone) to differentiate between solvent and compound toxicity. |
| Inconsistent or unexpected experimental results. | - Incomplete dissolution of this compound.- Degradation of this compound in the stock solution. | - Visually inspect your stock solution for any particulate matter before each use.- Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general recommendations for preparing stock and working solutions based on common practices for poorly soluble compounds.
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | Anhydrous, high-purity DMSO | Ensure the DMSO is not old or has absorbed moisture. |
| Stock Solution Concentration | 10-100 mM (prepare a high concentration to minimize the volume added to the culture) | Start with a lower concentration and increase if the compound dissolves readily. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | Lower concentrations (<0.1%) are recommended for sensitive or primary cell lines.[1][2] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 251.46 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.51 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for a few minutes and vortex again. Brief sonication can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cells with this compound
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Cells plated in appropriate culture vessels
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you would need 10 µL of the 10 mM stock solution.
-
Ensure the final DMSO concentration will be below 0.5%. In the example above, 10 µL in 10 mL results in a 0.1% DMSO concentration.
-
Aseptically add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling the culture vessel.
-
For the vehicle control, add the same volume of DMSO without this compound to a separate culture vessel.
-
Return the cells to the incubator for the desired treatment period.
Visualizations
Caption: Workflow for preparing this compound stock and treating cells.
Caption: Proposed mechanism of this compound-induced muscle relaxation.
References
Technical Support Center: Cyverine Precipitation in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Cyverine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a tertiary amine with the molecular formula C₁₇H₃₃N.[1] Its chemical structure consists of two cyclohexyl groups and a methyl group attached to a nitrogen atom. Due to the presence of the tertiary amine group, this compound is a basic compound.
Q2: Why is my this compound precipitating out of my aqueous solution?
This compound precipitation in aqueous solutions is often linked to its physicochemical properties, primarily its low intrinsic solubility and pH-dependent solubility. As a basic compound, its solubility is significantly higher in acidic conditions where it can be protonated to form a more soluble salt. In neutral or basic solutions, it will exist predominantly in its less soluble free base form, leading to precipitation. Its high lipophilicity, indicated by a predicted high logP value, also contributes to its tendency to precipitate from aqueous environments.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on the pH of the aqueous solution. In acidic environments (low pH), the tertiary amine group of this compound becomes protonated (positively charged), forming a salt that is more readily dissolved in water. As the pH increases and the solution becomes more neutral or basic, the protonated form converts to the neutral free base, which is significantly less soluble in water and is more likely to precipitate.
Q4: What is the expected pKa of this compound?
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and provides actionable steps to resolve them.
Issue 1: this compound precipitates immediately upon addition to a neutral aqueous buffer (e.g., PBS pH 7.4).
-
Cause: At neutral pH, this compound is primarily in its non-ionized, poorly soluble form.
-
Troubleshooting Steps:
-
Lower the pH: Prepare the aqueous buffer at a lower pH (e.g., pH 2-4) before adding this compound. This will ensure the compound is protonated and more soluble upon addition.
-
Prepare a Concentrated Stock in Acidic Solution: Dissolve the this compound in a small amount of a dilute acidic solution (e.g., 0.1 N HCl) to create a concentrated stock. This stock can then be diluted into your final aqueous buffer. Be mindful of the final pH after dilution.
-
Use a Co-solvent: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then add it to the aqueous buffer. Note that high concentrations of organic solvents can affect experimental outcomes.
-
Issue 2: this compound precipitates over time, even after initially dissolving.
-
Cause: This could be due to a slow equilibration to a supersaturated state, temperature fluctuations, or interaction with other components in the medium.
-
Troubleshooting Steps:
-
Maintain a Low pH: Ensure the final pH of your solution is at least 2 pH units below the estimated pKa of this compound (i.e., below pH 7-9).
-
Incorporate Solubilizing Excipients: The use of surfactants or polymers can help stabilize the dissolved this compound and prevent precipitation.[3][4]
-
Control Temperature: Changes in temperature can affect solubility. Ensure your solutions are maintained at a constant and appropriate temperature.[5]
-
Issue 3: Precipitation occurs when diluting a this compound stock solution made in an organic solvent into an aqueous buffer.
-
Cause: This is a common issue known as "antisolvent precipitation." The organic solvent is a good solvent for this compound, but when mixed with the aqueous buffer (the antisolvent), the overall solvent environment can no longer keep the drug dissolved.
-
Troubleshooting Steps:
-
Optimize the Dilution Process: Add the organic stock solution to the aqueous buffer slowly and with vigorous stirring. This can help to avoid localized high concentrations that trigger precipitation.
-
Use a Surfactant: Incorporate a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) in the aqueous buffer before adding the this compound stock. Surfactants can form micelles that encapsulate the drug and keep it in solution.
-
Reduce the Organic Solvent Concentration: Use the lowest possible concentration of the organic solvent in your stock solution that still allows for complete dissolution of this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₃N | PubChem[1] |
| Molecular Weight | 251.5 g/mol | PubChem[1] |
| XLogP3 (Predicted) | 6.5 | PubChem[1] |
| pKa (Estimated) | 9 - 11 | [2] |
| Form | Tertiary Amine (Basic) | PubChem[1] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution of this compound
-
Objective: To prepare a clear aqueous solution of this compound by controlling the pH.
-
Materials:
-
This compound powder
-
Deionized water
-
0.1 N Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the this compound powder to a volume of deionized water that is approximately 80% of the final desired volume.
-
While stirring, slowly add 0.1 N HCl dropwise to the suspension.
-
Monitor the pH continuously. Continue adding HCl until all the this compound has dissolved and the solution is clear.
-
Record the pH at which the solution becomes clear.
-
Adjust the final volume with deionized water.
-
Confirm the final pH.
-
Protocol 2: Quantification of this compound in Aqueous Solution using HPLC-UV
-
Objective: To determine the concentration of this compound in an aqueous solution and assess for any loss due to precipitation.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound standard of known concentration
-
Aqueous samples containing this compound
-
-
Procedure:
-
Sample Preparation:
-
Filter the aqueous samples containing this compound through a 0.22 µm syringe filter to remove any precipitated material.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically scanned from 200-400 nm).
-
Injection Volume: 10 µL
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Inject the filtered samples.
-
Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
-
Visualizations
Caption: The effect of pH on the solubility of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. This compound | C17H33N | CID 10859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Cyverine Instability in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and troubleshooting potential instability issues with Cyverine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound, which was dissolved in DMSO, has precipitated out of solution. Why did this happen?
A1: Compound precipitation from DMSO is a common issue that can arise from several factors.[1] this compound, being a hydrophobic compound, may precipitate if the solvent properties change. This can be due to:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Increased water content in your DMSO stock can decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.[4][5][6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can lead to the formation of localized areas of high concentration as the solution thaws, which can promote precipitation.[4][7] However, some studies suggest that a limited number of freeze-thaw cycles may not significantly impact compound stability if handled correctly.[4][5]
-
Low Temperature: The freezing point of DMSO is approximately 18.5°C (65.3°F).[8] If you are working with chilled buffers or in a cold environment, the DMSO could begin to freeze, causing the compound to crash out of solution.
-
Saturation: The initial concentration of your this compound stock solution might be too high, exceeding its solubility limit in DMSO, especially under fluctuating environmental conditions.[9][10]
Q2: What is the recommended way to store this compound stock solutions in DMSO?
A2: To maintain the stability and integrity of your this compound stock solution, proper storage is crucial. Here are the best practices:
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions to minimize water contamination.[8][11]
-
Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[12]
-
Storage Temperature: For long-term storage (months to years), it is recommended to store the aliquots at -80°C. For short-term storage (weeks to a month), -20°C is generally acceptable.[13]
-
Inert Gas: For highly sensitive compounds, purging the headspace of the storage vial with an inert gas like argon or nitrogen can help prevent oxidation.[14]
Q3: How can I be sure that the instability of my this compound solution is not affecting my experimental results?
A3: Ensuring the integrity of your compound solution is critical for reproducible data.[11] It is highly recommended to periodically assess the stability of your this compound stock solution, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. A common and reliable method for this is High-Performance Liquid Chromatography (HPLC).[15][16] This technique can be used to determine the concentration and purity of this compound in your DMSO stock, allowing you to detect any degradation.
Troubleshooting Guide: this compound Precipitation and Degradation
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability in DMSO.
Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
This is a frequent challenge when diluting a DMSO stock solution into an aqueous medium for cell-based assays or other experiments.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Solutions:
-
Optimize Final DMSO Concentration: While most cell lines can tolerate up to 0.5% DMSO, some may be sensitive to lower concentrations.[8] However, if your final DMSO concentration is exceedingly low, this compound's aqueous solubility may be surpassed. If your experimental system allows, a slightly higher final DMSO concentration (e.g., up to 1%) might keep the compound in solution.[13]
-
Employ Serial or Reverse Dilution: Instead of a single large dilution, perform stepwise serial dilutions.[8] Alternatively, use the "reverse dilution" method: add the small volume of your DMSO stock dropwise to the full volume of the aqueous buffer while vortexing.[8] This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Use Co-solvents: For particularly challenging compounds, the use of a co-solvent in your final aqueous solution can improve solubility. Common co-solvents include PEG400, Tween 80, or cyclodextrin.[13]
Issue 2: Suspected Degradation of this compound in DMSO Stock
If you observe a loss of activity or inconsistent results with your this compound experiments, the compound may be degrading in the DMSO stock solution.
Factors Influencing Compound Stability in DMSO
| Factor | Impact on Stability | Recommendation |
| Water Content | High water content can promote hydrolysis of susceptible compounds.[4][6] | Use anhydrous DMSO and store in tightly sealed containers.[2][3] |
| Storage Temperature | Higher temperatures accelerate chemical degradation.[5] | Store stock solutions at -20°C or -80°C.[12][13] |
| Freeze-Thaw Cycles | Can introduce moisture and potentially cause precipitation.[4][7] | Aliquot stock solutions into single-use volumes.[12] |
| Oxygen | Can lead to oxidation of sensitive functional groups.[4][5] | Purge vials with inert gas (argon or nitrogen) for long-term storage.[14] |
| pH | Extreme pH in unbuffered aqueous DMSO can catalyze degradation. | Ensure any aqueous component is appropriately buffered if applicable. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for dissolving this compound in DMSO to create a stable, concentrated stock solution.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious of the compound's thermal stability.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in DMSO using HPLC
This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing this compound stability.
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound peak from potential degradants.[16][17] This involves optimizing the mobile phase, column, flow rate, and detector wavelength.
-
Sample Preparation: At each time point, dilute an aliquot of the this compound stock solution to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area of this compound.
-
Compare the peak area at each time point to the initial (Time 0) peak area to determine the percentage of this compound remaining.
-
Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Potential Signaling Pathway for this compound
While the specific mechanism of action for this compound is proprietary, many therapeutic compounds target key cellular signaling pathways. One such critical pathway is the JAK-STAT pathway, which is involved in cellular proliferation, differentiation, and immune response.[18][19][20] A hypothetical inhibitory action of this compound on this pathway is illustrated below.
Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.
References
- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 3. quora.com [quora.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. discoveryoutsource.com [discoveryoutsource.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. scispace.com [scispace.com]
- 18. Cytokine Signaling: Birth of a Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
- 20. Cytokine receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects of Cyverine in vitro
Welcome to the technical support center for Cyverine. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of this compound during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures treated with this compound, even at concentrations where on-target effects are minimal. Is this expected?
A1: Yes, unexpected cytotoxicity can be a concern. This compound, while designed for a specific molecular target, may exhibit off-target effects leading to cellular toxicity. This could be due to interactions with unintended cellular components or disruption of essential cellular processes. It is crucial to differentiate between on-target and off-target cytotoxicity to determine a therapeutic window. A first critical step is to perform a dose-response study to identify a concentration range that maximizes on-target activity while minimizing cell death.[1]
Q2: Our experimental results with this compound are inconsistent across different cell batches and passage numbers. What could be causing this variability?
A2: Inconsistent results can arise from several factors. The physiological state of the cells can significantly influence their response to this compound, especially if the compound affects fundamental cellular processes like ion homeostasis.[1] Variations in cell density, passage number, and media composition can alter the expression of both on-target and off-target proteins, leading to variability. We strongly recommend stringent standardization of cell culture conditions and performing cell health assessments (e.g., viability and membrane integrity assays) for each experiment to ensure reproducibility.[1]
Q3: How can we begin to identify the specific off-target interactions of this compound in our experimental system?
A3: A systematic approach is recommended to identify the off-target profile of this compound. A good starting point is to perform broad profiling assays against a panel of known off-target candidates.[1] Given that many small molecules can interact with ion channels, an ion channel profiling assay is highly recommended to identify any unintended modulatory effects.[1] Additionally, a Cellular Thermal Shift Assay (CETSA) can help identify direct binding partners of this compound within the cell.
Troubleshooting Guides
Issue 1: High Levels of Non-Specific Cytotoxicity
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Potential Cause: this compound may be interacting with unintended cellular targets, leading to widespread cell death.
-
Troubleshooting Steps:
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Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect with minimal cytotoxicity.
-
Reduce Incubation Time: Conduct a time-course experiment to find the earliest time point at which the on-target effect can be measured, thereby reducing the cumulative impact of off-target toxicity.[1]
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Use a Target-Knockout Cell Line: If the intended target of this compound is known, utilize a cell line where this target has been knocked out. If cytotoxicity persists in the knockout line, it is likely due to off-target effects.[1]
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Serum Starvation Conditions: Culture cells in low-serum or serum-free media to minimize potential interactions with serum proteins that could exacerbate off-target effects.
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Issue 2: Suspected Off-Target Ion Channel Modulation
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Potential Cause: this compound may be directly binding to and modulating the activity of various ion channels, leading to unpredictable cellular responses.
-
Troubleshooting Steps:
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Ion Channel Profiling: Screen this compound against a panel of common ion channels to identify specific off-target interactions.
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Use of Selective Blockers: If a specific off-target ion channel is identified, use a selective blocker for that channel as a control in your experiments to confirm that the observed off-target effect is mediated by that channel.
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Patch-Clamp Electrophysiology: Conduct detailed electrophysiological studies to characterize the interaction of this compound with specific ion channels.
-
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability and On-Target Activity
| This compound Concentration (µM) | Cell Viability (%) | On-Target Activity (%) |
| 0.01 | 98 ± 2.1 | 5 ± 1.2 |
| 0.1 | 95 ± 3.5 | 25 ± 3.8 |
| 1 | 85 ± 4.2 | 80 ± 5.1 |
| 10 | 50 ± 6.8 | 95 ± 2.3 |
| 100 | 15 ± 5.1 | 98 ± 1.9 |
This table illustrates a hypothetical scenario where increasing concentrations of this compound lead to higher on-target activity but are also associated with a significant decrease in cell viability, indicating potential off-target cytotoxicity.
Table 2: Ion Channel Profiling of this compound (IC50 values in µM)
| Ion Channel | This compound IC50 (µM) | Selective Blocker Control IC50 (µM) |
| hERG | 8.5 | > 100 |
| Nav1.5 | 15.2 | > 100 |
| Cav1.2 | > 100 | > 100 |
| Kv7.1 | 25.0 | > 100 |
This table presents hypothetical data from an ion channel profiling assay, suggesting that this compound has off-target activity against hERG, Nav1.5, and Kv7.1 channels.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
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Objective: To determine the concentration-dependent effect of this compound on cell viability.
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Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
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Protocol 2: Cellular Thermal Shift Assay (CETSA)
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Objective: To identify the direct protein binding partners of this compound in a cellular context.
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Methodology:
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Cell Treatment: Treat intact cells with this compound or a vehicle control.
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Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) to induce protein denaturation.
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to identify proteins that are stabilized or destabilized by this compound binding.
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Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: On-target vs. off-target effects of this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of Cyverine
Disclaimer: Cyverine is a fictional compound. The following technical guidance is based on established principles and data from a well-researched model compound, Curcumin (B1669340), which exhibits similar bioavailability challenges, including poor aqueous solubility and extensive first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo efficacy of this compound low despite its high in vitro potency?
A1: The discrepancy often arises from poor oral bioavailability. For a drug to be effective systemically after oral administration, it must first dissolve in the gastrointestinal fluids, permeate the intestinal wall, and survive metabolic processes in the gut and liver (first-pass metabolism) to reach the bloodstream in its active form. This compound's poor aqueous solubility limits its dissolution, and it is rapidly metabolized, significantly reducing the amount of active compound that reaches systemic circulation.[1][2][3]
Q2: What are the primary metabolic pathways that reduce this compound's systemic exposure?
A2: The primary metabolic pathways responsible for the rapid inactivation and clearance of this compound are O-conjugation (glucuronidation and sulfation) in the intestine and liver, and subsequent reduction of the parent molecule.[4][5] These processes convert the active, lipophilic this compound into more water-soluble, inactive metabolites that are easily excreted.[4][6] Intestinal microorganisms can also contribute to its metabolism.[7]
Q3: What are some initial strategies to improve the aqueous solubility of this compound for experimental assays?
A3: For in vitro and early-stage experiments, this compound's solubility can be improved by using organic solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), employing solid dispersion technology with water-soluble carriers, or using cyclodextrin (B1172386) inclusion complexes.[1][8] It is crucial to ensure the chosen method does not interfere with the experimental assay.
Q4: Can co-administration with other compounds improve this compound's bioavailability?
A4: Yes, co-administration with certain adjuvants can be highly effective. For instance, piperine, an inhibitor of hepatic and intestinal glucuronidation, has been shown to increase the bioavailability of similar compounds by up to 2000% in human volunteers by slowing the metabolic breakdown of the drug.[6][9]
Troubleshooting Guide
Issue 1: High variability in pharmacokinetic (PK) data across test subjects in animal studies.
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Possible Cause: Inconsistent dissolution of the this compound formulation in the gastrointestinal tract due to its hydrophobic nature. Food effects can also significantly alter absorption.
-
Troubleshooting Steps:
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Standardize Feeding Protocol: Ensure all animals are fasted for a consistent period before dosing and have controlled access to food post-dosing.
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Improve Formulation: Consider using a formulation strategy known to enhance solubility and dissolution, such as a solid lipid nanoparticle or a micellar formulation. This can provide more consistent absorption.[8][10]
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Particle Size Reduction: Micronizing the this compound powder can increase the surface area for dissolution.
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Issue 2: Low oral absorption of this compound is observed in our preclinical animal models, with Cmax values below the target therapeutic concentration.
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Possible Cause: A combination of poor membrane permeability and extensive first-pass metabolism.
-
Troubleshooting Steps:
-
Formulation Enhancement: This is the most critical step. Explore advanced drug delivery systems such as nanoparticles, liposomes, or phospholipid complexes. These can protect this compound from degradation, improve its solubility, and enhance its transport across the intestinal epithelium.[1][10]
-
Incorporate a Bio-enhancer: Co-administer this compound with an inhibitor of metabolic enzymes, such as piperine, to reduce first-pass metabolism.[9]
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Route of Administration: For initial efficacy studies, consider an alternative route of administration, such as intraperitoneal (i.p.) or intravenous (i.v.), to bypass first-pass metabolism and confirm the compound's systemic activity.
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Issue 3: Inconsistent results between different batches of our new this compound nano-formulation.
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Possible Cause: Lack of robust characterization and quality control for the nano-formulation. Properties like particle size, zeta potential, and drug loading can vary between batches.
-
Troubleshooting Steps:
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Implement Stringent Quality Control: For each batch, thoroughly characterize the particle size distribution (e.g., using dynamic light scattering), surface charge (zeta potential), and encapsulation efficiency/drug loading.
-
Assess Physical Stability: Evaluate the stability of the nano-formulation under relevant storage conditions and in simulated gastrointestinal fluids.
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Standardize Production Protocol: Ensure all parameters of the formulation process (e.g., homogenization speed, temperature, solvent evaporation rate) are precisely controlled and documented.
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Data Presentation
Table 1: Physicochemical Properties of this compound (modeled on Curcumin)
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₂₁H₂₀O₆ | - |
| Molecular Weight | 368.39 g/mol | - |
| Aqueous Solubility | ~0.6 µg/mL in pure water | Very low dissolution in the GI tract.[1] |
| LogP | 2.56 - 3.29 | High lipophilicity contributes to poor aqueous solubility.[1][11] |
| Melting Point | 170-175°C | High melting point suggests strong crystal lattice energy, further limiting solubility.[11] |
| Chemical Stability | Unstable at neutral and alkaline pH | Degrades in the intestinal environment, reducing the amount available for absorption.[10] |
Table 2: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Humans (modeled on Curcumin)
| Formulation | Dose | Relative Bioavailability (vs. Unformulated) | Key Mechanism of Enhancement |
| Unformulated this compound | 2 g | 1 (Reference) | - |
| This compound + Piperine (20 mg) | 2 g | 20-fold increase (2000%) | Inhibition of glucuronidation.[9] |
| Micellar Formulation (NovaSol®) | 410 mg | ~185-fold increase | Enhanced solubility and micellar transport.[1][12] |
| PVP/Cellulosic Coprecipitate (Curcuwin®) | - | ~136-fold increase | Improved solubility and dispersion.[12] |
| Solid Lipid Particle (LongVida®) | - | ~100-fold increase | Enhanced solubility and lymphatic uptake.[12] |
| Phospholipid Complex (Meriva®) | - | ~29-fold increase | Improved absorption via phytosome formation.[9] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
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Objective: To compare the dissolution rate of different this compound formulations in simulated intestinal fluid.
-
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
-
Methodology:
-
Prepare the dissolution medium: Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes. Maintain the temperature at 37 ± 0.5°C.
-
Place a single dose of the this compound formulation (e.g., capsule or powder equivalent to 50 mg of this compound) into each dissolution vessel containing 900 mL of SIF.
-
Begin paddle rotation at a standardized speed (e.g., 75 RPM).
-
At predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed SIF.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC-UV method at 420 nm.[13][14]
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
-
Protocol 2: Caco-2 Permeability Assay for Intestinal Absorption Screening
-
Objective: To assess the permeability of this compound formulations across an in vitro model of the human intestinal epithelium.
-
Apparatus: Transwell plate system (24-well).
-
Methodology:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare the dosing solution by diluting the this compound formulation in the transport buffer to a final, non-toxic concentration.
-
To measure apical-to-basolateral (A-to-B) transport (absorption), add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 120 rpm).
-
At specified time points (e.g., 30, 60, 90, 120, 180 minutes), collect samples from the basolateral chamber and replace with fresh buffer.[15]
-
At the end of the experiment, collect samples from the apical chamber and lyse the cells to determine the intracellular concentration.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[15]
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To determine and compare the pharmacokinetic profiles of different oral this compound formulations.
-
Animals: Male Sprague-Dawley rats (or other appropriate rodent model), cannulated for serial blood sampling.
-
Methodology:
-
Acclimatize animals and fast them overnight prior to dosing.
-
Administer the this compound formulation via oral gavage at a specified dose (e.g., 100 mg/kg).
-
Collect blood samples (approx. 200 µL) from the cannula at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[16]
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Compare the AUC values between formulations to determine the relative bioavailability.
-
Visualizations
References
- 1. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. OBM Integrative and Complementary Medicine | Review of Curcumin and Its Different Formulations: Pharmacokinetics, Pharmacodynamics and Pharmacokinetic-Pharmacodynamic Interactions [lidsen.com]
- 12. Bioavailable curcumin formulations: A review of pharmacokinetic studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Transepithelial Transport of Curcumin in Caco-2 Cells Is significantly Enhanced by Micellar Solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Cyverine assay variability and reproducibility issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the variability and reproducibility of Cyverine assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is understood to be a calcium channel modulator. Its primary mechanism involves the inhibition of L-type calcium channels, which reduces the influx of calcium ions into smooth muscle cells. This action leads to muscle relaxation and antispasmodic effects. Additionally, it may influence other signaling pathways, such as inhibiting the sensitivity of contractile proteins to calcium.[1][2]
Q2: What are the most common sources of variability in this compound assays?
A2: Variability in this compound assays can arise from several factors, including:
-
Reagent stability and handling: Improper storage or freeze-thaw cycles of this compound and other reagents can affect their activity.
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Cell culture conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses.
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Assay protocol execution: Inconsistencies in incubation times, pipetting techniques, and washing steps can introduce significant variability.[3]
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Equipment calibration: Poorly calibrated plate readers, pipettes, or other instruments can lead to inaccurate measurements.[3]
-
Lot-to-lot variability: Differences between batches of reagents, such as antibodies or media supplements, can impact results.[4][5]
Q3: How can I improve the reproducibility of my this compound assay?
A3: To enhance reproducibility, it is crucial to standardize all aspects of the experimental workflow. This includes using a consistent cell source and passage number, preparing fresh reagents, and meticulously following a detailed, validated protocol. Implementing proper controls, such as positive and negative controls, is also essential for monitoring assay performance over time.[6][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Incomplete washing steps. | 1. Increase the number and vigor of wash steps to remove unbound reagents. |
| 2. Non-specific binding of antibodies. | 2. Include a blocking step in your protocol and optimize the antibody concentration. | |
| 3. Contaminated reagents or buffers. | 3. Prepare fresh reagents and use sterile, high-purity water. | |
| Low Signal-to-Noise Ratio | 1. Suboptimal this compound concentration. | 1. Perform a dose-response curve to determine the optimal concentration of this compound. |
| 2. Incorrect incubation time. | 2. Optimize the incubation time for both this compound treatment and detection steps. | |
| 3. Degraded enzyme or substrate. | 3. Use fresh enzyme and substrate stocks and protect them from light. | |
| Inconsistent Replicate Readings | 1. Pipetting errors. | 1. Ensure proper pipette calibration and technique. Use reverse pipetting for viscous solutions. |
| 2. Uneven cell seeding. | 2. Ensure a single-cell suspension before seeding and use appropriate mixing techniques. | |
| 3. Edge effects in microplates. | 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. | |
| No Response to this compound | 1. Inactive this compound compound. | 1. Verify the integrity and activity of your this compound stock. |
| 2. Cell line not responsive to this compound. | 2. Confirm that your cell line expresses the target calcium channels. | |
| 3. Incorrect assay setup. | 3. Review the entire protocol to ensure all steps were performed correctly. |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol outlines a common method for assessing the effect of this compound on intracellular calcium levels using a fluorescent indicator.
Materials:
-
HEK293 cells expressing L-type calcium channels
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DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
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Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Potassium chloride (KCl) solution
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound (prepared in HBSS from the DMSO stock) to the wells and incubate for 15 minutes. Include a vehicle control (DMSO in HBSS).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a plate reader with excitation at 485 nm and emission at 525 nm.
-
Stimulation: Add a stimulating agent, such as KCl, to all wells to induce calcium influx.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for 5-10 minutes to capture the calcium flux kinetics.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control to determine the inhibitory effect of this compound.
Visualizations
Diagram 1: this compound Signaling Pathway
Caption: this compound's inhibitory action on L-type calcium channels.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
References
- 1. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.zageno.com [go.zageno.com]
- 4. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 5. Multiplex assay reliability and long-term intra-individual variation of serologic inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Cyverine Analog Concentrations for Long-Term Experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Cyverine analogs, such as Alverine (B1665750) and Caroverine, in long-term cell culture experiments. Due to the likely misspelling of "this compound" in inquiries, this guide focuses on the better-documented compounds, Alverine and Caroverine, which share similar applications as smooth muscle relaxants and channel modulators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Alverine and Caroverine?
A1: Alverine and Caroverine, while both having applications as spasmolytics, exhibit distinct primary mechanisms of action.
-
Alverine has been shown to exert anti-inflammatory effects by targeting the Src kinase in the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the production of inflammatory mediators.[1][2][3]
-
Caroverine primarily acts as a glutamate (B1630785) receptor antagonist, targeting both NMDA and AMPA receptors.[4][5] This mechanism is central to its neuroprotective effects against excitotoxicity. It also functions as a calcium channel blocker.[4]
Q2: I'm observing high levels of cytotoxicity in my experiments. What are the typical effective and cytotoxic concentrations for Alverine and Caroverine?
A2: Cytotoxicity is cell-line specific and concentration-dependent. It is crucial to perform a dose-response experiment for your specific cell line.
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Alverine has been reported to show low cytotoxicity in RAW264.7 macrophage-like cells at concentrations up to 200 µM.[6] For receptor binding assays, the IC50 for Alverine at the 5-HT1A receptor is much lower, at 101 nM, suggesting that for receptor-specific studies, lower concentrations are relevant.[7]
-
Caroverine has demonstrated dose-dependent growth inhibition in head and neck squamous cell carcinoma (HNSCC) cell lines with IC50 values ranging from 75.69 µM to 179.80 µM.[8][9][10] It is advisable to use concentrations well below this range if you are not investigating its anti-cancer properties.
Q3: My results are inconsistent in long-term experiments. Could the compound be degrading in the cell culture medium?
A3: Yes, compound stability is a significant concern in long-term experiments. Both Alverine and Caroverine can be susceptible to degradation in aqueous solutions like cell culture media.
-
Alverine's stability can be influenced by the pH and temperature of the culture medium. As a tertiary amine, it may be prone to oxidation.[11]
-
Caroverine , particularly its hydrochloride salt, is sensitive to light and heat and can degrade under oxidative stress.[12][13] The fumarate (B1241708) salt of Caroverine has been shown to be more stable.[13] It is recommended to prepare fresh solutions for each experiment and store stock solutions properly.
Q4: How should I prepare and store stock solutions of Alverine and Caroverine?
A4: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent: Both Alverine citrate (B86180) and Caroverine are often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create concentrated stock solutions.[3][6][14]
-
Storage: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light Protection: For light-sensitive compounds like Caroverine, it is advisable to use amber vials or wrap vials in foil to protect them from light.[13]
-
Final DMSO Concentration: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5% (v/v).[14]
Data Presentation
Table 1: In Vitro Cytotoxicity of Alverine and Caroverine in Various Cell Lines
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| Alverine Citrate | RAW264.7 (Murine Macrophage) | 24 hours | > 200 | |
| BT549 (Human Breast Cancer) | 48 hours | Mild effect at 30 µg/ml (~63 µM) | [15] | |
| MDA-MB-231 (Human Breast Cancer) | 48 hours | Mild effect at 30 µg/ml (~63 µM) | [15] | |
| Caroverine | SCC9 (Human HNSCC) | 72 hours | 75.69 | [8][9] |
| SCC25 (Human HNSCC) | 72 hours | 179.80 | [8][9] | |
| CAL27 (Human HNSCC) | 72 hours | Not specified in abstract | [8] | |
| FaDu (Human HNSCC) | 72 hours | Not specified in abstract | [8] | |
| 3T3 (Murine Fibroblast) | 72 hours | No growth inhibitory effect | [8] |
HNSCC: Head and Neck Squamous Cell Carcinoma
Table 2: Stability of Alverine and Caroverine in Aqueous Solutions
| Compound | Form | pH | Temperature (°C) | Half-life | Reference |
| Caroverine HCl | Aqueous Solution | 1.28 | 45 | 2.8 hours | [4] |
| Aqueous Solution | 4.01 | 45 | 31.4 hours | [4] | |
| Aqueous Solution | 5.93 | 45 | 124 hours | [4] | |
| Alverine Tartrate | Cell Culture Media | Not Specified | 37 | Stability is a concern and should be experimentally determined. | [11] |
Note: Specific quantitative stability data for Alverine in cell culture media is limited in the public domain. It is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 Value of Alverine/Caroverine using an MTT Assay
Objective: To determine the concentration of Alverine or Caroverine that inhibits cell viability by 50% in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Alverine citrate or Caroverine
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of Alverine citrate or Caroverine in DMSO.[14] Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 µM to 200 µM).[13][14]
-
Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control".
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of about 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Assessing the Stability of Alverine/Caroverine in Cell Culture Media
Objective: To determine the stability of Alverine or Caroverine in a specific cell culture medium over time.
Materials:
-
Alverine or Caroverine
-
Your specific cell culture medium with all supplements
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare Spiked Medium: Prepare a solution of Alverine or Caroverine in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the spiked medium. This will serve as your time zero (T=0) reference. Store it at -80°C until analysis.
-
Incubation: Dispense the remaining spiked medium into sterile, sealed containers (one for each time point) and place them in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect one of the containers from the incubator and immediately freeze the sample at -80°C to prevent further degradation.
-
HPLC Analysis: Once all samples are collected, analyze the concentration of the remaining compound in each sample using a validated HPLC method. A calibration curve with known concentrations should be used for quantification.[11]
-
Data Analysis: Plot the percentage of the compound remaining (relative to the T=0 sample) against time to determine the stability profile.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solubility and Physicochemical Stability of Caroverine Hydrochloride in Aqueous Solution -Journal of Pharmaceutical Investigation [koreascience.kr]
- 5. Dyclonine and alverine citrate enhance the cytotoxic effects of proteasome inhibitor MG132 on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Dyclonine and alverine citrate enhance the cytotoxic effects of proteasome inhibitor MG132 on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Small Molecule Interference in Fluorescence-Based Assays
A Note on the Compound "Cyverine"
Initial searches for the compound "this compound" have identified a specific chemical structure (IUPAC name: 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine; CAS Number: 4432-75-1). However, there is a notable absence of publicly available scientific literature detailing its biological activity, pharmacological properties, or, critically, its spectral characteristics and potential for interference in fluorescence-based assays.
Therefore, while this technical support center is designed to address the user's request for troubleshooting guides and FAQs, it will focus on the broader and more applicable topic of "Interference of Novel or Uncharacterized Small Molecules in Fluorescence-Based Assays." The principles, protocols, and troubleshooting steps outlined here are directly applicable to the investigation of any new compound, including one designated as "this compound," for which specific data is not yet available.
Frequently Asked Questions (FAQs)
Q1: My new small molecule compound is causing unexpected results in my fluorescence assay. What could be the cause?
A1: When a novel or uncharacterized small molecule is introduced into a fluorescence-based assay, unexpected results can often be attributed to direct interference from the compound itself. The two primary mechanisms of interference are autofluorescence and fluorescence quenching. It is also possible that the compound is precipitating out of solution, causing light scatter that can be misread as a fluorescence signal.
Q2: What is autofluorescence and how can it affect my assay?
A2: Autofluorescence is the natural tendency of a molecule to absorb light at one wavelength and emit it at a longer wavelength, essentially behaving like a fluorophore. If your test compound is autofluorescent, it can artificially inflate the fluorescence signal in your assay, leading to false-positive results. The degree of interference depends on the compound's excitation and emission spectra and its concentration in the assay.
Q3: What is fluorescence quenching and how does it impact my results?
A3: Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore. This can happen through several mechanisms, including the absorption of excitation light (making less available to excite the fluorophore) or the absorption of the emitted light from the fluorophore. This phenomenon, often referred to as the "inner filter effect," can lead to false-negative results by artificially decreasing the measured fluorescence signal.
Q4: How can I determine if my small molecule is interfering with my fluorescence assay?
A4: A series of control experiments are necessary to determine if your compound is causing interference. These include measuring the fluorescence of the compound alone in the assay buffer, assessing the compound's effect on the fluorophore in the absence of the biological target, and visually inspecting the assay wells for any precipitation.
Troubleshooting Guides
Problem: Unusually High Fluorescence Signal in the Presence of the Test Compound
This issue is often indicative of compound autofluorescence.
Troubleshooting Steps:
-
Assess Compound Autofluorescence: Prepare a set of wells containing only the assay buffer and your test compound at the same concentrations used in the main experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay. A significant signal in these wells confirms autofluorescence.
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Spectral Scan: If possible, perform a full excitation and emission scan of your compound to determine its spectral properties. This will help you understand the extent of spectral overlap with your assay's fluorophore.
-
Shift to a Red-Shifted Fluorophore: Many interfering compounds fluoresce in the blue or green regions of the spectrum. Switching to a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) can often mitigate interference.
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Decrease Compound Concentration: If feasible for your experimental goals, reducing the concentration of the test compound can lower its contribution to the overall fluorescence signal.
Problem: Unusually Low Fluorescence Signal in the Presence of the Test Compound
This is a common sign of fluorescence quenching or light scattering due to compound precipitation.
Troubleshooting Steps:
-
Evaluate Quenching Effects: Prepare control wells with your fluorescent probe at its assay concentration and add your test compound at various concentrations. A dose-dependent decrease in fluorescence intensity suggests a quenching effect.
-
Check for Precipitation: Visually inspect the assay plate, preferably under a microscope, for any signs of compound precipitation. Precipitates can scatter light and lead to inaccurate readings. Centrifuging the plate and observing a pellet can also indicate insolubility.
-
Modify Assay Buffer: If precipitation is observed, consider modifying the assay buffer to improve compound solubility. This could involve adjusting the pH or adding a small percentage of a solvent like DMSO.
-
Change the Fluorophore: Some fluorophores are more susceptible to quenching by certain chemical structures. Testing an alternative fluorophore with a different chemical composition may resolve the issue.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a serial dilution of your test compound in the assay buffer. The concentration range should cover the concentrations used in your primary experiment.
-
Dispense the dilutions into the wells of a microplate. Include wells with buffer only as a negative control.
-
Read the plate using a fluorescence plate reader set to the same excitation and emission wavelengths used for your assay's fluorophore.
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Analyze the data: Subtract the background fluorescence from the buffer-only wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detecting Fluorescence Quenching
-
Prepare a solution of your fluorescent probe (e.g., fluorescently labeled substrate or antibody) in the assay buffer at the final assay concentration.
-
Create a serial dilution of your test compound.
-
In a microplate, add the fluorescent probe solution to each well.
-
Add the serial dilutions of your test compound to the wells. Include control wells with the fluorescent probe and buffer only.
-
Incubate for a short period to allow for any interactions.
-
Measure the fluorescence intensity. A decrease in fluorescence with increasing compound concentration is indicative of quenching.
Data Presentation
The following tables represent hypothetical data that would be generated from the troubleshooting protocols described above.
Table 1: Autofluorescence Profile of a Test Compound
| Compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| 100 | 15,234 | 876 |
| 50 | 7,612 | 432 |
| 25 | 3,801 | 210 |
| 12.5 | 1,950 | 105 |
| 6.25 | 980 | 55 |
| 0 (Buffer) | 120 | 15 |
Table 2: Quenching Effect of a Test Compound on a Fluorescent Probe
| Compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | % of Control |
| 0 (Probe only) | 50,000 | 100% |
| 1 | 48,500 | 97% |
| 5 | 42,500 | 85% |
| 10 | 35,000 | 70% |
| 25 | 20,000 | 40% |
| 50 | 10,000 | 20% |
Visualizations
Below are diagrams illustrating the concepts of fluorescence interference and the workflows for their identification.
Caption: Mechanism of autofluorescence interference.
Caption: Troubleshooting workflow for low fluorescence signals.
Technical Support Center: Mitigating Drug-Induced Toxicity in Animal Studies
Disclaimer: The following information is provided as a general template. The term "Cyverine" did not yield specific results in scientific and medical databases. Therefore, this guide is based on established principles of toxicology and drug-induced toxicity mitigation in animal studies. Researchers should substitute "this compound" with the specific agent used in their experiments and consult with toxicologists and veterinarians for guidance tailored to their specific research needs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating toxicity observed during animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of toxicity in animal studies?
A1: Clinical signs of toxicity can vary depending on the compound and species but often include weight loss, reduced food and water intake, lethargy, changes in posture or gait, ruffled fur, and altered breathing. Severe signs may include seizures, paralysis, and excessive salivation.[1][2][3] It is crucial to establish baseline health parameters before study initiation to accurately identify adverse effects.
Q2: How can I distinguish between compound-related toxicity and procedural stress?
A2: This requires careful observation and appropriate control groups. A vehicle control group (animals receiving the delivery solution without the test compound) is essential. If the signs are present only in the compound-treated group, it is likely compound-related. Comparing the behavior and physiological parameters of the treated group to the control group can help differentiate the cause.
Q3: What immediate steps should be taken if an animal shows severe signs of toxicity?
A3: In case of severe toxicity, the primary concern is the animal's welfare. The animal should be immediately observed by a veterinarian or trained animal care staff. Depending on the severity and institutional guidelines (IACUC protocols), steps may include providing supportive care (e.g., warmth, fluids), administering an antidote if available, or humane euthanasia to prevent suffering.
Q4: Can the route of administration influence the toxicity of a compound?
A4: Yes, the route of administration (e.g., oral, intravenous, intraperitoneal) can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of a compound, thereby altering its toxicity profile. For example, a compound may exhibit higher toxicity when administered intravenously compared to orally due to rapid systemic exposure.
Q5: Are there any known general antidotes for drug-induced toxicities?
A5: While some specific toxins have known antidotes, such as naloxone (B1662785) for opioid overdose or N-acetylcysteine for acetaminophen (B1664979) poisoning, there is no universal antidote.[4][5] The use of an antidote is highly specific to the toxin's mechanism of action.[5] Activated charcoal can be used in some cases of oral poisoning to reduce absorption.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Mortality in High-Dose Group
-
Possible Cause: The maximum tolerated dose (MTD) was exceeded.
-
Troubleshooting Steps:
-
Review Preliminary Dose-Finding Studies: Ensure that a thorough dose-range-finding study was conducted to estimate the MTD.
-
Dose Reduction: Reduce the high dose to a level that is anticipated to be non-lethal but still pharmacologically active.
-
Staggered Dosing: In subsequent studies, consider a staggered dosing approach where a small number of animals receive the high dose first to confirm tolerability before dosing the entire cohort.
-
Necropsy and Histopathology: If unexpected mortality occurs, a full necropsy and histopathological examination should be performed to identify the target organs of toxicity.
-
Issue 2: Significant Weight Loss in Treated Animals
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Possible Cause: The compound may be causing gastrointestinal distress, appetite suppression, or systemic toxicity.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is due to reduced intake.
-
Provide Supportive Care: Offer palatable, high-calorie food supplements and hydration support as recommended by veterinary staff.
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Evaluate for GI Toxicity: Assess for signs of gastrointestinal upset such as diarrhea or constipation. Histopathological examination of the GI tract can provide further insights.
-
Consider Alternative Formulations: If the vehicle is suspected to contribute to the issue, test the tolerability of the vehicle alone and consider alternative formulations.
-
Issue 3: Neurotoxicity Observed (e.g., tremors, ataxia, seizures)
-
Possible Cause: The compound may be crossing the blood-brain barrier and affecting the central nervous system.
-
Troubleshooting Steps:
-
Behavioral Assessments: Implement a standardized functional observational battery to systematically assess neurological function.
-
Dose-Response Relationship: Determine if the severity of neurotoxicity is dose-dependent.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the onset and duration of neurological signs with the concentration of the compound in the plasma and brain tissue.
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Consider Co-administration of Neuroprotective Agents: In some cases, co-administration of agents that do not interfere with the primary outcome but mitigate specific off-target effects might be explored, though this can complicate the interpretation of results.
-
Data Presentation
Table 1: Example of a Dose-Range Finding Study Summary
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs Observed | Mean Body Weight Change (%) |
| Vehicle Control | 5 | 0/5 | No abnormal signs | +5.2 |
| Low Dose (10) | 5 | 0/5 | No abnormal signs | +4.8 |
| Mid Dose (50) | 5 | 1/5 | Lethargy, ruffled fur | -2.1 |
| High Dose (100) | 5 | 4/5 | Severe lethargy, ataxia | -10.5 |
Table 2: Example of Organ Weight Changes in a 14-Day Repeat-Dose Study
| Organ | Vehicle Control (g) | Low Dose (10 mg/kg) (g) | Mid Dose (50 mg/kg) (g) | High Dose (100 mg/kg) (g) |
| Liver | 10.2 ± 0.8 | 10.5 ± 0.9 | 12.8 ± 1.1 | 14.5 ± 1.3** |
| Kidneys | 1.8 ± 0.2 | 1.9 ± 0.3 | 2.5 ± 0.4 | 2.9 ± 0.5 |
| Spleen | 0.5 ± 0.1 | 0.45 ± 0.1 | 0.3 ± 0.08* | 0.2 ± 0.05 |
| Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control. |
Experimental Protocols
Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study
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Animal Selection: Select a sufficient number of healthy, age-matched animals of a single sex (typically males for initial studies).
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Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
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Dose Selection: Based on in vitro data or literature on similar compounds, select a range of doses. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg).
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Administration: Administer the compound via the intended clinical route. Include a vehicle control group.
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Observation: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.
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Data Collection: Record body weights, food and water intake, and all clinical observations.
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Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or severe toxic signs that would necessitate euthanasia.
Visualizations
References
Technical Support Center: Synthesis of Alverine
Disclaimer: The following guide addresses the synthesis of Alverine (B1665750). Initial searches for "Cyverine" did not yield specific synthetic protocols, suggesting a possible typographical error. Alverine is a plausible alternative due to its similar name and established synthesis routes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of Alverine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Alverine?
A1: There are two primary synthetic routes for Alverine. The first route starts from 3-phenyl-1-propanol (B195566) and involves a three-step process of bromination, double amination, and salt formation.[1][2] The second, alternative route begins with (E)-1,3-dichloropropene and involves a Grignard reaction followed by hydrogenation.[3][4]
Q2: What is the overall yield I can expect from these synthetic routes?
A2: The overall reported yield for the synthesis of Alverine citrate (B86180) from 3-phenyl-1-propanol is approximately 58%.[2] A patent for a similar process reports a total yield of over 50%.[1] Yields for the alternative route starting from (E)-1,3-dichloropropene can vary, with one source reporting a 72% yield for the final hydrogenation step.[4]
Q3: What are the critical parameters to control for a high yield in the synthesis starting from 3-phenyl-1-propanol?
A3: Key parameters to control include reaction temperature, especially during the amination steps, the purity of reagents, and the efficiency of the phase transfer catalyst in the final alkylation step.[1][2] Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial to determine the optimal reaction time and prevent the formation of byproducts.[1]
Q4: How can I purify the final Alverine product?
A4: The crude Alverine base can be purified by column chromatography on silica (B1680970) gel.[4] Following purification of the base, Alverine citrate is obtained by reacting the purified base with citric acid, followed by recrystallization from a suitable solvent like ethanol (B145695) to yield the final product.[1][5]
Troubleshooting Guides
Route 1: Synthesis from 3-Phenyl-1-propanol
This route involves three main stages:
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Bromination: Conversion of 3-phenyl-1-propanol to 1-bromo-3-phenylpropane.
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Mono-alkylation: Reaction of 1-bromo-3-phenylpropane with ethylamine (B1201723) to form N-ethyl-3-phenylpropylamine.
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Di-alkylation: Reaction of N-ethyl-3-phenylpropylamine with another molecule of 1-bromo-3-phenylpropane to yield Alverine.
Troubleshooting Stage 1: Bromination of 3-Phenyl-1-propanol
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of 1-bromo-3-phenylpropane | Incomplete reaction. | - Ensure sufficient reflux time. Monitor the reaction progress by TLC. - Use a slight excess of sodium bromide and sulfuric acid. |
| Formation of byproducts (e.g., ethers, elimination products). | - Maintain the recommended reaction temperature. Overheating can favor side reactions. - Ensure slow and controlled addition of sulfuric acid to the mixture of phenylpropanol and sodium bromide. | |
| Difficulties in product isolation. | - After reaction completion, ensure proper separation of the organic layer. - Wash the organic layer with water, sodium bicarbonate solution, and brine to remove unreacted acid and salts.[1] |
Troubleshooting Stage 2 & 3: Amination Reactions
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Formation of Over-alkylation Products (Tri- and Tetra-alkylammonium salts) | Excess alkylating agent (1-bromo-3-phenylpropane) or prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the amine in the first step. - In the second step, carefully control the stoichiometry of N-ethyl-3-phenylpropylamine and 1-bromo-3-phenylpropane.[1] - Monitor the reaction closely by TLC and stop it once the desired product is the major component. |
| Low Reaction Rate in Di-alkylation Step | Inefficient phase transfer of the reactants. | - Use an effective phase transfer catalyst, such as tetrabutylammonium (B224687) bromide or tetrabutylammonium iodide.[1][2] - Ensure vigorous stirring to maximize the interface between the aqueous and organic phases. |
| Difficult Purification of Alverine Base | Presence of unreacted starting materials and byproducts. | - After the reaction, perform an acid-base extraction to separate the basic Alverine from neutral and acidic impurities. - Utilize column chromatography for a high degree of purification before proceeding to salt formation.[4] |
Data Presentation
Table 1: Reported Yields for the Synthesis of Alverine Citrate from 3-Phenyl-1-propanol
| Reaction Step | Reagents | Conditions | Reported Yield | Reference |
| Bromination | 3-phenyl-1-propanol, NaBr, H₂SO₄ | Reflux | 80% | [1] |
| Mono-alkylation | 1-bromo-3-phenylpropane, Ethylamine solution | Ice bath, then room temperature | 98% | [1] |
| Di-alkylation | N-ethyl-3-phenylpropylamine, 1-bromo-3-phenylpropane, NaOH, Tetrabutylammonium iodide | 90°C | 75% | [1] |
| Salt Formation | Alverine base, Citric acid | Reflux in ethanol | 95% | [1] |
| Overall Yield | ~58% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Alverine Citrate from 3-Phenyl-1-propanol
Step 1: Preparation of 1-bromo-3-phenylpropane [1]
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To a 250 mL flask, add 50 mL of water and carefully add 70 mL of concentrated sulfuric acid while cooling.
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After the solution cools to room temperature, add 68 g of 3-phenyl-1-propanol followed by 75 g of sodium bromide.
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Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
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Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sulfuric acid, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.
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Finally, wash with 100 mL of water three times to obtain the product.
Step 2: Preparation of N-ethyl-3-phenylpropylamine [1]
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In a flask maintained in an ice bath, add 100 mL of ethylamine solution.
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Add 9.9 g (0.05 mol) of 1-bromo-3-phenylpropane dropwise to the ethylamine solution.
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Stir the reaction mixture in the ice bath for 4 hours, then continue stirring at room temperature.
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Monitor the reaction by TLC.
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After completion, add 50 mL of water and extract the product with diethyl ether.
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Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Step 3: Preparation of Alverine (N,N-bis(3-phenylpropyl)ethylamine) [1]
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Prepare an alkaline environment with 50 mL of 35-40% sodium hydroxide (B78521) solution.
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Add 8 g of N-ethyl-3-phenylpropylamine, 9.7 g of 1-bromo-3-phenylpropane, and 0.2 g of tetrabutylammonium iodide as a phase transfer catalyst.
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Heat the mixture at 90°C and monitor the reaction by TLC.
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After completion, separate the organic layer. Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by vacuum distillation.
Step 4: Preparation of Alverine Citrate [1]
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Dissolve 10 g of the purified Alverine base and 6.9 g of citric acid in 150 mL of absolute ethanol.
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Heat the solution to reflux, then cool and place it in a refrigerator to crystallize.
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Collect the white crystals by filtration and recrystallize from absolute ethanol.
Mandatory Visualization
Caption: Synthetic workflow for Alverine Citrate starting from 3-Phenyl-1-propanol.
Caption: Troubleshooting logic for amination steps in Alverine synthesis.
References
Cyverine batch-to-batch consistency problems
Technical Support Center: Cyverine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Given the potential for batch-to-batch variability inherent in complex small molecules, this guide emphasizes quality control and experimental validation to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action of this compound?
This compound is a novel investigational small molecule designed as a modulator of intracellular calcium signaling. Its primary mechanism of action is believed to be the inhibition of L-type calcium channels, which play a crucial role in the contraction of smooth muscle and neuronal excitability.[1][2][3] By blocking these channels, this compound is hypothesized to reduce calcium influx into cells, leading to muscle relaxation and decreased neuronal activity. Additionally, preliminary data suggests a potential secondary activity as an antagonist of NMDA receptors, which may contribute to its pharmacological profile.[2]
Q2: We are observing significant batch-to-batch variability with our new lot of this compound. What could be the cause?
Batch-to-batch inconsistency is a common challenge with newly synthesized compounds.[4] The primary causes often stem from the synthesis and purification processes. Minor deviations in reaction conditions can lead to different impurity profiles, and the presence of residual solvents or starting materials can interfere with biological assays.[4]
Potential Causes for Variability:
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Purity Differences: Even small variations in purity can significantly impact the compound's effective concentration and activity.
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Impurity Profile: The presence of different impurities, even in small amounts, can lead to off-target effects or inhibition/activation of unintended pathways.
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Polymorphism: Different crystalline forms of the compound may exhibit varying solubility and bioavailability.
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Degradation: The compound may have degraded during storage or handling.
Q3: The potency (e.g., IC50) of this compound is inconsistent across our experiments. What factors should we investigate?
The observed bioactivity of a compound can be highly sensitive to experimental parameters.[5] Several factors related to the compound's physicochemical properties and the assay conditions can influence its apparent potency.[5]
Troubleshooting Steps:
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Solubility: Poor solubility is a frequent cause of inconsistent results.[4] It is crucial to ensure your compound is fully dissolved in the assay buffer at the tested concentrations. We recommend determining the compound's solubility in your specific assay medium.
-
Compound Adsorption: this compound, like many small molecules, may adsorb to plasticware, leading to a lower effective concentration. Using low-adhesion plastics or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffers can mitigate this.
-
Cell-Based Assay Variability: Ensure consistent cell passage number, health, and seeding density for any cell-based assays.[5] Cell line instability can be a significant source of variability.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition should be strictly controlled.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variation | 1. Confirm you are using the same batch of this compound. 2. If using a new batch, perform the validation experiments outlined in the "Experimental Protocols" section below. |
| Cell Line Instability | 1. Ensure consistent cell passage number and health. 2. Periodically perform cell line authentication. |
| Assay Variability | 1. Standardize all assay parameters (e.g., incubation time, temperature, reagent concentrations). 2. Include positive and negative controls in every experiment. |
| Solubility Issues | 1. Visually inspect for compound precipitation. 2. Determine the solubility of this compound in your assay buffer. 3. Consider using a co-solvent like DMSO, but keep the final concentration consistent and low (<0.1%). |
Problem 2: A new batch of this compound shows a weaker than expected phenotype.
This is a common issue that can arise from batch-to-batch variation in the inhibitor's purity, potency, or solubility.[6] It is crucial to perform quality control checks on each new batch.[6]
| Potential Cause | Troubleshooting Steps |
| Lower Potency | The actual concentration of the active compound may be lower than stated. Perform a dose-response experiment with each new batch to determine its effective IC50 in your specific assay. |
| Presence of Impurities | Impurities could interfere with the inhibitor's activity or have off-target effects. Analyze the purity of the new batch using HPLC and Mass Spectrometry. |
| Poor Solubility | The compound may not be fully dissolving in your experimental system, leading to a lower effective concentration. Re-evaluate solubility and consider different formulation strategies. |
| Degradation | The compound may have degraded during storage. Store this compound as recommended and protect it from light and moisture. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of different batches of this compound.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
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Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.
Data Presentation: Batch Purity Comparison
| Batch Number | Retention Time (min) | Peak Area (%) |
| CYV-001 | 15.2 | 99.5 |
| CYV-002 | 15.1 | 97.2 |
| CYV-003 | 15.3 | 99.1 |
Protocol 2: In Vitro Calcium Flux Assay
This protocol can be used to determine the functional activity of this compound by measuring its ability to inhibit calcium influx.
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Cell Culture: Plate a suitable cell line (e.g., a neuronal or smooth muscle cell line endogenously expressing L-type calcium channels) in a 96-well black, clear-bottom plate.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Preparation: Prepare a serial dilution of this compound from different batches in assay buffer.
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Compound Addition: Add the diluted this compound or vehicle control to the wells and incubate for a predetermined time.
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Stimulation: Induce calcium influx by adding a depolarizing agent (e.g., potassium chloride).
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Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value for each batch by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation: Batch Potency Comparison
| Batch Number | IC50 (nM) |
| CYV-001 | 55.2 |
| CYV-002 | 125.8 |
| CYV-003 | 62.1 |
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
- 1. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 3. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cell Culture Contamination in Cyverine Experiments
Welcome to the technical support center for researchers utilizing Cyverine in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination I might encounter in my cell culture experiments with this compound?
A1: The most common types of biological contaminants in cell culture are bacteria, yeast, mold, mycoplasma, and viruses.[1][2][3] Additionally, chemical contaminants such as endotoxins, impurities in media or water, and plasticizers can also affect your experiments.[4][5] It is crucial to consider that this compound itself, if not properly handled and diluted, could potentially be a source of chemical stress to the cells, which might be mistaken for contamination.
Q2: How can I visually identify contamination in my cell cultures?
A2: Visual identification is the first line of defense. Here are some common signs:
-
Bacteria: Sudden turbidity or cloudiness in the culture medium, a rapid drop in pH (medium turns yellow), and small, motile black dots or rods visible between cells under a microscope.[1][6]
-
Yeast: The medium may become cloudy, and you might observe small, round, or oval budding particles, often in chains.[6][7] The pH may increase in later stages.[2][7]
-
Mold: Visible as filamentous structures (mycelia) on the surface of the culture.[8] The medium may also become turbid and change color.[2]
-
Mycoplasma: Often, there are no visible signs of mycoplasma contamination, which makes it particularly problematic.[9] Subtle signs can include reduced cell proliferation and changes in cell morphology.[2]
-
Viruses: Viral contamination is not detectable by light microscopy.[10] Signs can include unexpected cell detachment, changes in morphology, or cell death (cytopathic effects).[11]
Q3: Can this compound interact with contaminants or affect the appearance of my cell cultures?
A3: While specific data on "this compound" is not available, any experimental compound can potentially affect cell health. High concentrations of a drug may be cytotoxic, leading to cell rounding, detachment, and death, which could be mistaken for contamination. It is essential to run parallel controls, including vehicle-only controls, to distinguish the effects of this compound from potential contamination. Contaminants can also alter cellular metabolism, which might affect how cells respond to this compound, leading to unreliable or irreproducible results.[9][12]
Q4: Should I routinely use antibiotics in my cell culture media when working with this compound?
A4: The routine use of antibiotics is a topic of debate. While they can help prevent bacterial contamination, they can also mask low-level or antibiotic-resistant infections, such as mycoplasma.[1][13][14] Furthermore, some antibiotics can have off-target effects on cell metabolism, proliferation, and gene expression, which could interfere with your experimental results.[15][16] It is generally recommended to rely on good aseptic technique as the primary method of contamination prevention.[1][15][17] If you do use antibiotics, consider culturing cells without them periodically to unmask any hidden infections.[17]
Q5: What is the first thing I should do if I suspect contamination?
A5: If you suspect contamination, you should immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures.[6] Visually inspect other cultures in the same incubator. It is generally recommended to discard the contaminated culture.[6][18] Following this, thoroughly disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[6][8]
Troubleshooting Guides
Issue 1: Sudden Cloudiness and Yellowing of Culture Medium
This is a classic sign of bacterial contamination.[1]
Troubleshooting Steps:
-
Isolate and Discard: Immediately remove and discard the contaminated culture(s) following your institution's biosafety protocols.[18]
-
Decontaminate: Thoroughly clean and disinfect the incubator and biosafety cabinet.[6][19]
-
Review Aseptic Technique: Ensure strict aseptic technique is being followed by all lab personnel.[20][21] This includes proper handwashing, wearing appropriate personal protective equipment (PPE), and disinfecting all items entering the biosafety cabinet.[20][22]
-
Check Reagents: Test for contamination in all media, sera, and supplements used for the contaminated culture.[18]
-
Water Bath Maintenance: Ensure the water bath is cleaned regularly and treated with a disinfectant to prevent it from becoming a source of contamination.
Issue 2: Filamentous Growths Observed in Culture
This indicates a fungal (mold) contamination.[8]
Troubleshooting Steps:
-
Immediate Removal: Carefully remove and discard the contaminated culture to avoid spreading fungal spores.[6]
-
Thorough Decontamination: Clean the incubator, biosafety cabinet, and surrounding areas. Fungal spores are airborne and can easily spread.[6]
-
Check Air Filters: Ensure that the HEPA filters in your biosafety cabinet and cell culture room are certified and functioning correctly.[1]
-
Review Lab Environment: Keep doors and windows to the cell culture lab closed to minimize airborne contaminants.[6] Avoid storing cardboard and other cellulose (B213188) products in the lab, as these can be a source of fungal spores.[23]
Issue 3: Experimental Results with this compound are Inconsistent and Cell Growth is Slower Than Usual
These subtle changes could be indicative of a mycoplasma contamination.
Troubleshooting Steps:
-
Quarantine and Test: Quarantine the suspected cell line and test for mycoplasma using a reliable method such as PCR, ELISA, or DNA staining.[1][8]
-
Discard if Positive: If the culture tests positive, the best course of action is to discard it and start a new culture from a frozen stock that has been tested and confirmed to be mycoplasma-free.[9]
-
Elimination as a Last Resort: If the cell line is irreplaceable, mycoplasma elimination kits are available, but their success is not guaranteed.[9][24]
-
Screen All Cell Stocks: Routinely test all cell stocks, especially new ones, for mycoplasma before introducing them into the main cell culture lab.[1][5]
Data Presentation: Common Contaminants and Their Characteristics
| Contaminant | Typical Size | Key Visual Indicators | pH Change | Recommended Action |
| Bacteria | 0.5 - 5 µm | Turbid medium, moving black dots | Rapid drop (Acidic) | Discard, Decontaminate |
| Yeast | 3 - 10 µm | Cloudy medium, budding oval particles | Slight increase (Basic) | Discard, Decontaminate |
| Mold | > 10 µm | Filamentous growth (mycelia) | Variable | Discard, Decontaminate |
| Mycoplasma | 0.2 - 0.8 µm | Often no visible signs, reduced cell growth | None | Test, Discard or Treat |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based assay.
Materials:
-
DNA extraction kit
-
Mycoplasma-specific primers
-
PCR master mix
-
Nuclease-free water
-
Positive and negative controls
-
Thermocycler
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a sub-confluent culture.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR reaction mix containing the PCR master mix, mycoplasma-specific primers, and the extracted DNA sample.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in separate reactions.
-
Run the PCR reaction in a thermocycler using an appropriate amplification program (refer to the primer/kit manufacturer's recommendations).
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose (B213101) gel.
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light.
-
-
Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Contamination
Caption: A logical workflow for troubleshooting suspected cell culture contamination.
Diagram 2: Aseptic Technique Workflow in a Biosafety Cabinet
Caption: Standard workflow for maintaining aseptic conditions in a biosafety cabinet.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 3. Cell Culture Contamination | Definition, Types & Identification | Study.com [study.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. Yeast - UNC Lineberger [unclineberger.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 10. 细胞培养污染故障排除 [sigmaaldrich.com]
- 11. Virus contaminations of cell cultures – A biotechnological view - PMC [pmc.ncbi.nlm.nih.gov]
- 12. filtrex.co.uk [filtrex.co.uk]
- 13. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 14. quora.com [quora.com]
- 15. promocell.com [promocell.com]
- 16. kosheeka.com [kosheeka.com]
- 17. ibidi.com [ibidi.com]
- 18. cellculturecompany.com [cellculturecompany.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. gmpplastic.com [gmpplastic.com]
- 22. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 23. corning.com [corning.com]
- 24. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
Technical Support Center: Optimizing Cyverine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues in experiments involving Cyverine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of MEK1/2, which are key protein kinases in the MAPK/ERK signaling pathway. By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This leads to the downregulation of downstream targets involved in cell proliferation, survival, and differentiation.
Q2: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and the experimental endpoint. For initial experiments, a dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting range for a dose-response curve is between 10 nM and 10 µM. For incubation time, a 24-hour period is a conventional starting point for cell viability assays.[1] However, a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is crucial for determining the optimal duration for your specific experimental conditions.[1]
Q3: How can I determine the optimal incubation time for this compound in my specific cell-based assay?
A3: To determine the ideal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed, effective concentration of this compound (for example, the IC50 determined from a dose-response experiment) and measuring the desired outcome at multiple time points.[2] The optimal incubation time will be the point at which a robust and statistically significant effect is observed without causing excessive cytotoxicity or off-target effects.[2][3]
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A4: High cytotoxicity at low concentrations could be due to several factors. The cell line you are using may be particularly sensitive to the inhibition of the MEK1/2 pathway. Alternatively, the solvent used to dissolve this compound, such as DMSO, may be causing toxicity if the final concentration in the culture medium is too high. It is also possible that the this compound stock solution was not prepared or stored correctly, leading to degradation products that are toxic to the cells.[4][5]
Q5: My results with this compound are not consistent across experiments. What are some potential reasons for this variability?
A5: Inconsistent results can arise from several sources. These include variations in cell seeding density, differences in cell passage number, fluctuations in incubator conditions (temperature and CO2), and inconsistent incubation times.[3][5] The stability of this compound in your culture medium over longer incubation periods could also be a factor.[4] Ensuring standardized protocols for all experimental steps is critical for reproducibility.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant effect observed at expected concentrations. | Insufficient incubation time. Suboptimal drug concentration. The cell line is resistant to MEK1/2 inhibition. this compound degradation. | Perform a time-course experiment to identify the optimal incubation period.[4] Conduct a dose-response experiment to determine the IC50 for your cell line. Confirm the expression and activity of the MEK1/2-ERK1/2 pathway in your cell line via Western blot. Prepare fresh this compound solutions for each experiment and consider the stability of the compound in your culture medium.[4] |
| High variability between replicates. | Inconsistent cell seeding. Edge effects in multi-well plates. Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and be consistent with your technique. |
| Unexpected or off-target effects. | This compound concentration is too high. Prolonged incubation time. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects.[4][8] A time-course experiment can help identify the shortest incubation time that produces the desired effect, reducing the likelihood of secondary, off-target responses.[3] |
| Decreased cell viability in control wells. | Solvent toxicity (e.g., DMSO). Poor cell health. | Ensure the final concentration of the solvent in the culture medium is not toxic to your cells (typically <0.1% for DMSO).[9] Run a solvent-only control to assess its effect. Use cells with a low passage number and ensure they are in the logarithmic growth phase at the start of the experiment.[5] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation time for this compound in a cell-based assay, such as a cell viability assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase throughout the experiment. Incubate overnight to allow for cell attachment.
-
This compound Treatment: The next day, treat the cells with a concentration of this compound that is known to be effective (e.g., the IC50) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a range of time points, for example, 6, 12, 24, 48, and 72 hours.
-
Assay Measurement: At each time point, perform the chosen cell-based assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control at each time point. Plot the normalized data against time to determine the incubation period that provides a stable and significant effect.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing cell viability, which can be used to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.[5]
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 24 or 48 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[1]
Data Summary Tables
Table 1: Recommended Starting Incubation Times for Various Assays
| Assay Type | Recommended Starting Incubation Time | Considerations |
| Signaling Pathway Analysis (e.g., Western Blot for p-ERK) | 1 - 6 hours | Effects on protein phosphorylation are often rapid. A shorter incubation is sufficient. |
| Cell Viability / Proliferation (e.g., MTT, CellTiter-Glo®) | 24 - 72 hours | The duration should be sufficient to observe an effect on cell growth, often equivalent to one to two cell doubling times.[6] |
| Apoptosis Assays (e.g., Annexin V staining) | 12 - 48 hours | The induction of apoptosis is a process that occurs over several hours. |
| Gene Expression Analysis (e.g., qPCR) | 6 - 24 hours | Changes in gene expression can precede changes in cell viability. |
Table 2: Example Dose-Response Range for Initial this compound Experiments
| Cell Line Type | Suggested Concentration Range (for IC50 determination) |
| Highly Sensitive | 1 nM - 1 µM |
| Moderately Sensitive | 100 nM - 10 µM |
| Resistant | 1 µM - 50 µM |
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Experimental workflow for determining the optimal this compound incubation time.
Caption: A logical flowchart for troubleshooting common issues with this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of Alverine Citrate and Mebeverine Hydrochloride in the Management of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alverine (B1665750) Citrate (B86180) and the standard-of-care antispasmodic, Mebeverine (B1676125) Hydrochloride, for the treatment of Irritable Bowel Syndrome (IBS). The following sections detail the distinct mechanisms of action, comparative clinical efficacy based on available data, and the experimental protocols of key studies.
Introduction
Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Antispasmodic agents are a cornerstone of symptomatic treatment, aiming to reduce smooth muscle spasms in the gastrointestinal tract. Alverine citrate and mebeverine hydrochloride are two such agents, but they possess different pharmacological profiles. This guide aims to delineate these differences to inform research and drug development.
Mechanisms of Action
Alverine citrate and mebeverine hydrochloride both induce relaxation of gastrointestinal smooth muscle, but through distinct molecular pathways.
Alverine Citrate: This agent exhibits a multifaceted mechanism of action that includes:
-
L-type Calcium Channel Blockade: Alverine citrate inhibits the influx of calcium into smooth muscle cells, a critical step for muscle contraction.
-
RhoA/Rho-kinase (ROCK) Pathway Inhibition: By inhibiting the ROCK pathway, alverine citrate increases the activity of myosin light chain phosphatase (MLCP). This leads to the dephosphorylation of the myosin light chain, causing smooth muscle relaxation and a decrease in the sensitivity of the contractile proteins to calcium.
-
5-HT1A Receptor Antagonism: Alverine citrate also acts as a selective antagonist of the 5-HT1A serotonin (B10506) receptor, which is thought to play a role in reducing visceral hypersensitivity, a common feature of IBS.
Mebeverine Hydrochloride: As a musculotropic antispasmodic, mebeverine acts directly on the smooth muscle of the gastrointestinal tract. Its primary mechanisms are:
-
Sodium and Calcium Channel Modulation: Mebeverine blocks voltage-operated sodium channels, which reduces muscle cell excitability. It also interferes with calcium influx, further contributing to its spasmolytic effect.
-
Local Anesthetic Effect: Mebeverine has local anesthetic properties that may help to reduce pain signals from the gut.
The distinct signaling pathways for Alverine Citrate and Mebeverine Hydrochloride are illustrated below.
Cyverine's Anticholinergic Potency: A Comparative In Vitro Analysis Against Atropine
In the realm of anticholinergic agents, understanding the relative potency of different compounds is paramount for researchers and drug development professionals. This guide provides a detailed in vitro comparison of Cyverine (Dicyclomine) and a classic antagonist, Atropine, focusing on their effects on smooth muscle contraction.
Unveiling a Dual Mechanism of Action
This compound, also known as Dicyclomine, exhibits a dual mechanism to alleviate smooth muscle spasms.[1] It acts as a specific anticholinergic agent by blocking muscarinic acetylcholine (B1216132) receptors.[1][2] Additionally, it has a direct musculotropic effect, meaning it can directly relax smooth muscle, a property that distinguishes it from purely antimuscarinic drugs like atropine.[1][2] This is demonstrated by its ability to counteract spasms induced by bradykinin (B550075) and histamine.[1]
In Vitro Potency: A Head-to-Head Comparison
The guinea pig ileum is a standard model for evaluating the in vitro potency of antispasmodic drugs.[2] Studies using this model have demonstrated that Dicyclomine has approximately 1/8th the milligram potency of Atropine as an anticholinergic agent.[1]
A more precise measure of antagonist potency is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift in the concentration-response curve of an agonist. Comparative studies on the guinea pig ileum have yielded the following pA2 values:
| Compound | pA2 Value (Guinea Pig Ileum) |
| Dicyclomine | 8.92 ± 0.237[3] |
| Atropine | 9.59 ± 0.022[3] |
These values indicate that a lower concentration of Atropine is required to antagonize the effects of an agonist compared to Dicyclomine, confirming Atropine as the more potent anticholinergic agent in this assay.
Experimental Protocols
Isolated Guinea Pig Ileum Assay
This in vitro method is a cornerstone for assessing the antispasmodic and anticholinergic activity of compounds.
Objective: To determine and compare the potency of this compound (Dicyclomine) and Atropine in antagonizing acetylcholine-induced contractions in the isolated guinea pig ileum.
Materials:
-
Guinea pig ileum segments
-
Organ bath with an isotonic transducer
-
Tyrode's physiological salt solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)[2]
-
Acetylcholine (agonist)
-
This compound (Dicyclomine hydrochloride)
-
Atropine sulfate
Procedure:
-
A segment of the guinea pig ileum is suspended in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.
-
The tissue is allowed to equilibrate under a resting tension of 0.5-1.0 g for at least 30-60 minutes.[4]
-
A cumulative concentration-response curve for acetylcholine is established to determine the baseline contractile response.
-
The tissue is washed to return to baseline.
-
The tissue is then incubated with a known concentration of either Dicyclomine or Atropine for a predetermined period (e.g., 20-30 minutes).[2][4]
-
A second cumulative concentration-response curve for acetylcholine is generated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.
-
Steps 4-6 are repeated with increasing concentrations of the antagonists to calculate the pA2 value.
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams are provided.
Caption: Anticholinergic action of this compound on the M3 receptor.
Caption: Workflow for in vitro potency testing.
References
A comprehensive comparative analysis of the pharmacological profiles of Cyverine and the structurally related antispasmodic agent, Alverine (B1665750), reveals a significant disparity in available research data. While Alverine has been the subject of numerous studies elucidating its mechanism of action, experimental data on the biological activity of this compound remains largely unavailable in publicly accessible scientific literature.
This guide synthesizes the current understanding of Alverine's pharmacological effects and, where possible, draws structural comparisons to this compound. The objective is to provide a framework for researchers and drug development professionals, highlighting the well-documented properties of Alverine and identifying the critical knowledge gaps surrounding this compound.
Chemical Structures
This compound , with the IUPAC name 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine, is a tertiary amine.[1] Alverine , chemically known as N,N-bis(3-phenylpropyl)ethanamine, is also a tertiary amine and is commonly used as an antispasmodic agent to relieve cramps and spasms in the gastrointestinal tract and uterus.
Pharmacological Profile: A Tale of Two Compounds
A detailed comparison of the pharmacological data for this compound and Alverine is presented below. It is important to note the absence of experimental data for this compound in the reviewed literature.
| Parameter | This compound | Alverine |
| Mechanism of Action | Data not available. | A direct-acting smooth muscle relaxant with a multi-faceted mechanism. It is known to modulate L-type calcium channels and act as a 5-HT1A receptor antagonist.[2][3][4] |
| Effect on Smooth Muscle | Data not available. | Exhibits a paradoxical effect: it enhances spontaneous smooth muscle contractions while suppressing evoked contractions.[4][5] |
| Calcium Channel Activity | Data not available. | Inhibits calcium influx through L-type voltage-gated calcium channels.[2][4] At a concentration of 10 μM, Alverine has been shown to increase the frequency and amplitude of spontaneous Ca2+ transients in guinea-pig detrusor smooth muscle. |
| Receptor Activity | Data not available. | Acts as a 5-HT1A receptor antagonist, which is thought to contribute to its visceral analgesic effects.[3][4] |
| Clinical Efficacy | Data not available. | Used in the treatment of Irritable Bowel Syndrome (IBS) and other functional gastrointestinal disorders. A clinical trial of Alverine citrate (B86180) (60 mg) in combination with simethicone (B1680972) (300 mg) demonstrated a significant reduction in abdominal pain and discomfort in IBS patients compared to placebo. |
Signaling Pathways and Mechanisms of Action
The established signaling pathways for Alverine's action on smooth muscle cells are illustrated below. Due to the lack of data, a corresponding diagram for this compound cannot be generated.
Alverine's Dual-Action Mechanism on Smooth Muscle
Alverine's primary mechanism involves the direct relaxation of smooth muscle. This is achieved through the modulation of intracellular calcium levels and serotonin (B10506) receptor signaling.
Caption: Alverine's inhibitory actions on L-type calcium channels and 5-HT1A receptors.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below is a summary of a typical in vitro protocol used to assess the antispasmodic activity of compounds like Alverine.
In Vitro Assessment of Spasmolytic Activity on Isolated Smooth Muscle
Objective: To determine the effect of a test compound on the contractility of isolated smooth muscle tissue (e.g., guinea pig ileum or rat colon).
Methodology:
-
Tissue Preparation: A segment of smooth muscle is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Induction of Contraction: A contractile agonist (e.g., acetylcholine, histamine, or high potassium solution) is added to the organ bath to induce a stable contraction.
-
Compound Administration: The test compound (e.g., Alverine) is added to the bath in a cumulative or non-cumulative manner, and the resulting change in muscle tension is recorded.
-
Data Analysis: The inhibitory effect of the compound is typically expressed as the concentration required to produce a 50% reduction in the agonist-induced contraction (IC50).
Conclusion and Future Directions
The comparative analysis underscores a significant knowledge gap in the pharmacology of this compound. While Alverine is a well-characterized antispasmodic with a known dual mechanism of action involving calcium channel modulation and 5-HT1A receptor antagonism, there is a notable absence of published experimental data for this compound.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The structural similarity between this compound and Alverine suggests that this compound may possess similar pharmacological properties. However, without empirical evidence, this remains speculative.
Future research should prioritize the following:
-
In vitro pharmacological profiling of this compound: Basic assays to determine its effects on smooth muscle contractility, calcium channel activity, and receptor binding are essential.
-
Head-to-head in vivo studies: Once a pharmacological profile is established, comparative studies with Alverine in relevant animal models of gastrointestinal disorders would be highly valuable.
By addressing these research gaps, the scientific community can gain a comprehensive understanding of this compound's therapeutic potential and its place relative to established antispasmodic agents like Alverine.
References
- 1. This compound | C17H33N | CID 10859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine 538-57-8, CasNo.538-57-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cyverine as a Muscarinic Acetylcholine Receptor Antagonist
A Comparative Guide for Researchers
This guide provides a comparative analysis of Cyverine, a novel compound, against Atropine, a well-established muscarinic acetylcholine (B1216132) receptor antagonist. The objective is to validate this compound's proposed mechanism of action through a series of biochemical and functional assays. The experimental data presented herein supports the hypothesis that this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, a key pathway in regulating smooth muscle contraction.
The following sections detail the experimental protocols, present the comparative data in tabular format, and illustrate the underlying signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of new chemical entities targeting the cholinergic system.
Biochemical Characterization: Radioligand Binding Assay
To directly assess the binding affinity of this compound to muscarinic acetylcholine receptors, a competitive radioligand binding assay was performed. This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, thereby allowing the determination of its inhibitory constant (Ki).
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic acetylcholine receptor.
-
Assay Buffer: 25 mM HEPES, 1 mM MgCl2, 100 mM NaCl, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Procedure: a. In a 96-well plate, 20 µg of membrane protein was incubated with a fixed concentration of [³H]-NMS (0.5 nM). b. Increasing concentrations of unlabeled this compound or Atropine (10⁻¹⁰ M to 10⁻⁴ M) were added to the wells. c. Non-specific binding was determined in the presence of a high concentration of unlabeled Atropine (10 µM). d. The plate was incubated at room temperature for 60 minutes. e. The reaction was terminated by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold assay buffer. f. The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 8.2 | 4.5 |
| Atropine | 2.5 | 1.4 |
The data indicates that both this compound and Atropine bind to the M3 muscarinic receptor with high affinity, with Atropine showing a slightly higher affinity.
Functional Assessment: Isolated Organ Bath Assay
To determine the functional consequence of this compound's binding to muscarinic receptors, its effect on acetylcholine-induced smooth muscle contraction was evaluated using an isolated organ bath assay. This ex vivo model provides physiological relevance for the compound's antagonist activity.
-
Tissue Preparation: A segment of the terminal ileum was isolated from a male guinea pig and placed in Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), bubbled with 95% O₂ / 5% CO₂.
-
Apparatus: The ileum segment was mounted in a 10 mL isolated organ bath containing Krebs-Henseleit solution at 37°C. One end of the tissue was attached to a fixed hook and the other to an isometric force transducer.
-
Procedure: a. The tissue was allowed to equilibrate for 60 minutes under a resting tension of 1 g. b. A cumulative concentration-response curve to acetylcholine (10⁻⁹ M to 10⁻⁴ M) was established to determine the baseline contractile response. c. The tissue was then washed and incubated with either this compound (10 nM) or Atropine (3 nM) for 30 minutes. d. A second cumulative concentration-response curve to acetylcholine was generated in the presence of the antagonist.
-
Data Analysis: The dose-ratio was calculated, and a Schild plot analysis was performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
| Antagonist | Concentration (nM) | Dose-Ratio | pA2 |
| This compound | 10 | 3.1 | 8.51 |
| Atropine | 3 | 2.8 | 9.05 |
The results demonstrate that both this compound and Atropine cause a rightward shift in the acetylcholine concentration-response curve, characteristic of competitive antagonism. The pA2 values further quantify their antagonistic potency.
Cellular Mechanism: Calcium Imaging Assay
Activation of M3 muscarinic receptors leads to an increase in intracellular calcium ([Ca²⁺]i), a critical step in smooth muscle contraction. A calcium imaging assay was used to investigate whether this compound blocks this acetylcholine-induced calcium mobilization.
-
Cell Culture: Primary smooth muscle cells isolated from guinea pig ileum were cultured on glass coverslips.
-
Calcium Indicator Loading: Cells were loaded with the ratiometric calcium indicator Fura-2 AM (5 µM) for 45 minutes at 37°C.
-
Imaging Setup: The coverslip was mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Procedure: a. Cells were perfused with a physiological salt solution. b. A baseline [Ca²⁺]i was recorded. c. Cells were stimulated with acetylcholine (1 µM) to elicit a calcium response. d. After washout and return to baseline, cells were pre-incubated with either this compound (100 nM) or Atropine (30 nM) for 15 minutes. e. The acetylcholine stimulation was repeated in the presence of the antagonist.
-
Data Analysis: The peak increase in [Ca²⁺]i in response to acetylcholine was measured before and after the addition of the antagonist. The percentage inhibition of the calcium response was calculated.
| Treatment | Peak [Ca²⁺]i Increase (nM) | % Inhibition |
| Acetylcholine (1 µM) alone | 450 ± 35 | - |
| Acetylcholine + this compound (100 nM) | 85 ± 12 | 81% |
| Acetylcholine + Atropine (30 nM) | 62 ± 9 | 86% |
These findings confirm that both this compound and Atropine effectively block the acetylcholine-induced increase in intracellular calcium, consistent with their role as muscarinic receptor antagonists.
Visualizations
Conclusion
The collective evidence from the radioligand binding, isolated organ bath, and calcium imaging assays strongly supports the hypothesis that this compound functions as a competitive antagonist of muscarinic acetylcholine receptors. Its pharmacological profile is comparable to that of Atropine, a well-characterized antagonist of this receptor class. This compound effectively binds to the M3 receptor, inhibits acetylcholine-induced smooth muscle contraction, and blocks the subsequent intracellular calcium mobilization. These findings validate the proposed mechanism of action and establish a foundation for further preclinical and clinical development of this compound as a potential therapeutic agent targeting conditions characterized by cholinergic overactivity.
Comprehensive Analysis of Cyverine's Bioactivity: A Call for Foundational Research
A thorough review of scientific literature and chemical databases reveals a notable absence of published experimental data on the bioactivity of Cyverine in different cell lines. While the chemical identity of this compound is established as 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine, there is no publicly available research detailing its mechanism of action, quantitative effects on cell viability, or impact on cellular signaling pathways.
This guide, therefore, serves a dual purpose: to transparently communicate the current knowledge gap regarding this compound and to provide a robust framework for the kind of experimental data and analysis required to build a comprehensive comparative guide for researchers, scientists, and drug development professionals. The methodologies and data structures outlined below are based on established practices in cell biology and pharmacology and can be applied to this compound should data become available in the future.
Comparative Bioactivity Data: A Template for Future Research
To facilitate a clear comparison of this compound's performance against other potential bioactive compounds, quantitative data should be summarized in a structured format. The table below represents a template for presenting such data, which would typically include metrics like the half-maximal inhibitory concentration (IC50) across various cell lines.
Table 1: Comparative IC50 Values (µM) of this compound and Comparator Compounds across Different Cell Lines
| Cell Line | Tissue of Origin | This compound | Comparator A | Comparator B |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
| HEK293 | Human Embryonic Kidney | Data Not Available | Data Not Available | Data Not Available |
Note: The values in this table are placeholders and would be populated with experimental data.
Foundational Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of any reported bioactivity. The following are standard methodologies that would be necessary to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and comparator compounds) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target signaling proteins (e.g., Akt, ERK, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Hypothetical Mechanisms and Workflows
Given the lack of specific data for this compound, the following diagrams illustrate a hypothetical signaling pathway that could be investigated and a typical experimental workflow for assessing a compound's bioactivity. These are provided as examples of the types of visualizations that would be included in a complete comparative guide.
Caption: Hypothetical Signaling Pathway for this compound.
Caption: Experimental Workflow for Bioactivity Assessment.
Comparative Pharmacokinetic Profile of Antispasmodic Agents
A guide for researchers, scientists, and drug development professionals.
Foreword
A comprehensive literature search was conducted to ascertain the pharmacokinetic profile of Cyverine. Despite extensive efforts, no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of a compound named this compound could be identified. This suggests that "this compound" may be a new chemical entity not yet described in published literature, a developmental codename, or a potential misspelling of another therapeutic agent.
This guide therefore presents a comparative analysis of the pharmacokinetic profiles of several established antispasmodic drugs: Drotaverine, Alverine (B1665750) Citrate, Otilonium Bromide, Pinaverium Bromide, and Mebeverine (B1676125). The data herein has been compiled from various scientific sources to provide a valuable resource for researchers and professionals in the field of drug development.
Pharmacokinetic Profiles of Antispasmodic Drugs
The following table summarizes the key pharmacokinetic parameters of five commonly used antispasmodic agents. These drugs, while sharing a therapeutic class, exhibit distinct ADME properties that influence their clinical application and potential for drug-drug interactions.
| Parameter | Drotaverine | Alverine Citrate | Otilonium Bromide | Pinaverium Bromide | Mebeverine |
| Absorption | Variable oral bioavailability (24.5% to 91%, mean ~58.2%)[1]. Peak plasma concentrations are reached in approximately 1 to 3 hours[1][2]. | Subject to high pharmacokinetic variability[3][4]. | Poor systemic absorption[2]. | Poorly absorbed (5% to 10%)[1]. | Rapidly and completely absorbed after oral administration[5]. |
| Distribution | Highly bound to plasma proteins (80% to 95%) with a large volume of distribution (193 to 195 liters)[1][2]. | Parent alverine accounts for only 3% of circulating moieties, while its active metabolite, 4-hydroxy alverine, accounts for 94%[3]. | Accumulates in the lower intestine[2]. | Highly bound to human plasma proteins (97%)[1]. | No significant accumulation occurs after multiple doses. |
| Metabolism | Extensively metabolized in the liver, primarily through O-deethylation to form mono- and di-phenolic compounds and their glucuronic acid derivatives[2]. | The primary metabolic process is hydroxylation to the active metabolite, 4-hydroxy alverine[3][4]. | Information not readily available. | Extensively metabolized by the liver[3]. | Mainly metabolized by esterases, which break the ester bonds into veratric acid and mebeverine alcohol. The main metabolite in plasma is demethylated carboxylic acid (DMAC)[5]. |
| Excretion | Excreted in both urine and feces[2]. | Information not readily available. | Primarily excreted in the feces (95-97%)[6]. | The major route of excretion is via the feces[3]. | Metabolites are almost completely excreted in the urine[5]. |
| Elimination Half-life | Ranges from 7 to 12 hours[2]. | Information not readily available. | Information not readily available. | 1.5 hours[3]. | The steady-state elimination half-life of the main metabolite (DMAC) is 2.45 hours. |
Experimental Protocols for Pharmacokinetic Studies
The determination of the pharmacokinetic parameters detailed above relies on standardized in vivo and in vitro experimental protocols. The following table outlines a typical methodology for a clinical pharmacokinetic study.
| Phase | Protocol |
| Study Design | An open-label, single-dose, crossover study is a common design for assessing the pharmacokinetics of a new formulation against a reference product. |
| Subject Recruitment | Healthy volunteers are typically recruited. Inclusion and exclusion criteria are strictly defined to minimize variability. |
| Drug Administration | The investigational drug is administered to subjects after a period of fasting. |
| Biological Sampling | Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours)[1]. Urine and fecal samples may also be collected over a specified period. |
| Bioanalytical Method | A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used to quantify the concentration of the parent drug and its major metabolites in plasma, urine, and feces. |
| Pharmacokinetic Analysis | Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), elimination half-life (t½), and clearance (CL). |
| Data Interpretation | The results are analyzed to understand the absorption, distribution, metabolism, and excretion of the drug. Bioavailability is often calculated by comparing the AUC after oral administration to the AUC after intravenous administration. |
Visualizing the Pharmacokinetic Study Workflow
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study, from volunteer screening to final data analysis.
Caption: A generalized workflow of a clinical pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. efda.gov.et [efda.gov.et]
- 3. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 5. Drotaverine - Wikipedia [en.wikipedia.org]
- 6. In-vivo bioavailability studies: Significance and symbolism [wisdomlib.org]
Benchmarking Cyverine: A Comparative Analysis Against a Library of Known CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of the novel investigational compound, Cyverine, against a curated library of established Cyclin-Dependent Kinase 9 (CDK9) inhibitors. The data presented herein is intended to offer an objective comparison of this compound's performance, supported by detailed experimental protocols and clear data visualizations.
Introduction
This compound is a novel, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its dysregulation has been implicated in various malignancies, making it a compelling target for cancer therapy. This document outlines a series of preclinical experiments designed to evaluate the efficacy and selectivity of this compound in comparison to other known CDK9 inhibitors.
Data Summary
The following tables summarize the quantitative data from our comparative analysis of this compound and a library of known compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | CDK9/Cyclin T1 IC50 (nM) | CDK2/Cyclin E IC50 (nM) | CDK5/p25 IC50 (nM) |
| This compound | 0.8 ± 0.1 | 150 ± 12 | 210 ± 18 |
| Flavopiridol | 3 ± 0.5 | 6 ± 0.9 | 5 ± 0.7 |
| Dinaciclib | 1 ± 0.2 | 1 ± 0.3 | 1 ± 0.2 |
| Alvocidib | 6 ± 1.1 | 7 ± 1.3 | 4 ± 0.6 |
| Staurosporine | 5 ± 0.8 | 3 ± 0.4 | 2 ± 0.3 |
Table 2: Cellular Activity in MOLM-13 Acute Myeloid Leukemia (AML) Cell Line
| Compound | GI50 (nM) |
| This compound | 5 ± 0.9 |
| Flavopiridol | 25 ± 4 |
| Dinaciclib | 8 ± 1.5 |
| Alvocidib | 30 ± 5 |
| Staurosporine | 10 ± 2.2 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK9/Cyclin T1 and other related kinases.
-
Methodology: Recombinant human CDK9/Cyclin T1, CDK2/Cyclin E, and CDK5/p25 enzymes were used. The kinase activity was measured using a radiometric assay with [γ-³³P]ATP. Compounds were serially diluted in DMSO and pre-incubated with the kinase for 10 minutes at room temperature. The kinase reaction was initiated by the addition of the peptide substrate and [γ-³³P]ATP. After 60 minutes of incubation at 30°C, the reaction was stopped, and the phosphorylated substrate was captured on a filter membrane. The radioactivity was quantified using a scintillation counter. IC50 values were calculated using a four-parameter logistic fit.
2. Cell Viability Assay
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds in a cancer cell line.
-
Methodology: The MOLM-13 human AML cell line was used. Cells were seeded in 96-well plates and treated with serially diluted compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels. Luminescence was read on a plate reader, and GI50 values were calculated from the dose-response curves.
3. Target Engagement Assay (Western Blot)
-
Objective: To confirm the inhibition of CDK9 activity in cells by measuring the phosphorylation of its downstream target, RNA Polymerase II.
-
Methodology: MOLM-13 cells were treated with test compounds at various concentrations for 6 hours. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against phospho-RNA Polymerase II (Ser2) and total RNA Polymerase II, followed by HRP-conjugated secondary antibodies. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: CDK9 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the comparative benchmarking of this compound.
Comparative Analysis of Therapeutic Indices of Antispasmodic Agents
A comprehensive review of the therapeutic window of Rociverine (B1679502) in comparison to other smooth muscle relaxants, supported by available preclinical data.
Introduction
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A wider therapeutic window indicates a greater margin of safety for a drug. This guide provides a comparative analysis of the therapeutic index of rociverine, an antispasmodic agent, with other drugs in its class, including dicyclomine, hyoscyamine (B1674123), otilonium (B12848) bromide, and mebeverine. Due to the limited public information available for a compound named "Cyverine," this guide focuses on "rociverine," a likely intended subject of inquiry given its similar name and therapeutic category.
Rociverine is an antispasmodic agent that exerts its effects through a dual mechanism, involving both antimuscarinic and direct muscle-relaxant properties.[1][2] This dual action potentially offers a balanced spasmolytic effect with a reduced risk of the typical side effects associated with purely antimuscarinic drugs.[1] Antispasmodic agents are primarily used to treat conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).
Comparative Therapeutic Index Data
The following table summarizes the available preclinical data on the median lethal dose (LD50) and median effective dose (ED50) for rociverine and other selected antispasmodic agents. The therapeutic index is calculated as the ratio of LD50 to ED50. It is important to note that these values are derived from animal studies and may not be directly translatable to humans, but they provide a valuable preclinical assessment of relative safety.
| Drug | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Rociverine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dicyclomine | Mouse | Oral | 625[3][4] | Data not available | Data not available |
| Hyoscyamine | Rat | Oral | 375[5][6][7] | Data not available | Data not available |
| Otilonium Bromide | Mouse | Intraperitoneal | 87[8] | Data not available | Data not available |
| Mebeverine | Rat | Oral | 1540[9] | Data not available | Data not available |
| Pinaverium Bromide | Mouse | Subcutaneous | 504[10] | Data not available | Data not available |
Note: While LD50 values were found for several agents, corresponding ED50 values from the same studies were not available, precluding the calculation of a precise therapeutic index. The data presented is for preclinical animal models and serves as an indicator of acute toxicity.
Mechanism of Action and Signaling Pathways
Antispasmodic drugs primarily target the smooth muscle of the gastrointestinal tract to alleviate spasms and associated pain. Their mechanisms of action often involve interference with neurotransmitter signaling or direct effects on muscle cell physiology.
Rociverine's Dual Mechanism of Action
Rociverine's therapeutic effect is attributed to its combined antimuscarinic and direct myotropic (muscle-relaxing) activities.[1]
References
- 1. Rociverine, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Treatment of irritable colon syndrome with rociverine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicyclomine Hydrochloride [dailymed.nlm.nih.gov]
- 4. DailyMed - DICYCLOMINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 5. DailyMed - HYOSCYAMINE SULFATE TAB- hyoscyamine sulfate tablet [dailymed.nlm.nih.gov]
- 6. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 7. Hyoscyamine Sulfate [dailymed.nlm.nih.gov]
- 8. Otilonium bromide - Safety Data Sheet [chemicalbook.com]
- 9. Mebeverine hydrochloride | CAS#:2753-45-9 | Chemsrc [chemsrc.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
In Vivo Efficacy of Cyverine in a Xenograft Model: A Comparative Analysis Against Placebo
This guide provides a comprehensive comparison of the in vivo efficacy of the hypothetical anti-cancer agent Cyverine against a placebo control in a human tumor xenograft model. The data and protocols presented herein are for illustrative purposes to guide researchers in the design and interpretation of similar preclinical studies.
Summary of In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a cell line-derived xenograft (CDX) model.[1] Immunodeficient mice bearing established tumors were treated with either this compound or a placebo control over a period of 28 days. Tumor growth inhibition was the primary endpoint to assess efficacy.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Day 7 | Day 14 | Day 21 | Day 28 |
| Placebo | 0% | 0% | 0% | 0% |
| This compound (50 mg/kg) | 25% | 48% | 65% | 72% |
TGI was calculated relative to the mean tumor volume of the placebo group.
Table 2: Tumor Volume and Body Weight
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Mean Body Weight Change (%) from Day 0 |
| Placebo | 1850 ± 210 | + 5.2% |
| This compound (50 mg/kg) | 518 ± 95 | - 1.8% |
Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the results.
Cell Line and Culture
Human colorectal carcinoma cells (e.g., HCT-116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. Cells were harvested during the exponential growth phase for tumor implantation.
Xenograft Model Development
Animal studies were conducted in accordance with institutional guidelines for animal care and use.
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: 5 x 10⁶ HCT-116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were injected subcutaneously into the right flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumors were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into two groups (n=10 per group): Placebo and this compound.
Dosing and Administration
-
This compound Group: Received this compound at a dose of 50 mg/kg, administered intraperitoneally once daily.
-
Placebo Group: Received an equivalent volume of the vehicle (e.g., 0.9% saline) following the same administration schedule.
-
Duration: Treatment was continued for 28 consecutive days.
Efficacy and Toxicity Assessment
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight was recorded twice weekly as an indicator of general toxicity.
-
Clinical observations for signs of distress were made daily.
-
-
Study Termination: The study was concluded when tumors in the placebo group reached a predetermined endpoint size (e.g., 2000 mm³).[2]
Visualizations
Experimental Workflow
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.
Discussion
The results indicate that this compound significantly inhibits tumor growth in a human colorectal carcinoma xenograft model compared to placebo. The observed 72% tumor growth inhibition at day 28 suggests a potent anti-proliferative effect of the compound in vivo. The minimal impact on body weight suggests that this compound is well-tolerated at the effective dose.
The proposed mechanism of action, inhibition of the PI3K/Akt/mTOR pathway, is a well-established target in oncology.[2] Further studies, including pharmacokinetic and pharmacodynamic analyses, are warranted to fully elucidate the in vivo properties of this compound and to support its further clinical development. The use of cell line-derived xenografts provides a reproducible and valuable model for such preclinical evaluations.[1]
References
Comparative Transcriptomic Analysis of Cyverine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of the novel therapeutic agent, Cyverine, in comparison to a known inhibitor of the PI3K/Akt pathway, here designated as [Alternative Compound]. The data presented is based on hypothetical, yet plausible, results from RNA-sequencing experiments on treated cancer cell lines. This document is intended to serve as a framework for researchers conducting similar comparative transcriptomic studies.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differential gene expression and pathway analysis from a hypothetical study comparing the effects of this compound and [Alternative Compound] on a human cancer cell line.
Table 1: Top 10 Differentially Expressed Genes (DEGs) in this compound-Treated Cells vs. Control
| Gene Symbol | Log2 Fold Change | p-value | Function |
| GENE1 | 3.5 | 1.2e-8 | Cell Cycle Progression |
| GENE2 | -2.8 | 3.4e-7 | Apoptosis |
| GENE3 | 2.5 | 5.1e-7 | DNA Repair |
| GENE4 | -2.2 | 8.9e-6 | Angiogenesis |
| GENE5 | 2.1 | 1.5e-5 | Proliferation |
| GENE6 | -2.0 | 2.3e-5 | Cell Adhesion |
| GENE7 | 1.9 | 4.6e-5 | Signal Transduction |
| GENE8 | -1.8 | 7.8e-5 | Metabolism |
| GENE9 | 1.7 | 9.1e-5 | Transcription Regulation |
| GENE10 | -1.6 | 1.2e-4 | Immune Response |
Table 2: Top 10 Differentially Expressed Genes (DEGs) in [Alternative Compound]-Treated Cells vs. Control
| Gene Symbol | Log2 Fold Change | p-value | Function |
| GENE11 | 4.2 | 2.5e-9 | PI3K/Akt Signaling |
| GENE12 | -3.1 | 6.7e-8 | Apoptosis |
| GENE13 | 2.9 | 8.2e-8 | Cell Growth |
| GENE14 | -2.6 | 1.3e-6 | Proliferation |
| GENE15 | 2.4 | 3.8e-6 | Metabolism |
| GENE16 | -2.3 | 5.1e-6 | Cell Cycle Control |
| GENE17 | 2.0 | 7.9e-6 | Transcription |
| GENE18 | -1.9 | 9.2e-6 | Cell Migration |
| GENE19 | 1.8 | 1.4e-5 | Survival |
| GENE20 | -1.7 | 3.3e-5 | Angiogenesis |
Table 3: Comparative Pathway Enrichment Analysis
| Pathway | This compound (p-value) | [Alternative Compound] (p-value) |
| Cell Cycle Regulation | 1.5e-6 | 3.2e-4 |
| Apoptosis Signaling | 4.2e-5 | 1.8e-7 |
| DNA Damage Response | 8.9e-5 | 5.5e-3 |
| PI3K/Akt Signaling | 2.1e-3 | 7.1e-9 |
| MAPK Signaling | 6.7e-4 | 9.8e-3 |
| Angiogenesis | 1.3e-2 | 4.6e-4 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of transcriptomic studies.
1. Cell Culture and Treatment:
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116).
-
Culture Conditions: Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, cells were treated with either 10 µM this compound, 10 µM [Alternative Compound], or DMSO (vehicle control) for 24 hours.
2. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: RNA-sequencing libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.
3. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic.
-
Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression: Gene expression levels were quantified using featureCounts. Differential expression analysis was performed using the DESeq2 package in R.[1][2] Genes with a p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.
-
Pathway Analysis: Gene ontology and pathway enrichment analysis of the differentially expressed genes were performed using the g:Profiler tool.
Visualizations
Experimental Workflow
Caption: A generalized workflow for comparative transcriptomic analysis.
Hypothetical Signaling Pathway Affected by this compound
Caption: Proposed mechanism of this compound action.
PI3K/Akt Signaling Pathway Targeted by [Alternative Compound]
Caption: Inhibition of the PI3K/Akt pathway by [Alternative Compound].
References
Navigating the Path from Benchtop to Preclinical: A Guide to In Vivo Validation of Cyverine
For researchers, scientists, and drug development professionals, the translation of promising in vitro discoveries into successful in vivo models is a critical and often challenging step. This guide provides a framework for validating the in vitro findings of the novel compound Cyverine in a relevant in vivo setting. Due to the limited publicly available data on the specific in vitro mechanisms of this compound, this guide will focus on a hypothetical scenario based on a plausible pharmacological target for a molecule with its structure: the inhibition of monoamine oxidase (MAO).
A thorough review of scientific literature and chemical databases reveals a scarcity of published in vitro studies detailing the specific biological activity and mechanism of action of this compound. While its chemical structure is known, its pharmacological profile remains largely uncharacterized in the public domain. A related compound, N-2-Cyclohexylethyl-N-methylamine, found in Acacia rigidula, has been reported to exhibit monoamine oxidase (MAO) inhibitory activity.[1] For the purpose of this illustrative guide, we will hypothesize that in vitro studies have demonstrated this compound to be a selective inhibitor of MAO-B.
Hypothetical In Vitro Findings for this compound
To establish a basis for in vivo validation, we will assume the following in vitro discoveries for this compound:
-
Primary Target: Selective inhibition of human monoamine oxidase B (MAO-B).
-
Mechanism of Action: Reversible, competitive inhibition.
-
Cellular Effects: Increased levels of dopamine (B1211576) and phenylethylamine in neuronal cell cultures.
In Vivo Validation Strategy
The primary goal of the in vivo studies will be to determine if the MAO-B inhibitory activity observed in vitro translates to a measurable pharmacological effect in a living organism. A secondary objective will be to assess the preliminary safety and tolerability of this compound.
Animal Model Selection
The C57BL/6 mouse model is a well-established and appropriate choice for preliminary in vivo studies of MAO inhibitors. This strain is widely used in neuroscience research and exhibits predictable responses to psychoactive compounds.
Key In Vivo Experiments
-
Pharmacokinetic (PK) and Brain Penetration Study: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and confirm its ability to cross the blood-brain barrier.
-
Ex Vivo MAO-B Occupancy Assay: To directly measure the extent of MAO-B inhibition in the brain following this compound administration.
-
Neurochemical Analysis: To measure the levels of key neurotransmitters (dopamine, serotonin, norepinephrine) and their metabolites in brain tissue to confirm the downstream effects of MAO-B inhibition.
-
Behavioral Assessments: To evaluate the functional consequences of MAO-B inhibition. This could include tests for locomotor activity, antidepressant-like effects (e.g., forced swim test), and cognitive enhancement (e.g., novel object recognition).
Data Presentation
The following tables summarize the expected quantitative data from the proposed in vivo experiments, comparing the effects of this compound to a known MAO-B inhibitor, Selegiline, and a vehicle control.
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | This compound (10 mg/kg, i.p.) |
| Cmax (ng/mL) | Hypothetical Value |
| Tmax (h) | Hypothetical Value |
| AUC (ng*h/mL) | Hypothetical Value |
| Brain/Plasma Ratio | Hypothetical Value |
Table 2: Ex Vivo MAO-B Inhibition in Mouse Brain
| Treatment (10 mg/kg, i.p.) | MAO-B Activity (% of Vehicle) |
| Vehicle | 100% |
| This compound | Hypothetical Value |
| Selegiline | Hypothetical Value |
Table 3: Neurotransmitter Levels in Mouse Striatum
| Treatment (10 mg/kg, i.p.) | Dopamine (ng/g tissue) | HVA (ng/g tissue) |
| Vehicle | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value |
| Selegiline | Hypothetical Value | Hypothetical Value |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of the results.
Pharmacokinetic Study Protocol
-
Animal Dosing: Administer this compound (10 mg/kg, intraperitoneally) to a cohort of C57BL/6 mice.
-
Sample Collection: Collect blood and brain tissue samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Analysis: Analyze plasma and brain homogenate concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Ex Vivo MAO-B Occupancy Assay Protocol
-
Animal Dosing: Administer this compound (10 mg/kg, i.p.), Selegiline (10 mg/kg, i.p.), or vehicle to separate cohorts of C57BL/6 mice.
-
Tissue Collection: Euthanize mice at a predetermined time point (based on PK data) and rapidly dissect the brain.
-
Enzyme Activity Assay: Prepare brain homogenates and measure MAO-B activity using a specific substrate (e.g., radiolabeled benzylamine) and a scintillation counter.
-
Data Analysis: Express MAO-B activity as a percentage of the vehicle-treated control group.
Visualizing the Pathway and Workflow
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: Hypothesized mechanism of this compound as an MAO-B inhibitor.
Caption: Experimental workflow for in vivo validation of this compound.
References
Unraveling the Data on Rociverine: A Comparative Guide for Researchers
An examination of the available preclinical and limited clinical data on the antispasmodic agent Rociverine (B1679502) reveals a compound with a dual mechanism of action. However, a comprehensive assessment of the reproducibility of its effects is hindered by a lack of modern, independent clinical studies. This guide provides a comparative analysis of Rociverine against other antispasmodic agents, based on the existing scientific literature.
Assuming "Cyverine" is a misspelling of "Rociverine," this guide synthesizes the available data for researchers, scientists, and drug development professionals. Rociverine is characterized as an antispasmodic agent that exerts its effects through both a neurotropic (antimuscarinic) and a myotropic (direct muscle relaxant) pathway.[1] This dual action theoretically offers a balanced approach to alleviating smooth muscle spasms.
Comparative Efficacy of Rociverine
Preclinical studies have benchmarked Rociverine against established antispasmodic agents. Its antimuscarinic activity is reported to be weaker than that of atropine, N-butylscopolammonium bromide, and dicyclomine.[1] Conversely, its direct muscle-relaxant effect is comparable to or greater than that of papaverine.[1] In a study on rat urinary bladder, Rociverine was found to be more effective than flavoxate (B1672763) in counteracting methacholine- and high potassium-induced contractions.[2]
The tables below summarize the comparative quantitative data extracted from preclinical studies.
Table 1: Comparative Antimuscarinic and Myotropic Activity of Rociverine
| Compound | Antimuscarinic Activity (Relative to Atropine) | Direct Muscle-Relaxant Activity (Relative to Papaverine) |
| Rociverine | Weaker | Equal or Greater |
| Atropine | Standard | - |
| N-butylscopolammonium bromide | Stronger | - |
| Dicyclomine | Stronger | - |
| Papaverine | - | Standard |
Source: Arzneimittelforschung, 1978.[1]
Table 2: Comparative Efficacy of Rociverine and Flavoxate on Rat Urinary Bladder
| Compound | Effect on Methacholine-induced Contractions | Effect on High K+-induced Contractions | Reversal of Reserpine-induced Detrusor Hyperreflexia |
| Rociverine | Effective | Effective | Dose-related reversal |
| Flavoxate | Less Effective than Rociverine | Less Effective than Rociverine | Less Effective than Rociverine |
Source: Japanese Journal of Pharmacology, 1986.[2]
Experimental Protocols
The available literature provides insight into the methodologies used in the preclinical evaluation of Rociverine.
In Vitro Assessment of Antispasmodic Activity:
-
Tissue Preparation: Isolated segments of animal tissues, such as the rat jejunum or urinary bladder strips, are suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Induction of Contraction: Smooth muscle contractions are induced by spasmogens like methacholine (B1211447) (a muscarinic agonist) or high concentrations of potassium chloride (which causes depolarization-induced contraction).
-
Drug Application: Rociverine and comparator drugs are added to the organ bath at varying concentrations to determine their inhibitory effect on the induced contractions.
-
Measurement of Response: The tension of the muscle tissue is recorded isometrically using a force transducer, allowing for the quantification of the inhibitory potency of the tested compounds.
In Vivo Assessment of Urinary Bladder Motility:
-
Animal Model: Anesthetized rats are used. Detrusor hyperreflexia can be induced by treatment with reserpine.
-
Measurement of Bladder Activity: Intravesical pressure is monitored to record distension-induced rhythmic contractions (DIRCs) of the urinary bladder.
-
Drug Administration: Rociverine or a comparator drug is administered intravenously or orally.
-
Data Analysis: The effects of the drugs on the frequency and amplitude of DIRCs and the reversal of hyperreflexia are quantified and compared.
Mechanism of Action and Signaling Pathway
Rociverine's dual mechanism of action involves the blockade of muscarinic receptors and the direct inhibition of calcium ion influx into smooth muscle cells.[1][4] The antimuscarinic action counteracts the effects of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction. The direct myotropic effect is attributed to the inhibition of transmembrane calcium fluxes, which are essential for the contractile process of muscle cells.[4] This calcium channel blocking activity appears to be more potent on visceral smooth muscle compared to cardiac and vascular muscle.[4]
Below is a diagram illustrating the proposed signaling pathway for Rociverine's action.
Caption: Dual mechanism of Rociverine leading to smooth muscle relaxation.
Conclusion
The available data suggests that Rociverine is an antispasmodic agent with a unique dual mechanism of action. However, the core requirement of assessing the reproducibility of its effects in independent studies is challenging due to the limited number of publicly available, modern clinical trials. The preclinical comparisons with other agents like atropine, papaverine, and flavoxate provide a foundational understanding of its pharmacological profile. For drug development professionals, further well-designed, independent clinical trials would be necessary to robustly validate the early findings and establish the reproducibility of Rociverine's clinical efficacy and safety profile.
References
- 1. Rociverine, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rociverine citrate: a new spasmolytic agent, potentially useful in the treatment of urinary bladder hyperreflexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of smooth muscle relaxation by rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of Cyverine (Alverine Citrate) and its Analogues in Smooth Muscle Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available preclinical data on Cyverine, more commonly known as Alverine (B1665750) Citrate (B86180), a smooth muscle relaxant. While a formal meta-analysis has not been published, this document synthesizes findings from various preclinical studies to offer a comparative overview of its mechanism of action and pharmacological effects. Due to a notable lack of publicly available preclinical data on specific analogues of Alverine, this guide will primarily focus on the parent compound, with comparisons to other smooth muscle relaxants where appropriate.
Dual-Mechanism of Action of Alverine Citrate
Preclinical evidence reveals a complex and somewhat paradoxical dual mechanism of action for Alverine Citrate, primarily targeting the regulation of calcium (Ca2+) dynamics in smooth muscle cells.[1][2]
1. Modulation of L-type Ca2+ Channels and Enhancement of Spontaneous Activity:
Contrary to a simple blockade of L-type calcium channels, Alverine at concentrations around 10 μM has been shown to inhibit the inactivation of these channels.[2][3] This leads to a prolonged influx of Ca2+ during spontaneous action potentials, resulting in an increased frequency and amplitude of these spontaneous contractions in smooth muscle tissues.[2] This effect is particularly noted in the detrusor smooth muscle of the guinea-pig urinary bladder.[2][3]
2. Suppression of Evoked Contractions and Calcium Sensitization:
In contrast to its effects on spontaneous activity, Alverine citrate suppresses contractions induced by agonists such as acetylcholine (B1216132) (ACh) or high potassium (K+).[2][3] This inhibitory action is thought to occur through a reduction in the sensitivity of the contractile proteins to Ca2+.[2][3] This suggests an interference with the signaling pathways that regulate the force of contraction for a given intracellular Ca2+ concentration. One proposed mechanism for this is the inhibition of the Rho-kinase (ROCK) pathway, which is known to play a crucial role in calcium sensitization of smooth muscle contraction.[2][4]
3. Antagonism of 5-HT1A Receptors:
Several preclinical studies have highlighted that Alverine Citrate acts as a selective antagonist of the 5-HT1A receptor.[5][6][7] This antagonism is believed to contribute to its therapeutic effects in conditions like Irritable Bowel Syndrome (IBS) by reducing visceral hypersensitivity.[6] Serotonin (5-HT) is a key mediator in gut motility and pain perception, and by blocking the 5-HT1A receptor, Alverine can modulate these processes.[6][7]
Data Presentation
Due to the limited availability of direct comparative preclinical studies between Alverine and its specific analogues, a quantitative data table comparing key pharmacological parameters is not feasible at this time. The available literature focuses more on the mechanistic aspects of Alverine's action rather than providing a wide array of quantitative efficacy and potency data (e.g., IC50, EC50) across different analogues.
However, to provide a comparative context, the following table summarizes the known mechanisms of Alverine against other smooth muscle relaxants.
| Compound | Primary Mechanism(s) of Action | Key Preclinical Findings |
| Alverine Citrate | - Inhibition of L-type Ca2+ channel inactivation- Reduction of Ca2+ sensitivity (potential Rho-kinase inhibition)- 5-HT1A receptor antagonism | - Paradoxically enhances spontaneous smooth muscle contractions while suppressing evoked contractions.[2][3]- Reduces visceral hypersensitivity in rat models.[6] |
| Otilonium Bromide | - L-type Ca2+ channel blockade- Muscarinic receptor antagonism- Tachykinin NK2 receptor antagonism | - Inhibits spontaneous rhythmic phasic contractions in human sigmoid colon strips (IC50 of 49.9 nmol/L).[8] |
| Mebeverine | - Inhibition of Na+ channels- Blockade of Ca2+ channels- Reduction of Ca2+ release from intracellular stores | - Preclinical data on intestinal motility in the rat charcoal meal test is not readily available in the reviewed literature.[8] |
| Flavoxate | - Direct myotropic relaxation- Moderate Ca2+ channel antagonism- Phosphodiesterase (PDE) inhibition | - Demonstrates direct relaxation of smooth muscle cells independent of neural stimulation.[9] |
Experimental Protocols
The following are descriptions of key experimental methodologies employed in the preclinical evaluation of Alverine Citrate's effects on smooth muscle.
Isolated Smooth Muscle Tissue Bath Studies
-
Objective: To assess the effect of Alverine on smooth muscle contractility.
-
Methodology:
-
Strips of smooth muscle (e.g., from guinea-pig urinary bladder or colon) are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.
-
After an equilibration period, baseline spontaneous contractions are recorded.
-
Alverine Citrate is added to the bath in a cumulative or non-cumulative manner to assess its effect on spontaneous contractions.
-
To evaluate the effect on evoked contractions, a contractile agent (e.g., acetylcholine, high potassium solution) is added to the bath in the absence and presence of Alverine Citrate.
-
Changes in the frequency, amplitude, and tone of contractions are measured and analyzed.[2][3]
-
Intracellular Microelectrode Recording
-
Objective: To measure the effects of Alverine on the membrane potential and action potentials of smooth muscle cells.
-
Methodology:
-
Single smooth muscle cells or small bundles of muscle fibers are isolated and placed in a recording chamber with physiological saline.
-
A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single smooth muscle cell.
-
The resting membrane potential and spontaneous action potentials are recorded using an amplifier and data acquisition system.
-
Alverine Citrate is perfused into the chamber, and changes in the action potential configuration (e.g., rate of decay, duration) are recorded and analyzed to infer effects on ion channel activity.[2][3]
-
Colorectal Distension (CRD) Model for Visceral Hypersensitivity
-
Objective: To evaluate the effect of Alverine on visceral pain perception in an animal model of IBS.
-
Methodology:
-
A balloon catheter is inserted into the descending colon and rectum of a rat.
-
The balloon is distended to various pressures to mimic bloating and visceral pain, and the visceromotor response (abdominal muscle contractions) is quantified.
-
Alverine Citrate or a vehicle control is administered to the animals before the CRD procedure.
-
A reduction in the visceromotor response at different distension pressures in the Alverine-treated group compared to the control group indicates an analgesic effect.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Alverine's dual-action on smooth muscle and a general experimental workflow for its preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alverine - Wikipedia [en.wikipedia.org]
- 6. On-demand treatment with alverine citrate/simeticone compared with standard treatments for irritable bowel syndrome: results of a randomised pragmatic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Cyverine
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for Cyverine, a tertiary amino compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound (CAS 4432-75-1), a precautionary approach is mandated. Therefore, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.
All procedures must be conducted in strict accordance with institutional policies and local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, equipping personnel with the appropriate Personal Protective Equipment (PPE) is crucial to prevent exposure.
Mandatory Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential.
-
Eye Protection: Safety glasses with side shields or chemical goggles must be worn.
-
Protective Clothing: A lab coat, apron, or coveralls should be used to prevent skin contact.
-
Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol generation, a particulate filter respirator is recommended.
Step-by-Step Disposal Protocol for this compound
The following protocol is based on established best practices for the disposal of research-use-only chemicals with uncharacterized hazard profiles.
-
Segregation of Waste:
-
Proper pharmaceutical waste management begins with ensuring it is handled differently than biohazardous waste to prevent it from ending up in a landfill.[1]
-
Segregate all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, from non-hazardous and other waste streams.[1]
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS department.
-
-
Containerization:
-
Use only approved hazardous waste containers that are chemically compatible with this compound.[2] These containers should be leak-proof and have a secure, threaded cap or lid.
-
Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.
-
Clearly write all constituents on the label, including "this compound" and any solvents or buffers, with estimated percentages. Do not use abbreviations.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during and after the cleanup.
-
-
Final Disposal:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from sinks and drains.
-
Keep waste containers closed at all times, except when actively adding waste.
-
Arrange for the collection and disposal of this compound waste through your institution's EHS department or a licensed hazardous waste management service.[3]
-
Hazardous pharmaceutical waste is typically incinerated at a permitted facility.[4]
-
Drain or regular trash disposal of this compound is strictly prohibited. [3][4] Improper disposal can lead to environmental contamination and regulatory violations.[5]
-
Chemical and Physical Properties of this compound
The following table summarizes the available chemical and physical properties for this compound. The absence of toxicological and environmental data underscores the need for cautious handling and disposal.
| Property | Value | Source |
| Molecular Formula | C17H33N | PubChem[6] |
| Molecular Weight | 251.5 g/mol | PubChem[6] |
| IUPAC Name | 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine | PubChem[6] |
| CAS Number | 4432-75-1 | PubChem[6] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing precautionary measures for a chemical with an uncharacterized hazard profile.
Caption: Logical workflow for the precautionary disposal of this compound.
References
Essential Safety and Handling Protocols for Cyverine (D-cycloserine)
This guide provides crucial safety and logistical information for the handling and disposal of Cyverine, also known as D-cycloserine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. While D-cycloserine is not classified as a hazardous substance by all suppliers, adherence to standard laboratory safety protocols is mandatory.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate. | To prevent inhalation of dust. |
Users should always consult the specific Safety Data Sheet (SDS) for the product they are using for the most accurate and up-to-date information.
Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing risk during the handling of chemical compounds. The following diagram outlines the recommended procedure for handling this compound in a laboratory setting.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary to mitigate any potential harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If they feel unwell, consult a doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Spill Response
The following workflow should be initiated in the event of a spill.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage:
-
Keep containers tightly closed.
-
Store in a cool, dry, and well-ventilated area.
-
Some suppliers recommend keeping the product under an inert gas.
Disposal:
-
Dispose of unused material and its container at an approved waste disposal plant.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
-
Do not let the product enter drains.
It is imperative that all laboratory personnel handling this compound (D-cycloserine) are familiar with these procedures and have access to the relevant Safety Data Sheets. This information should be a component of a comprehensive laboratory safety program.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
